molecular formula C12H14N2 B077530 1-Benzylpyrrolidine-3-carbonitrile CAS No. 10603-52-8

1-Benzylpyrrolidine-3-carbonitrile

Número de catálogo: B077530
Número CAS: 10603-52-8
Peso molecular: 186.25 g/mol
Clave InChI: RYCQUUNQHVAFSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzylpyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQUUNQHVAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405451
Record name 1-benzylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-52-8
Record name 1-benzylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzylpyrrolidine-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands out as a privileged scaffold.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its utility, offering a three-dimensional, sp³-rich core that allows for precise spatial orientation of functional groups.[2] Within this class of compounds, This compound emerges as a particularly versatile building block. Its structure combines the conformationally constrained pyrrolidine ring, a reactive nitrile handle for diverse chemical transformations, and a stable N-benzyl protecting group.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, spectroscopic signature, synthetic pathways, characteristic reactivity, and its strategic application in the synthesis of complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical Identity and Properties

This compound is a solid at room temperature, characterized by the following key identifiers and properties.[4]

PropertyValueSource(s)
CAS Number 10603-52-8[4][5][6]
Molecular Formula C₁₂H₁₄N₂[6][7]
Molecular Weight 186.25 g/mol [7]
Appearance Colorless to light solid[4]
Boiling Point 120 °C (at 0.4 Torr)[4]
Density (Predicted) 1.08 ± 0.1 g/cm³[4]
pKa (Predicted) 7.26 ± 0.40[4][7]
Storage Sealed in dry, Room Temperature[4]
Spectroscopic Elucidation

Spectroscopic analysis is crucial for verifying the structure and purity of this compound.[8][9] While specific experimental data is not centrally collected for this compound, its spectral characteristics can be reliably predicted based on its functional groups and overall structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a multiplet further downfield than the other ring protons.

  • ¹³C NMR Spectroscopy : The carbon spectrum would feature signals for the aromatic carbons, the benzylic CH₂ carbon, and the carbons of the pyrrolidine ring. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[8][9] Additional characteristic peaks would include C-H stretching for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (186.25). A prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group, which is a hallmark of N-benzyl compounds.[10]

Synthesis and Reactivity

The utility of this compound stems from both its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathways

While multiple synthetic routes are conceivable, a common and logical approach involves the N-alkylation of a pre-existing pyrrolidine-3-carbonitrile core with a benzyl halide. This strategy leverages commercially available starting materials. An alternative pathway could involve the construction of the pyrrolidine ring itself, for instance, through cyclization reactions. A plausible synthetic workflow starting from a related ketone precursor, 1-benzyl-3-pyrrolidinone, is outlined below.

G A 1-Benzyl-3-pyrrolidinone B Tosylhydrazone Intermediate A->B Tosylhydrazine, H⁺ cat. C Shapiro Reaction B->C 2 eq. n-BuLi D Vinyllithium Intermediate C->D E Cyanation D->E Cyanogen bromide (BrCN) F This compound E->F

Caption: Proposed synthesis via Shapiro reaction and cyanation.

Illustrative Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile

This protocol describes a direct and efficient method for preparing the title compound.

  • Setup : To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile (CH₃CN), add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction : Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Note : The use of a base is essential to deprotonate the secondary amine of the pyrrolidine starting material, forming a more nucleophilic amide anion that readily attacks the electrophilic benzyl bromide. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not compete in the nucleophilic substitution.

Chemical Reactivity

The reactivity of this compound is dominated by its nitrile group and the tertiary amine within the pyrrolidine ring.

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles.[11] This allows for its transformation into several other key functional groups, making it a powerful synthetic linchpin.

G cluster_0 Key Transformations of the Nitrile Group A 1-Benzylpyrrolidine- 3-carbonitrile B 1-Benzyl-3- (aminomethyl)pyrrolidine (Primary Amine) A->B Reduction (e.g., LiAlH₄, H₂/cat.) C 1-Benzylpyrrolidine- 3-carboxamide (Amide) A->C Partial Hydrolysis (H₂O, H⁺ or OH⁻, controlled) E Ketone Derivative A->E Grignard Reaction (1. R-MgBr; 2. H₃O⁺) D 1-Benzylpyrrolidine- 3-carboxylic Acid C->D Full Hydrolysis (H₂O, H⁺ or OH⁻, heat)

Caption: Major reaction pathways for the nitrile functional group.

  • Reduction to Primary Amine : The nitrile can be readily reduced to a primary amine, 1-benzyl-3-(aminomethyl)pyrrolidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[11][12] This transformation is fundamental for introducing a basic side chain, often desirable in pharmacologically active molecules.

  • Hydrolysis to Carboxylic Acid : Under acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid via an intermediate amide.[11][12] This allows for the introduction of an acidic moiety or a handle for further amide coupling reactions.

  • Addition of Organometallics : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous work-up.[11][12] This provides a route to expand the carbon skeleton and introduce new substituents.

The N-benzyl group is generally stable but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the secondary amine for further functionalization. This dual role as both a directing and protecting group enhances the compound's synthetic value.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to generate molecules with complex three-dimensional shapes that can lead to improved binding affinity and selectivity for biological targets.[1][2]

  • Scaffold for Bioactive Molecules : this compound serves as an excellent starting point for synthesizing novel compounds for biological screening. The pyrrolidine core mimics the structure of proline, an amino acid, allowing its derivatives to interact with a wide range of biological targets. The benzyl group can provide beneficial hydrophobic interactions in a binding pocket, while the nitrile can be elaborated into a variety of functional groups to probe structure-activity relationships (SAR).

  • Intermediate in Complex Syntheses : The compound is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The pyrrolidine ring is a feature in numerous natural products and approved drugs.[1][13] For example, the related compound (S)-1-Benzyl-3-aminopyrrolidine is a key building block in medicinal chemistry.[14] The nitrile functionality of the title compound provides a direct synthetic entry to such amine derivatives.

  • Enabling 3D Chemical Space : Modern drug discovery emphasizes "escaping flatland"—moving away from planar, aromatic structures towards more saturated, three-dimensional molecules.[1] Saturated heterocycles like pyrrolidine are ideal for this purpose. This compound provides a readily available, non-planar core that medicinal chemists can use to build molecules with improved physicochemical properties and pharmacological profiles.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

  • Hazard Identification : This compound is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319). It is marked with the GHS06 pictogram for toxicity.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling Precautions : Avoid contact with skin, eyes, and clothing.[16][17] Do not ingest or inhale.[16] After handling, wash hands thoroughly.[15][16] Given its nitrile functionality, it should be treated with the caution afforded to cyanide-containing compounds, and emergency procedures for cyanide exposure should be understood.[16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15][17]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][17]

Conclusion

This compound is a chemical building block of significant strategic value for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its nitrile group make it an ideal starting point for the creation of diverse and complex molecular entities. By providing a robust, three-dimensional pyrrolidine scaffold, it enables the exploration of novel chemical space, contributing to the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide on the Structure Elucidation of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 1-benzylpyrrolidine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a detailed narrative on the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structural confirmation.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine ring, a benzyl group attached to the nitrogen atom, and a nitrile functional group at the 3-position.[1][2] The precise determination of its chemical structure is paramount for its application in medicinal chemistry and as a building block in organic synthesis.[3][4] Pyrrolidine derivatives are known to possess a wide range of biological activities, making the unambiguous characterization of new analogues a critical step in drug discovery.[5][6] This guide will walk through a logical and efficient workflow for the complete structural elucidation of this molecule, from initial purity assessment to final spectroscopic confirmation.

Core Analytical Strategy: A Multi-faceted Approach

The structural elucidation of an organic molecule like this compound relies on a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture. Our strategy will be as follows:

  • Purity Assessment: Ensuring the sample is of sufficient purity for unambiguous spectroscopic analysis.

  • Molecular Formula Determination: Establishing the elemental composition and molecular weight.

  • Functional Group Identification: Identifying the key chemical functionalities present in the molecule.

  • Structural Fragment Assembly: Piecing together the molecular skeleton using nuclear magnetic resonance spectroscopy.

  • Final Structure Confirmation: Corroborating the proposed structure with a complete set of analytical data.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic Investigation cluster_2 Phase 3: Confirmation Purity Assessment (HPLC) Purity Assessment (HPLC) Molecular Formula (MS) Molecular Formula (MS) Purity Assessment (HPLC)->Molecular Formula (MS) Functional Groups (IR) Functional Groups (IR) Molecular Formula (MS)->Functional Groups (IR) Structural Fragments (NMR) Structural Fragments (NMR) Functional Groups (IR)->Structural Fragments (NMR) Final Structure Confirmation Final Structure Confirmation Structural Fragments (NMR)->Final Structure Confirmation

Caption: A high-level overview of the structure elucidation workflow.

I. Purity and Molecular Formula Determination

A. High-Performance Liquid Chromatography (HPLC)

Rationale: Before any spectroscopic analysis, it is crucial to determine the purity of the sample. HPLC is a sensitive and reliable technique for this purpose.[7] A single, sharp peak in the chromatogram is a strong indicator of a pure compound, which is essential for obtaining clean and interpretable spectroscopic data.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point for a molecule with both polar and non-polar features.

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective.

  • Detection: UV detection at 254 nm is suitable for the aromatic benzyl group.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[8]

B. Mass Spectrometry (MS)

Rationale: Mass spectrometry is the cornerstone for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[8] For this compound, we expect a molecular formula of C12H14N2, which corresponds to a monoisotopic mass of 186.1157 g/mol .[1][9]

Experimental Protocol:

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Results: A prominent peak at m/z 187.1235, corresponding to the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Data Presentation:

Parameter Expected Value
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Monoisotopic Mass 186.1157 u
[M+H]+ (HRMS) 187.1235 u

II. Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

  • Analysis: A small amount of the sample is placed on the ATR crystal, and the IR spectrum is recorded.

Expected IR Absorptions for this compound:

Functional Group Expected Absorption (cm-1) Rationale
Nitrile (C≡N) ~2240The stretching vibration of the carbon-nitrogen triple bond is a sharp and characteristic peak.
Aromatic C-H ~3030Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H ~2850-2960Stretching vibrations of the C-H bonds in the pyrrolidine and benzyl methylene groups.
Aromatic C=C ~1450-1600Stretching vibrations of the carbon-carbon double bonds in the benzene ring.
C-N ~1100-1300Stretching vibration of the carbon-nitrogen single bonds in the pyrrolidine ring and the benzyl group.

III. Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[5] It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. For this compound, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC.

A. ¹H NMR Spectroscopy

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl3) is a common choice for this type of molecule.

  • Analysis: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired.

Expected ¹H NMR Data (in CDCl3):

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (benzyl) 7.2-7.4Multiplet5H
Benzyl CH2 ~3.6Singlet2H
Pyrrolidine H3 ~3.0-3.2Multiplet1H
Pyrrolidine H2, H5 ~2.6-3.0Multiplet4H
Pyrrolidine H4 ~2.1-2.4Multiplet2H
B. ¹³C NMR Spectroscopy

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl3).

  • Analysis: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon.

Expected ¹³C NMR Data (in CDCl3):

Carbon(s) Expected Chemical Shift (δ, ppm)
Aromatic (benzyl) ~127-138
Nitrile (C≡N) ~118-122
Benzyl CH2 ~60
Pyrrolidine C2, C5 ~50-60
Pyrrolidine C4 ~30-40
Pyrrolidine C3 ~25-35
C. 2D NMR Spectroscopy

Rationale: 2D NMR experiments, such as COSY and HSQC, are invaluable for confirming the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

G cluster_0 1D NMR cluster_1 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (C-H Connectivity) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC Final_Structure Final Structure Confirmation COSY->Final_Structure HSQC->Final_Structure

Caption: Workflow for structural assembly using NMR spectroscopy.

IV. Final Structure Confirmation

The final step in the structure elucidation process is to integrate all the data from the various analytical techniques. The molecular formula from mass spectrometry should be consistent with the number and types of atoms identified by NMR and IR spectroscopy. The functional groups identified by IR should be consistent with the chemical shifts observed in the NMR spectra. The connectivity information from 2D NMR should allow for the unambiguous assembly of the molecular structure. When all of these pieces of evidence are in agreement, the structure of this compound can be considered confirmed.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. By following a logical workflow that begins with purity assessment and progresses through molecular formula determination, functional group identification, and detailed structural assembly, a high degree of confidence in the final structure can be achieved. This in-depth understanding is a prerequisite for the further development and application of this and other novel heterocyclic compounds in the field of drug discovery and beyond.

References

An In-Depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring, a benzyl protecting group, and a cyano moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potent enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions allow for the precise spatial orientation of functional groups, which is crucial for high-affinity binding to biological targets. The introduction of a cyano group at the 3-position offers a versatile handle for further chemical transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed under various conditions if required for subsequent synthetic steps.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve either the direct N-benzylation of a pre-existing pyrrolidine-3-carbonitrile core or the construction of the pyrrolidine ring with the benzyl group already in place.

Strategy 1: Direct N-Alkylation of Pyrrolidine-3-carbonitrile

The most straightforward approach to this compound is the direct N-alkylation of pyrrolidine-3-carbonitrile with a benzylating agent. This method is contingent on the availability of the starting pyrrolidine-3-carbonitrile.

Mechanism: This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The presence of a non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

Caption: N-Alkylation of Pyrrolidine-3-carbonitrile.

Experimental Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile

  • Materials:

    • Pyrrolidine-3-carbonitrile

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild, non-nucleophilic base that effectively scavenges the HBr formed during the reaction, preventing the protonation of the starting amine and promoting the forward reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It readily dissolves the organic reactants while being compatible with the inorganic base.

  • Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.

Strategy 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[1] This strategy can be envisioned in a couple of ways for the synthesis of this compound. A plausible, albeit multi-step, approach would involve the reductive amination of a suitable keto-nitrile precursor with benzylamine.

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the ketone with benzylamine, which is then reduced in situ by a hydride-based reducing agent.[2] Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[1]

Caption: Reductive Amination Approach.

Strategy 3: Ring Construction via Dieckmann Cyclization

A more convergent approach involves the construction of the pyrrolidine ring itself. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming five- and six-membered rings.[3] For the synthesis of this compound, a suitably substituted acyclic precursor containing a nitrile group would be required. A related synthesis of N-benzyl-3-pyrrolidinone has been reported starting from ethyl acrylate and benzylamine, proceeding through a Dieckmann cyclization.[4]

Mechanism: The Dieckmann condensation is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after loss of an alkoxide. Subsequent hydrolysis and decarboxylation would yield the desired pyrrolidine ring. The incorporation of the nitrile functionality would require a carefully designed starting material.

Caption: Dieckmann Cyclization Strategy.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

Structural confirmation is accomplished through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the benzylic protons, the protons of the pyrrolidine ring, and the aromatic protons of the benzyl group.

    • ¹³C NMR spectroscopy will confirm the presence of the nitrile carbon, the carbons of the pyrrolidine ring, and the carbons of the benzyl group.

  • Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ).[6]

Table 1: Key Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for aromatic protons (~7.2-7.4 ppm), benzylic protons (~3.6 ppm), and pyrrolidine ring protons (aliphatic region).
¹³C NMR Signal for nitrile carbon (~120 ppm), signals for aromatic and aliphatic carbons.
IR (cm⁻¹) Sharp C≡N stretch (~2250 cm⁻¹), C-H stretches (aromatic and aliphatic).
MS (m/z) Molecular ion peak [M]⁺ at 186.25.[6]

Conclusion

References

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Benzylpyrrolidine-3-carbonitrile (CAS Number: 10603-52-8), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic spectral signatures, reactivity, and its pivotal role as a precursor in the synthesis of pharmacologically active agents, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, a core motif that appears in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets.[3] The incorporation of a carbonitrile (cyano) group introduces a versatile chemical handle. The nitrile is a key pharmacophore in many enzyme inhibitors, capable of forming crucial interactions with active site residues.[4] Specifically, the 2-cyanopyrrolidine moiety is the cornerstone of the "gliptin" class of drugs used to treat type 2 diabetes by inhibiting the DPP-IV enzyme.[4][5] this compound serves as a valuable synthetic intermediate, providing this core structure with a readily removable N-benzyl protecting group, facilitating its incorporation into more complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties and safety profile is paramount before its use in a research setting.

PropertyValueSource(s)
CAS Number 10603-52-8[6]
Molecular Formula C₁₂H₁₄N₂[6]
Molecular Weight 186.25 g/mol [6]
Appearance Solid[6]
Boiling Point 120 °C (at 0.4 Torr)[4]
SMILES N#CC1CCN(C1)Cc2ccccc2[6]
InChI Key RYCQUUNQHVAFSM-UHFFFAOYSA-N[6]

Safety Profile:

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

HazardGHS PictogramSignal WordHazard Statement(s)
Acute Oral ToxicityGHS06DangerH301: Toxic if swallowed.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.

Synthesis of this compound: Plausible Synthetic Strategies

Proposed Synthetic Pathway:

Synthetic Pathway 1-Benzyl-3-pyrrolidinol 1-Benzyl-3-pyrrolidinol C₁₁H₁₅NO Intermediate_Tosylate 1-Benzyl-3-(tosyloxy)pyrrolidine C₁₈H₂₁NO₃S 1-Benzyl-3-pyrrolidinol->Intermediate_Tosylate  Tos-Cl, Pyridine    Step 1: Tosylation   Target_Compound This compound C₁₂H₁₄N₂ Intermediate_Tosylate->Target_Compound  NaCN, DMSO    Step 2: Nucleophilic Substitution  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 1-Benzyl-3-(tosyloxy)pyrrolidine

  • To a solution of 1-benzyl-3-pyrrolidinol (1 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Causality: The hydroxyl group of 1-benzyl-3-pyrrolidinol is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of this compound

  • To a solution of the crude 1-benzyl-3-(tosyloxy)pyrrolidine (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality: The cyanide anion (from NaCN) acts as a nucleophile and displaces the tosylate leaving group via an Sₙ2 reaction to form the desired nitrile. DMSO is a suitable polar aprotic solvent for this type of reaction.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely published, this section provides predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of similar structures.[3][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] This information is crucial for researchers to verify the identity and purity of the synthesized compound.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.65Singlet2HBenzylic protons (-CH₂-Ph)
~ 3.00-3.20Multiplet1HPyrrolidine C3-H
~ 2.80-2.95Multiplet2HPyrrolidine C2-H & C5-H (axial)
~ 2.50-2.70Multiplet2HPyrrolidine C2-H & C5-H (equatorial)
~ 2.10-2.30Multiplet2HPyrrolidine C4-H

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon
~ 129Aromatic C-H
~ 128Aromatic C-H
~ 127Aromatic C-H
~ 121Nitrile carbon (-C≡N)
~ 60Benzylic carbon (-CH₂-Ph)
~ 54Pyrrolidine C2 & C5
~ 30Pyrrolidine C4
~ 28Pyrrolidine C3

FTIR (Predicted):

Wavenumber (cm⁻¹)Functional Group
~ 3030Aromatic C-H stretch
~ 2850-2950Aliphatic C-H stretch
~ 2240C≡N stretch (nitrile)
~ 1600, 1495, 1450Aromatic C=C stretch
~ 700-750Aromatic C-H bend (monosubstituted)

Mass Spectrometry (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Another significant fragment could arise from the loss of the cyano group (M - 26).

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of its functional groups.

Reactivity Target This compound Amine 1-Benzyl-3-(aminomethyl)pyrrolidine Target->Amine  Reduction  (e.g., LiAlH₄ or H₂/Raney Ni)   Carboxylic_Acid 1-Benzylpyrrolidine-3-carboxylic acid Target->Carboxylic_Acid  Hydrolysis  (e.g., aq. H₂SO₄ or NaOH)   Ketone 3-Acyl-1-benzylpyrrolidine Target->Ketone  Grignard Reaction  (1. R-MgBr, 2. H₃O⁺)   Debenzylated Pyrrolidine-3-carbonitrile Target->Debenzylated  N-Debenzylation  (e.g., H₂, Pd/C)  

Caption: Key reactions of this compound.

  • Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni).[26] This provides access to 3-(aminomethyl)pyrrolidine derivatives, which are valuable in their own right.

  • Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, providing a route to 1-benzylpyrrolidine-3-carboxylic acid and its derivatives.[26]

  • Reaction with Organometallics: Grignard reagents can add to the nitrile to form ketones after aqueous workup, allowing for the introduction of various acyl groups at the 3-position.[2][26][27][28][29]

  • N-Debenzylation: The N-benzyl group serves as a useful protecting group that can be removed by catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[7] This unmasks the secondary amine of the pyrrolidine ring, allowing for further functionalization, such as acylation, which is a key step in the synthesis of many DPP-IV inhibitors.

Application in Drug Discovery: A Precursor to DPP-IV Inhibitors

The primary application of this compound and its derivatives in drug discovery is as key building blocks for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[4][5][30][31][32] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.

Workflow for Incorporation into a DPP-IV Inhibitor:

DPP-IV_Workflow Start This compound Step1 Pyrrolidine-3-carbonitrile Start->Step1  N-Debenzylation    (H₂, Pd/C)   Step2 Acylated Pyrrolidine-3-carbonitrile Step1->Step2  Acylation    (e.g., with an amino acid derivative)   Final DPP-IV Inhibitor Step2->Final  Further Elaboration  

References

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 1-Benzylpyrrolidine-3-carbonitrile (CAS No: 10603-52-8, Molecular Formula: C₁₂H₁₄N₂). In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a theoretical spectroscopic profile. Supported by data from analogous structures and foundational spectroscopic theory, this guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this compound. We detail not only the predicted data but also the underlying scientific rationale and standard experimental protocols for data acquisition.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a benzyl group and a nitrile functional group at the 3-position. Its structure combines the rigidity of the five-membered ring with the aromatic moiety of the benzyl group and the reactive potential of the nitrile. This combination makes it a potentially valuable building block in medicinal chemistry and organic synthesis.

Due to the current lack of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile. This predictive approach is grounded in a deep understanding of structure-property relationships and spectroscopic principles. Every prediction is rationalized to provide a framework for interpreting future experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ7.25 - 7.40Multiplet5HAromatic (C₆H₅)Protons on the benzene ring exhibit a characteristic chemical shift in this region due to aromatic ring currents.
Hᵦ3.65Singlet2HBenzylic (N-CH₂)These protons are adjacent to both the nitrogen atom and the aromatic ring, leading to a downfield shift. A singlet is predicted due to free rotation and no adjacent protons.[1]
H꜀3.10 - 3.20Multiplet1HPyrrolidine C3-HThis proton is deshielded by the adjacent electron-withdrawing nitrile group.
Hₑ2.80 - 2.95Multiplet2HPyrrolidine C5-H₂These protons are adjacent to the nitrogen atom, causing a downfield shift.
Hₔ2.65 - 2.80Multiplet2HPyrrolidine C2-H₂These protons are also adjacent to the nitrogen atom.
2.10 - 2.30Multiplet2HPyrrolidine C4-H₂These aliphatic protons are the most upfield in the pyrrolidine ring system.

Molecular Structure with Proton Labeling

Caption: Labeled protons on this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale
Cₐ~138Aromatic C (quaternary)The ipso-carbon attached to the benzylic group.
Cᵦ~129Aromatic CHOrtho- and meta-carbons of the benzene ring.
C꜀~128Aromatic CHPara-carbon of the benzene ring.
Cₔ~122Nitrile (C≡N)The nitrile carbon has a characteristic shift in this region.[2]
Cₑ~60Benzylic (N-CH₂)This carbon is deshielded by the adjacent nitrogen and aromatic ring.
~55Pyrrolidine C2/C5Carbons alpha to the nitrogen are significantly deshielded.
C₉~35Pyrrolidine C4A standard aliphatic carbon shift.
Cₕ~30Pyrrolidine C3The carbon bearing the nitrile group.

Molecular Structure with Carbon Labeling

Caption: Labeled carbons on this compound.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

    • Collect 1024 scans or more to achieve a good signal-to-noise ratio, particularly for the quaternary carbon.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale
3050 - 3010C-H stretchMediumAromaticCharacteristic stretching of sp² C-H bonds in the benzene ring.
2960 - 2850C-H stretchMedium-StrongAliphaticAsymmetric and symmetric stretching of sp³ C-H bonds in the pyrrolidine and benzylic CH₂ groups.
2250 - 2230C≡N stretchStrong, SharpNitrileThe C≡N triple bond stretch is a highly characteristic and intense absorption in this region.[2][3]
1600, 1495, 1450C=C stretchMedium-WeakAromaticSkeletal vibrations of the benzene ring.
1150 - 1050C-N stretchMediumAmineStretching vibration of the C-N bond in the tertiary amine of the pyrrolidine ring.

Workflow for IR Data Acquisition

G A Sample Preparation (Place small amount on ATR crystal) B Acquire Background Spectrum (Clean crystal) A->B C Acquire Sample Spectrum B->C D Process Data (ATR & Baseline Correction) C->D E Identify Key Peaks D->E

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₂H₁₄N₂

  • Molecular Weight: 186.26 g/mol

  • Exact Mass: 186.1157

Predicted Fragmentation Pattern (Electron Ionization - EI)

The fragmentation of this compound is expected to be dominated by cleavages that form stable ions, particularly the benzyl and tropylium cations.

m/zPredicted FragmentStructureRationale
186[M]⁺[C₁₂H₁₄N₂]⁺Molecular ion. May be of low abundance.
185[M-H]⁺[C₁₂H₁₃N₂]⁺Loss of a hydrogen radical, often from a carbon alpha to a heteroatom.[4][5]
91[C₇H₇]⁺[C₆H₅CH₂]⁺Alpha-cleavage to form the very stable benzyl cation, which can rearrange to the tropylium cation. This is often the base peak for benzylamines.[6][7]
95[C₅H₅N₂]⁺[M - C₇H₉]⁺Loss of the benzyl group and a hydrogen.

Fragmentation Pathway Diagram

G M [C12H14N2]+• m/z = 186 M_minus_H [M-H]+ m/z = 185 M->M_minus_H - •H Benzyl [C7H7]+ m/z = 91 (Base Peak) M->Benzyl α-cleavage Pyrrolidine_fragment [C5H7N2]+ m/z = 95 M->Pyrrolidine_fragment - •C7H7

Caption: Predicted EI-MS fragmentation of this compound.

Standard Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on the fundamental principles of each technique and comparison with structurally related compounds. While these predictions offer a robust framework for the initial identification and characterization of the molecule, they must be validated by experimental data. The included protocols for data acquisition represent standard, reliable methods for obtaining high-quality spectra. This document is intended to be a valuable resource for any scientist working with or synthesizing this compound.

References

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, chemical formula, and various identifiers. It further explores established synthetic routes, spectroscopic characterization, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel therapeutics and other advanced chemical applications, providing both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to several key features: it provides a rigid scaffold that can be readily functionalized, its sp3-hybridized carbons allow for the exploration of three-dimensional chemical space, and it can participate in crucial hydrogen bonding interactions with biological targets.[1]

This compound, in particular, serves as a versatile intermediate. The benzyl group provides a lipophilic handle and can be involved in various synthetic transformations, while the nitrile group is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for drug screening and development.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 186.25 g/mol [2]
Molecular Formula C₁₂H₁₄N₂[2][3]
CAS Number 10603-52-8[2]
Appearance Colorless to light solid[2]
Boiling Point 120 °C at 0.4 Torr[2]
Density (Predicted) 1.08 ± 0.1 g/cm³[2]
pKa (Predicted) 7.26 ± 0.40[2][3]

Molecular Structure and Identifiers:

The structural representation and various chemical identifiers are crucial for unambiguous database searching and regulatory compliance.

Caption: Chemical structure of this compound.

  • InChI: 1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2

  • SMILES: N#CC1CCN(C1)Cc2ccccc2

  • MDL Number: MFCD05662780

  • PubChem Substance ID: 329771078

Synthesis and Methodologies

The synthesis of this compound and its analogs often involves multi-step reaction sequences. A common and logical approach begins with a commercially available precursor, such as 1-benzyl-3-pyrrolidinone.

A Plausible Synthetic Pathway

A representative synthetic workflow for obtaining this compound is outlined below. This pathway is illustrative and may be adapted based on available starting materials and desired scale.

G Synthetic Workflow for this compound A 1-Benzyl-3-pyrrolidinone B Tosylhydrazone Formation A->B Tosylhydrazide, Acid catalyst C Shapiro Reaction B->C n-Butyllithium D Cyanation C->D Cyanogen bromide E This compound D->E Workup and Purification

Caption: A potential synthetic route from 1-benzyl-3-pyrrolidinone.

Detailed Experimental Protocol (Illustrative)

Step 1: Tosylhydrazone Formation from 1-Benzyl-3-pyrrolidinone

  • To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as ethanol, add p-toluenesulfonhydrazide (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the tosylhydrazone product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Shapiro Reaction and Cyanation

Caution: This step involves the use of a pyrophoric reagent (n-butyllithium) and a toxic cyanating agent. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

  • Suspend the dried tosylhydrazone (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C. The reaction mixture will typically change color.

  • Allow the reaction to stir at -78 °C for a specified time, then warm to 0 °C for a period to ensure complete elimination to the vinyllithium intermediate.

  • Recool the mixture to -78 °C and add a solution of a suitable cyanating agent, such as cyanogen bromide (1.2 equivalents), in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction cautiously by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the five protons of the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet around 3.6 ppm. The protons on the pyrrolidine ring would present as a series of complex multiplets in the aliphatic region (approximately 2.0-3.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the nitrile carbon (C≡N) around 120 ppm. The aromatic carbons of the benzyl group would appear in the 127-138 ppm range. The benzylic carbon and the carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A key diagnostic peak would be a sharp absorption in the range of 2240-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling this compound.

  • Hazard Pictograms: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Applications in Research and Drug Discovery

Benzylpyrrolidine derivatives are integral components in a wide range of pharmacologically active molecules.[6] The structural motif is found in compounds targeting various receptors and enzymes. For instance, derivatives of the pyrrolidine scaffold have been investigated for their potential as:

  • Antiviral agents: Certain pyrrolidine-containing compounds have shown activity against viruses such as HIV.[7]

  • Central Nervous System (CNS) agents: The pyrrolidine ring is a core component of drugs targeting CNS disorders.[1]

  • Anticancer and anti-inflammatory agents: Functionalized pyrrolidines are explored for their potential in oncology and immunology.[1]

This compound, as a versatile intermediate, provides a gateway to a multitude of these and other novel chemical entities. The nitrile group can be elaborated into various functional groups, enabling the synthesis of diverse libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a chemical building block of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its core properties, including a molecular weight of 186.25 g/mol , alongside synthetic considerations, spectroscopic hallmarks, and essential safety protocols. A thorough understanding of these technical aspects is crucial for its effective and safe utilization in the laboratory, paving the way for the discovery and development of novel therapeutic agents.

References

Unraveling the Therapeutic Potential of 1-Benzylpyrrolidine-3-carbonitrile: A Guide to Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutics.[1][2] 1-Benzylpyrrolidine-3-carbonitrile, a distinct molecule within this class, presents a compelling case for in-depth pharmacological investigation. While a definitive mechanism of action for this specific compound remains to be elucidated, its structural features—namely the N-benzyl group and the 3-carbonitrile moiety—suggest plausible interactions with well-established biological targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. We will delve into its synthesis, survey the known biological activities of structurally related compounds, and propose detailed experimental workflows to systematically investigate two primary, plausible mechanisms of action: dipeptidyl peptidase-4 (DPP-4) inhibition and modulation of neurodegenerative disease targets.

Introduction: The Enigmatic Potential of a Versatile Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] this compound combines two key pharmacophoric elements: the N-benzyl group, which is often associated with activity in the central nervous system (CNS), and the pyrrolidine-carbonitrile core, a motif famously employed in a class of highly successful antidiabetic drugs.[3][4][5]

This guide will navigate the current landscape of knowledge surrounding this compound and its analogs, offering a scientifically rigorous and experience-driven roadmap for its future investigation. The central hypothesis is that this compound may act as either a DPP-4 inhibitor, an agent targeting CNS pathologies like Alzheimer's disease, or potentially a dual-action ligand.

Synthesis of this compound and its Analogs

The synthesis of pyrrolidine derivatives is well-established, with multiple routes available depending on the desired stereochemistry and substitution patterns. For this compound, a common approach involves the benzylation of a suitable pyrrolidine precursor followed by the introduction of the nitrile group.

A plausible synthetic route can be adapted from established methods for similar structures. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for DPP-4 inhibitors, and its synthesis starts from L-proline.[6] A similar strategy could be envisioned for the 3-carbonitrile isomer.

Alternatively, direct benzylation of 3-aminopyrrolidine followed by conversion of the amino group to a nitrile is another feasible pathway.[7]

Proposed Mechanism of Action I: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant body of research has identified pyrrolidine-2-carbonitrile derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[5][8][9] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3][10] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[11][12]

The cyanopyrrolidine moiety is critical for this inhibitory activity, with the nitrile group forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[3][6] Given the presence of this key functional group in this compound, it is a prime candidate for investigation as a DPP-4 inhibitor.

Experimental Workflow for Investigating DPP-4 Inhibition

To systematically evaluate this compound as a DPP-4 inhibitor, the following experimental workflow is proposed:

DPP4_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation enzymatic_assay DPP-4 Enzymatic Assay (Fluorogenic Substrate) ic50 IC50 Determination enzymatic_assay->ic50 Determine Potency pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) selectivity Selectivity Profiling (DPP-8, DPP-9, FAP) ic50->selectivity Assess Specificity kinetics Enzyme Kinetics (Mechanism of Inhibition) ic50->kinetics Elucidate MOA ogtt Oral Glucose Tolerance Test (OGTT) in Rodent Models pk_pd->ogtt Establish Dose-Response chronic Chronic Dosing Studies (e.g., in db/db mice) ogtt->chronic Evaluate Long-Term Efficacy

Caption: Proposed experimental workflow for DPP-4 inhibitor evaluation.

Step-by-Step Methodology:

  • DPP-4 Enzymatic Assay: A fluorogenic assay using a substrate like Gly-Pro-AMC is employed. Recombinant human DPP-4 is incubated with varying concentrations of this compound, and the inhibition of substrate cleavage is measured by fluorescence.

  • IC50 Determination: From the dose-response curves generated in the enzymatic assay, the half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency.

  • Selectivity Profiling: To ensure the compound is selective for DPP-4, its inhibitory activity is tested against other closely related proteases such as DPP-8, DPP-9, and fibroblast activation protein (FAP). High selectivity is crucial to avoid off-target effects.

  • Enzyme Kinetics: To understand how the compound inhibits the enzyme, kinetic studies (e.g., Lineweaver-Burk plots) are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound's absorption, distribution, metabolism, and excretion (ADME) properties are assessed in an animal model. The relationship between drug concentration and DPP-4 inhibition in plasma is established.

  • Oral Glucose Tolerance Test (OGTT): The efficacy of the compound in improving glucose tolerance is evaluated in a relevant animal model (e.g., Wistar rats or C57BL/6 mice). A glucose challenge is administered after oral dosing of the compound, and blood glucose levels are monitored over time.

  • Chronic Dosing Studies: For promising candidates, longer-term studies in diabetic animal models (e.g., db/db mice) are conducted to assess sustained efficacy and safety.

Proposed Mechanism of Action II: Modulation of CNS Targets for Neurodegenerative Diseases

The N-benzylpyrrolidine moiety is a recurring structural motif in compounds designed to target CNS disorders, particularly Alzheimer's disease.[4][13] Research has shown that derivatives with this scaffold can act on multiple targets implicated in the pathophysiology of Alzheimer's, including:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[4][13]

  • β-Secretase (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[4][13]

  • Aβ Aggregation Inhibition: Some compounds can interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[4]

  • Neuroprotection: Protecting neurons from damage induced by factors like oxidative stress or Aβ toxicity.[4][13]

Given that this compound possesses this N-benzylpyrrolidine core, it is plausible that it could exhibit one or more of these activities.

Experimental Workflow for Investigating CNS-Targeted Activity

A multi-pronged approach is necessary to evaluate the potential of this compound in the context of neurodegenerative diseases.

CNS_Workflow cluster_in_vitro_cns In Vitro & Cellular Evaluation chol_inhibition Cholinesterase Inhibition (AChE & BChE Assays) pk_brain Brain Pharmacokinetics bace1_inhibition BACE-1 Inhibition Assay scopolamine_model Scopolamine-Induced Amnesia Model abeta_agg Aβ Aggregation Assay (Thioflavin T) transgenic_model Transgenic Mouse Model of AD (e.g., 5XFAD) neuroprotection Neuroprotection Assay (e.g., SH-SY5Y cells) bbb_perm BBB Permeability Assay (e.g., PAMPA)

Caption: Proposed workflow for evaluating CNS-targeted activities.

Step-by-Step Methodology:

  • Cholinesterase and BACE-1 Inhibition Assays: Standard enzymatic assays (e.g., Ellman's method for cholinesterases) are used to determine the IC50 values of the compound against AChE, BChE, and BACE-1.

  • Aβ Aggregation Assay: The effect of the compound on the aggregation of Aβ peptides (typically Aβ42) is monitored using methods like the Thioflavin T fluorescence assay.

  • Neuroprotection Assay: A neuronal cell line (e.g., SH-SY5Y) is treated with a neurotoxin (e.g., Aβ oligomers or H₂O₂) in the presence and absence of the test compound. Cell viability is then assessed to determine if the compound has protective effects.

  • Blood-Brain Barrier (BBB) Permeability: An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), is used to predict the compound's ability to cross the BBB.

  • Brain Pharmacokinetics: Following administration of the compound to rodents, brain and plasma concentrations are measured over time to determine the brain-to-plasma ratio and confirm CNS penetration.

  • Behavioral Models:

    • Scopolamine-Induced Amnesia: This acute model assesses the compound's ability to reverse cognitive deficits induced by the cholinergic antagonist scopolamine, often using tests like the Y-maze or Morris water maze.[4][14]

    • Transgenic Mouse Models: For compounds with compelling in vitro profiles, evaluation in transgenic models of Alzheimer's disease (e.g., 5XFAD mice) can provide insights into their effects on pathology (Aβ plaques, neuroinflammation) and long-term cognitive function.

Data Summary and Comparative Analysis

To provide context for the proposed investigations, the following table summarizes the known biological activities of various pyrrolidine derivatives.

Pyrrolidine Derivative Class Primary Biological Target(s) Therapeutic Area Key Structural Features Reference(s)
Pyrrolidine-2-carbonitrilesDipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes2-carbonitrile moiety[8],[5]
N-BenzylpyrrolidinesAChE, BChE, BACE-1Alzheimer's DiseaseN-benzyl group[4],[13]
Pyrrolidine-2,5-dionesIon channels, various enzymesEpilepsy, CNS disordersSuccinimide core[15]
Spiro-pyrrolidinesVarious (e.g., anticancer targets)OncologySpirocyclic system[2]
4-Aryl-N-benzylpyrrolidinesVarious CNS targetsCNS disorders4-aryl and N-benzyl groups[1]

Conclusion and Future Directions

This compound stands at the intersection of two well-validated pharmacophores, suggesting a high probability of interesting biological activity. The lack of specific data on its mechanism of action presents a unique opportunity for novel discovery. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating its primary pharmacological effects, focusing on DPP-4 inhibition for metabolic disease and multi-target modulation for neurodegenerative disorders.

Successful execution of these studies will not only define the mechanism of action of this compound but also pave the way for its potential development as a therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical safety and toxicology evaluations. The insights gained will contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery.

References

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Parameters of Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The five-membered, saturated nitrogen-containing heterocycle known as the pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold".[2][3][4][5] Unlike flat, aromatic systems, the sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for navigating the complex topography of biological targets.[1][6][[“]]

The success of a drug candidate, however, hinges on more than just its ability to bind to a target. Its journey through the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is governed by a delicate interplay of physicochemical properties.[8][9] For compounds built upon the pyrrolidine framework, understanding and optimizing these parameters is paramount. This guide offers a detailed exploration of the core physicochemical properties of pyrrolidine compounds, the causality behind their structural influence, and the experimental and computational methodologies used to assess them, providing a critical knowledge base for drug development professionals.

The Pyrrolidine Core: A Structural and Conformational Analysis

At its heart, pyrrolidine is a simple cyclic secondary amine, azacyclopentane.[4][10] However, this simplicity belies a structural richness that medicinal chemists leverage to great effect. The key to its utility lies in its non-planar, flexible nature.

  • sp³ Hybridization and Three-Dimensionality: All four carbon atoms in the ring are sp³ hybridized, resulting in a puckered, three-dimensional structure. This contrasts sharply with its aromatic analog, pyrrole, and allows for a more globular shape, which can improve key drug-like properties such as solubility.[1][[“]]

  • Pseudorotation: The pyrrolidine ring is not static; it undergoes a low-energy conformational interchange known as "pseudorotation." This process allows the ring to adopt various "envelope" and "twist" conformations, enabling substituents to be positioned in precise spatial orientations for optimal interaction with a biological target.[1][6]

  • Stereogenicity: With up to four potential stereogenic carbon atoms, the pyrrolidine scaffold can give rise to a multitude of stereoisomers.[1][6] As biological systems are inherently chiral, the specific stereochemistry of a pyrrolidine-containing drug can drastically alter its efficacy and safety profile.[6][11]

Caption: Figure 1: Basic structure of the pyrrolidine ring.

Core Physicochemical Parameters: A Quantitative Overview

The utility of the pyrrolidine scaffold is directly tied to its influence on a molecule's fundamental physicochemical properties. Understanding these parameters for the parent ring is the first step in rationally designing complex derivatives.

Basicity (pKa)

The basicity of the pyrrolidine nitrogen is one of its most defining features, profoundly impacting ionization state, solubility, and receptor interactions at physiological pH.

  • Causality: The nitrogen atom possesses a lone pair of electrons in an sp³ hybridized orbital, which is readily available for protonation.[12][13] This makes pyrrolidine a relatively strong base. The pKa of its conjugate acid is approximately 11.27, indicating that at a physiological pH of 7.4, it will be predominantly in its protonated, cationic form.[4][10][14]

  • Structural Context: Pyrrolidine is slightly more basic than its six-membered counterpart, piperidine (pKa ≈ 11.24), a subtle difference sometimes attributed to conformational factors.[12][14] Its basicity is significantly higher than aromatic amines like pyridine (pKa ≈ 5.3), where the nitrogen lone pair is in a more electronegative sp² orbital.[13]

  • Impact of Substitution: The basicity of the pyrrolidine nitrogen is highly sensitive to substitution. Electron-withdrawing groups, particularly at the C-2 position, can significantly decrease basicity, while electron-donating groups have the opposite effect.[1] This provides a crucial handle for medicinal chemists to modulate a compound's ionization state.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a critical determinant of its ability to cross biological membranes.

  • Causality: The parent pyrrolidine molecule is largely aliphatic but contains a polar N-H group, leading to a balanced character. Its experimentally determined octanol-water partition coefficient (logP) is approximately 0.22 to 0.46.[15][16] This value indicates a slight preference for the aqueous phase.

  • Structural Context: The presence of the nitrogen atom makes pyrrolidine significantly less lipophilic than its carbocyclic analog, cyclopentane.[1] This inherent polarity is often beneficial, as the pyrrolidine motif can be incorporated into larger, more lipophilic molecules to enhance aqueous solubility and improve their overall physicochemical profile.[17]

  • Impact of Substitution: Lipophilicity is readily tuned through substitution. N-alkylation or the addition of hydrophobic groups to the carbon framework will increase the logP value, while the introduction of polar groups (e.g., hydroxyls) will decrease it.

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs and is essential for formulating intravenous solutions.

  • Causality: Pyrrolidine itself is miscible with water.[10][15][18] This high solubility is due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the nitrogen lone pair), allowing it to integrate favorably into the water lattice.[17]

  • Application in Drug Design: While many complex drug molecules are poorly soluble, the incorporation of a pyrrolidine moiety is a common strategy to improve this parameter.[17] The basic nitrogen can be formulated as a salt, which dramatically increases solubility and dissolution rates. There is, however, a critical balance; increasing polarity to improve solubility can sometimes negatively impact membrane permeability.

Data Summary: Physicochemical Properties of Parent Pyrrolidine
ParameterValueSignificance in Drug DevelopmentSource(s)
Molecular Formula C₄H₉NBasic structural information.[10]
Molar Mass 71.12 g·mol⁻¹Used for concentration and dosage calculations.[10]
Boiling Point 87–89 °CRelevant for synthesis, purification, and manufacturing.[10][15][18][19]
Melting Point -63 °CRelevant for physical state and formulation.[10][16][19]
Density ~0.86 g/cm³Important for formulation and process chemistry.[10][15]
pKa (conjugate acid) 11.27Determines ionization state at physiological pH, affecting solubility and binding.[4][10][14]
logP (octanol/water) 0.22 - 0.46Predicts membrane permeability and distribution.[15][16]
Water Solubility MiscibleCrucial for absorption, distribution, and formulation.[10][15][18][20]

Methodologies for Characterization and Validation

The trustworthiness of any structure-activity relationship (SAR) study depends on the accurate and reliable measurement of physicochemical properties.[5] A combination of experimental protocols and computational models is employed throughout the drug discovery pipeline.

Experimental Protocols for Key Parameters

The following are standardized, self-validating methods for determining the core physicochemical properties of newly synthesized pyrrolidine derivatives.

Protocol 1: Potentiometric Titration for pKa Determination

  • Principle: This method measures the pH of a solution as a titrant (a strong acid or base) is added. The pKa is the pH at which the compound is 50% ionized, determined from the inflection point of the titration curve.

  • Methodology:

    • Preparation: Accurately weigh ~1-5 mg of the pyrrolidine compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.

    • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode.

    • Data Acquisition: Add standardized hydrochloric acid (HCl) titrant in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined by calculating the pH at the half-equivalence point from the derivative of the titration curve.

  • Causality of Choice: Potentiometric titration is the gold standard for pKa determination due to its high accuracy and reproducibility. It directly measures the compound's response to pH changes.

Protocol 2: Shake-Flask Method for logP Determination (OECD Guideline 107)

  • Principle: This classic method directly measures the equilibrium partitioning of a compound between two immiscible liquids, typically n-octanol and water.

  • Methodology:

    • Preparation: Prepare a stock solution of the pyrrolidine compound in the phase in which it is more soluble. The n-octanol and water phases must be pre-saturated with each other for at least 24 hours.

    • Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and buffer (typically pH 7.4).

    • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically several hours). Centrifuge the vessel to ensure complete phase separation.

    • Analysis: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

  • Causality of Choice: The shake-flask method is a fundamental and highly reliable technique that provides a true thermodynamic partition coefficient. It serves as a benchmark for calibrating higher-throughput methods.

Workflow for Physicochemical Profiling

The assessment of a new pyrrolidine-based drug candidate follows a logical progression from foundational analysis to detailed property measurement.

Physicochemical_Workflow cluster_0 Phase 1: Structural Confirmation cluster_2 Phase 3: Experimental Measurement cluster_3 Phase 4: Data Integration & Decision Synthesis Synthesized Pyrrolidine Derivative Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Computational Computational Prediction (pKa, logP, Solubility) Purity->Computational pKa_exp pKa Determination (Potentiometric Titration) Computational->pKa_exp Sol_exp Solubility Assay (Kinetic/Thermodynamic) pKa_exp->Sol_exp logP_exp logP Measurement (Shake-Flask/HPLC) Sol_exp->logP_exp Decision Build SAR Models Prioritize for ADME Assays logP_exp->Decision

Caption: Figure 2: Experimental workflow for physicochemical profiling.

The Role of Computational Modeling

In early-stage drug discovery, synthesizing and testing every potential compound is infeasible. Computational tools are therefore essential for predicting physicochemical properties in silico.[21][22] Quantitative Structure-Property Relationship (QSPR) models and other algorithms can rapidly screen virtual libraries of thousands of pyrrolidine derivatives, helping to prioritize which compounds to synthesize for experimental validation.[23] While these predictions are invaluable for efficiency, they must always be confirmed by experimental data for lead candidates.[24]

Synthesis: Impact of Physicochemical Properties on ADMET

The ultimate goal of characterizing these parameters is to predict and optimize a drug's in vivo behavior. The physicochemical properties of a pyrrolidine compound are directly linked to its ADMET profile.

  • Absorption: For oral drugs, a compound must dissolve in the gastrointestinal tract (requiring good solubility ) and then pass through the gut wall into the bloodstream. This typically requires a balanced lipophilicity (logP often cited in the 1-3 range) to cross the lipid cell membranes. The pKa determines the charge state in the gut, which also affects permeability.

  • Distribution: Once in the bloodstream, a drug distributes to various tissues. High lipophilicity can lead to extensive distribution into fatty tissues and the brain, but may also increase binding to plasma proteins, reducing the concentration of free, active drug.[9] The pyrrolidine scaffold can help moderate lipophilicity to achieve a more favorable distribution profile.[25]

  • Metabolism & Excretion: The body works to eliminate drugs, often by metabolizing them into more polar, water-soluble forms that can be excreted by the kidneys. While the pyrrolidine ring itself can be a site of metabolism, its overall influence on solubility and polarity is key to determining the rate and route of excretion.

  • Toxicity: Poor physicochemical properties can lead to off-target effects and toxicity. For instance, very high lipophilicity is often correlated with increased toxicity, while poor solubility can lead to formulation and precipitation issues.

ADMET_Relationship pKa pKa (Basicity) Solubility Solubility pKa->Solubility Absorption Absorption pKa->Absorption affects ionization logP logP (Lipophilicity) logP->Absorption affects permeability Distribution Distribution logP->Distribution Toxicity Toxicity logP->Toxicity Solubility->Absorption Excretion Excretion Solubility->Excretion H_Bond Hydrogen Bonding H_Bond->Solubility Metabolism Metabolism H_Bond->Metabolism

Caption: Figure 3: Relationship between core properties and ADMET outcomes.

Conclusion

The pyrrolidine ring is far more than a simple structural component; it is a versatile tool for modulating the physicochemical properties that underpin a molecule's viability as a drug. Its inherent basicity, balanced lipophilicity, and capacity for hydrogen bonding provide a favorable starting point for drug design.[25] The true power of the scaffold lies in its three-dimensional, tunable nature, which allows scientists to strategically place substituents to fine-tune pKa, logP, and solubility.[1][6] By combining rigorous experimental characterization with predictive computational modeling, researchers can rationally navigate the complex, multi-parameter optimization challenge of drug discovery, leveraging the unique attributes of the pyrrolidine scaffold to develop safer and more effective medicines.

References

An In-Depth Technical Guide to the Stereochemistry of Substituted Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and asymmetric synthesis.[1][2][3][4] Its prevalence in FDA-approved drugs and natural products underscores its significance as a privileged scaffold.[1][5] The stereochemical complexity arising from its non-planar, puckered nature and the potential for multiple stereocenters allows for a nuanced exploration of chemical space, which is critical for tailoring molecular interactions with biological targets.[1][6][7] This guide provides a comprehensive exploration of the stereochemistry of substituted pyrrolidine rings, delving into conformational analysis, stereoselective synthetic strategies, and analytical techniques for stereochemical assignment. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and catalysts.

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pyrrolidine-containing compounds, the spatial arrangement of substituents on the ring dictates their interaction with chiral biological macromolecules like enzymes and receptors.[1][6] Different stereoisomers of the same compound can exhibit vastly different pharmacological profiles, ranging from desired therapeutic effects to inactivity or even toxicity.[1][6]

The pyrrolidine ring is not planar and exists in various puckered conformations, a phenomenon known as "pseudorotation".[1][7] This conformational flexibility, coupled with the potential for up to four stereogenic centers, gives rise to a multitude of possible stereoisomers.[1] Understanding and controlling the stereochemistry of substituted pyrrolidines is therefore paramount in drug discovery and development.[1][6]

Conformational Analysis of the Pyrrolidine Ring

The non-planar nature of the pyrrolidine ring leads to a dynamic equilibrium between different envelope and twist conformations. The substituents on the ring play a crucial role in influencing the preferred conformation.

Ring Puckering: Endo and Exo Conformations

The puckering of the pyrrolidine ring, particularly in proline derivatives, is often described in terms of 'endo' and 'exo' conformations.[1][8][9][10] This nomenclature refers to the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms and the carboxyl group of proline.[10][11]

  • Endo pucker: The Cγ atom is on the same side as the carboxyl group.

  • Exo pucker: The Cγ atom is on the opposite side of the carboxyl group.

The energetic barrier for interconversion between these puckered forms is relatively low, on the order of 2-5 kcal/mol.[10] However, the introduction of substituents can significantly influence the conformational equilibrium. For instance, electronegative substituents at the C4 position can favor a specific pucker.[1] Specifically, a 4-trans-substituent with high electronegativity tends to favor the exo pucker, while a 4-cis-substituent with high electronegativity favors the endo pucker.[8] In contrast, sterically demanding groups like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn dictates the ring pucker.[8][9][12]

The conformation of the pyrrolidine ring is also coupled to the geometry of the preceding peptide bond in proteins. Proline residues with a cis peptide bond preferentially adopt a "down" puckering conformation, while those with a trans peptide bond show a more even distribution between "up" and "down" puckers.[13][14]

Influence of Substituents on Conformation

The nature, size, and position of substituents have a profound impact on the preferred conformation of the pyrrolidine ring.

  • Stereoelectronic Effects: The gauche effect, observed in compounds with an F-C-C-X (where X is an electron-withdrawing group) fragment, can favor a conformation where the fluorine and the electron-withdrawing group are gauche to each other.[15] This can be a powerful tool for controlling the conformation of fluorinated pyrrolidines.[16]

  • Steric Effects: Bulky substituents will generally adopt a pseudoequatorial position to minimize steric strain, thereby locking the ring into a specific conformation.[8][9]

The ability to control the ring pucker through substitution is a key strategy in the design of conformationally constrained peptides and peptidomimetics.[8][9]

Stereoselective Synthesis of Substituted Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a wide array of stereoselective synthetic methods. These can be broadly categorized into two main approaches: synthesis from chiral precursors (chiral pool synthesis) and asymmetric catalysis.[5]

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to construct the pyrrolidine ring with a defined stereochemistry.[17]

  • From Proline and its Derivatives: L-proline and its derivatives, like 4-hydroxyproline, are common starting materials for the synthesis of a variety of pyrrolidine-containing drugs.[5] The inherent chirality of these starting materials is transferred to the final product through a series of chemical transformations.

  • From Other Chiral Precursors: Other chiral building blocks, such as those derived from tartaric and glyceric acids, can also be employed in the synthesis of chiral pyrrolidine-based organocatalysts.[18]

Asymmetric Catalysis

Asymmetric catalysis offers a more versatile and efficient approach to the synthesis of a wide range of enantiomerically enriched pyrrolidines.[18][19][20]

3.2.1. 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is one of the most powerful and atom-economical methods for the synthesis of substituted pyrrolidines.[1][21][22][23] This reaction can generate up to four new stereocenters in a single step with high regio- and stereoselectivity.[21][23] The stereochemical outcome is influenced by the geometry of the azomethine ylide and the dipolarophile.[1] A wide variety of chiral metal catalysts and organocatalysts have been developed to control the enantioselectivity of this transformation.[21]

Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol provides a general procedure for the synthesis of enantioenriched pyrrolidines via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

  • Glycine ester imine (azomethine ylide precursor)

  • Electron-deficient alkene (e.g., dimethyl maleate)

  • Chiral copper catalyst (e.g., Cu(OTf)₂ with a chiral bis(oxazoline) ligand)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral copper catalyst (e.g., 5 mol%).

  • Add the anhydrous solvent and stir the mixture until the catalyst is fully dissolved.

  • Add the electron-deficient alkene (1.0 equivalent) to the reaction mixture.

  • In a separate flask, dissolve the glycine ester imine (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the glycine ester imine to the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrolidine.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR spectroscopy.

3.2.2. Hydrogenation of Substituted Pyrroles

The catalytic hydrogenation of substituted pyrroles can be a highly diastereoselective method for the synthesis of functionalized pyrrolidines.[24][25] The stereochemical outcome is often directed by a pre-existing stereocenter in a substituent on the pyrrole ring.[24][25] Hydrogen is typically delivered to one face of the aromatic ring, leading to the formation of cis-substituted pyrrolidines from 2,5-disubstituted pyrroles.[24]

3.2.3. Other Asymmetric Methods

A variety of other catalytic asymmetric methods have been developed for the synthesis of substituted pyrrolidines, including:

  • Iridium-catalyzed allylic aminations: This method allows for the stereodivergent synthesis of both cis- and trans-2,5-disubstituted 3-hydroxypyrrolidines.[26]

  • Iodocyclization of homoallylic sulfonamides: This protocol provides a valuable route to trans-2,5-disubstituted 3-iodopyrrolidines.[27]

  • Enzymatic dynamic kinetic resolution (DKR): This approach can be used to establish multiple stereocenters with high enantiomeric and diastereomeric excess in a single step.[28]

  • Catalytic asymmetric deprotonation: This method, followed by trapping with an electrophile, can be used to synthesize chiral substituted pyrrolidines.[29]

Stereochemical Control in 2,5-Disubstituted Pyrrolidines

The synthesis of 2,5-disubstituted pyrrolidines with specific cis or trans stereochemistry is of particular interest due to their prevalence in natural products and their use as chiral ligands and organocatalysts.[17][30][31]

Synthetic MethodPredominant StereoisomerKey Features
Hydrogenation of 2,5-disubstituted pyrrolescisHydrogen delivery from one face of the ring.[24]
Intramolecular hydroxy-directed reductiontransIntramolecular hydride delivery directed by a hydroxyl group.[30]
Iodocyclization of homoallylic sulfonamidestransStereoselective cyclization of E-homoallylic sulfonamides.[27]
Iridium-catalyzed allylic aminationcis or transStereodivergent synthesis controlled by the choice of chiral ligand.[26]
Enzymatic DKR and hydrogenationcisHighly diastereoselective hydrogenation of a chiral cyclic imine.[28]

Analytical Techniques for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of substituted pyrrolidines is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[32][33][34][35]

  • ¹H NMR: The coupling constants (J-values) between protons on the pyrrolidine ring can provide information about their dihedral angles and thus their relative stereochemistry. The chemical shifts of protons can also be indicative of their spatial relationship to substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 1D NOESY or 2D NOESY experiments can be used to identify protons that are close in space, providing valuable information for stereochemical assignment.[33]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolidine ring can also be sensitive to the stereochemistry of the substituents.[36]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[37][38][39][40] It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and quantified.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a key structural motif in a wide range of therapeutic agents.[1][2][3][4] The ability to precisely control the stereochemistry of substituted pyrrolidines is critical for optimizing their pharmacological properties.

  • Antiviral Agents: Many antiviral drugs, particularly those for the treatment of hepatitis C, contain a pyrrolidine ring.[5]

  • Anticancer Agents: Pyrrolidine derivatives have shown promise as anticancer agents, with some acting as antagonists of chemokine receptors involved in cancer metastasis.[4]

  • Central Nervous System (CNS) Drugs: The pyrrolidine ring is present in drugs used to treat a variety of CNS disorders.[1]

  • Antidiabetic Agents: Pyrrolidine-containing compounds have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[3][4]

The stereochemistry of the pyrrolidine ring can have a dramatic effect on the biological activity of these drugs. For example, the different stereoisomers of a pyrrolidine-containing molecule can exhibit different binding affinities for their target protein, leading to variations in potency and selectivity.[1]

Conclusion and Future Perspectives

The stereochemistry of substituted pyrrolidine rings is a multifaceted and critically important aspect of modern organic and medicinal chemistry. A deep understanding of the conformational preferences of the pyrrolidine ring, coupled with the ability to control its stereochemistry through a variety of synthetic methods, is essential for the rational design of new drugs and catalysts. The continued development of novel and efficient stereoselective synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly lead to the discovery of new pyrrolidine-containing compounds with enhanced therapeutic properties. Furthermore, the application of advanced analytical techniques will continue to be crucial for the unambiguous characterization of these complex three-dimensional structures.

Visualizations

Caption: Conformational equilibrium between the endo and exo puckers of a substituted proline ring.

Asymmetric_Synthesis_Workflow start Starting Materials (e.g., Aldehyde, Amine, Alkene) synthesis Stereoselective Synthesis (e.g., 1,3-Dipolar Cycloaddition) start->synthesis product Chiral Pyrrolidine Product synthesis->product analysis Stereochemical Analysis (NMR, X-ray, HPLC) product->analysis application Application (Drug Discovery, Catalysis) analysis->application

Caption: General workflow for the asymmetric synthesis and analysis of substituted pyrrolidines.

References

An In-depth Technical Guide to the Discovery of Bioactive Molecules with Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, approved drugs, and pharmacologically active agents underscores its significance as a "privileged scaffold."[1][2][3] Unlike planar aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure. This feature, known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[3][4]

This guide provides an in-depth technical overview of the journey from identifying a pyrrolidine-containing lead to understanding its mechanism of action. We will explore the rich tapestry of natural products that first hinted at the therapeutic potential of this scaffold, delve into the elegant synthetic strategies developed to construct and modify it, detail the methodologies for screening its bioactivity, and culminate with a case study illustrating its profound impact on human health. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind the experimental choices that drive successful discovery campaigns.

Nature's Inspiration: Bioactive Pyrrolidine Alkaloids

The story of many successful drugs begins with a molecule isolated from a natural source. Pyrrolidine alkaloids, produced by a wide range of organisms from bacteria to plants, have historically served as powerful biological probes and starting points for drug development.[2][5]

Anisomycin: The Ribosome Inhibitor

Isolated from Streptomyces griseolus, anisomycin is a potent antibiotic that functions as a protein synthesis inhibitor in eukaryotes.[6][7] Its discovery was a critical step in elucidating the mechanics of the ribosome.

  • Mechanism of Action: Anisomycin exerts its effect by binding to the peptidyl transferase center of the 60S ribosomal subunit.[8] This action specifically inhibits the peptidyl transferase reaction, preventing the formation of peptide bonds and thus halting protein elongation.[7][8][9] Beyond simple protein synthesis inhibition, anisomycin is also known as a potent activator of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, triggering what is known as the ribotoxic stress response.[8][10] This dual activity makes it a valuable tool for studying cellular stress pathways.

Kainic Acid: A Double-Edged Neuroscientific Tool

Kainic acid, an analogue of the neurotransmitter glutamate, is a potent neurotoxin isolated from the red alga Digenea simplex.[11][12] While toxic, its specific action on a subtype of ionotropic glutamate receptors has made it an invaluable experimental model for studying neurodegenerative disorders.[11][12]

  • Mechanism of Action: Kainic acid is a powerful agonist for the AMPA/kainate class of glutamate receptors.[12][13] Its administration leads to excessive receptor stimulation, causing a massive influx of calcium ions (Ca²⁺) into neurons.[13][14] This triggers a cascade of excitotoxic events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.[11][14] This process of induced, selective neuronal death, particularly in the hippocampus, is widely used to model the cellular mechanisms underlying diseases like epilepsy and Alzheimer's.[11][12]

Constructing the Core: Key Synthetic Strategies

While natural products provide the initial spark, synthetic chemistry provides the means to produce these molecules in quantity, create analogues for structure-activity relationship (SAR) studies, and optimize their properties. The construction of the pyrrolidine ring is a well-explored area of organic chemistry with several powerful and versatile methods.[15][16][17]

The Workhorse: 1,3-Dipolar Cycloaddition

Among the most powerful methods for synthesizing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene).[3][15][18][19] This reaction is highly valued for its ability to rapidly build molecular complexity and control stereochemistry.[19][20]

  • Rationale & Mechanism: Azomethine ylides are transient species that can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines.[18] The reaction proceeds via a concerted pericyclic mechanism, allowing for the stereospecific transfer of the alkene's geometry to the newly formed pyrrolidine ring.[19] This high degree of stereocontrol is critical for creating enantiomerically pure drug candidates, as different stereoisomers can have vastly different biological activities.[3][4]

G cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product Azomethine Ylide Azomethine Ylide TS Concerted Transition State Azomethine Ylide->TS Dipolarophile (Alkene) Dipolarophile (Alkene) Dipolarophile (Alkene)->TS Pyrrolidine Substituted Pyrrolidine Ring TS->Pyrrolidine Forms 5-membered ring

Caption: Workflow of a 1,3-Dipolar Cycloaddition Reaction.

Protocol: Representative 1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidine Synthesis

This protocol is a generalized example based on methodologies for creating spiro-fused pyrrolidine systems, which are common motifs in bioactive compounds.[18][21]

  • Reactant Preparation: To a solution of isatin (1.0 mmol) and an α-amino acid (e.g., sarcosine or L-proline, 1.2 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL) in a round-bottom flask, add the selected dipolarophile (e.g., an N-substituted maleimide, 1.0 mmol).[18]

  • Reaction Initiation: Heat the mixture to reflux (typically 60-80°C) with constant stirring.

    • Scientist's Note: The thermal conditions facilitate the in situ generation of the azomethine ylide via decarboxylative condensation of the isatin and amino acid.[18] The choice of solvent can influence reaction rates and selectivity. Protic solvents like methanol and ethanol are often effective.[18]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (e.g., ethanol) to remove residual reactants. If necessary, further purify the product by recrystallization or column chromatography on silica gel to yield the pure spiro-pyrrolidine derivative.

L-Proline Organocatalysis: Asymmetric Synthesis

The amino acid L-proline, itself a pyrrolidine derivative, is a remarkably effective organocatalyst for various asymmetric reactions, including those that form substituted pyrrolidines.[22][23][24]

  • Rationale & Mechanism: Proline acts as a bifunctional catalyst.[24] Its secondary amine acts as a nucleophile, forming an enamine or iminium ion intermediate with a carbonyl substrate.[22][25] Simultaneously, its carboxylic acid group can act as a Brønsted acid, activating the electrophile and directing the stereochemical outcome of the reaction through a well-organized, six-membered transition state, often described by the Zimmerman-Traxler model.[22] This dual role allows for high levels of enantioselectivity in reactions like aldol and Mannich condensations, which are foundational for building complex chiral molecules.[23][24]

Identifying the Hits: Bioactivity Screening & Assay Development

Once a library of pyrrolidine derivatives is synthesized, the next critical phase is to screen them for biological activity. This is a systematic process designed to identify "hits"—compounds that exhibit a desired biological effect against a specific target or in a cellular model.

High-Throughput Screening (HTS) Workflow

HTS enables the rapid testing of thousands of compounds. A typical workflow involves miniaturized assays in 96- or 384-well plates, where a biological process (e.g., enzyme activity, cell viability) is measured in the presence of each test compound.

HTS_Workflow start Compound Library (Pyrrolidine Derivatives) assay Primary HTS Assay (e.g., Enzyme Inhibition) start->assay hit_id Hit Identification (Activity > Threshold) assay->hit_id hit_id->assay Inactive dose_resp Dose-Response & IC50 Determination hit_id->dose_resp Active Compounds secondary Secondary Assays (e.g., Cell Viability, Selectivity) dose_resp->secondary lead_opt Lead Optimization (SAR Studies) secondary->lead_opt

Caption: A generalized workflow for High-Throughput Screening.

Data Presentation: Comparative Bioactivity

Summarizing screening data in a structured table is essential for identifying trends and making informed decisions for the next steps. For instance, screening a series of novel pyrrolidine sulfonamides as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors could yield the following comparative data.[1][2]

Compound IDR-Group SubstitutionDPP-IV Inhibition (%) @ 10µMIC₅₀ (µM)
23a 4-Methylphenyl56.32%15.2 ± 1.8
23b 4-Chlorophenyl44.29%21.5 ± 2.1
23c 4-Methoxyphenyl49.62%18.9 ± 1.6
23d 4-Trifluorophenyl66.32%11.3 ± 1.6
VildagliptinReference Drug-2.3 ± 0.4
Data is illustrative, based on findings for pyrrolidine sulfonamide derivatives as DPP-IV inhibitors.[1][2]
  • *Scientist's Note: From this table, a clear SAR trend emerges. The presence of a strong electron-withdrawing group (4-Trifluorophenyl) on the R-group in compound 23d results in the most potent inhibition of the DPP-IV enzyme within this series.[1][2] This insight directly informs the next round of synthesis, where chemists might explore other electron-deficient aromatic rings to further enhance potency.

Protocol: Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: Living cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Case Study: Anisomycin - From Ribosome Inhibitor to Signaling Probe

The journey of anisomycin exemplifies the evolution of a bioactive molecule's utility. Initially characterized as a simple antibiotic, it has become a sophisticated tool for dissecting complex cellular signaling pathways.

Its primary mechanism is the inhibition of protein synthesis.[6][7] However, research has revealed a more nuanced role. Anisomycin induces a "ribotoxic stress response," which activates key signaling cascades independent of its effect on protein production.[8]

Anisomycin_Pathway cluster_mapk MAPK Signaling Cascade cluster_outcome Cellular Outcomes Anisomycin Anisomycin (Pyrrolidine Antibiotic) Ribosome 80S Ribosome (Peptidyl Transferase Center) Anisomycin->Ribosome Binds to ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Blocks Stress Ribotoxic Stress Response Ribosome->Stress Induces JNK JNK Pathway Stress->JNK p38 p38 MAPK Pathway Stress->p38 Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis p38->Apoptosis CellArrest Cell Cycle Arrest p38->CellArrest

References

Methodological & Application

Synthesis of 1-Benzylpyrrolidine-3-carbonitrile Derivatives: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 1-benzylpyrrolidine-3-carbonitrile and its derivatives, crucial scaffolds in modern drug discovery. The pyrrolidine ring is a privileged structure in medicinal chemistry, and the 3-carbonitrile functional group serves as a versatile handle for further chemical transformations. This document outlines the primary synthetic strategies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance on the synthesis of diverse analogs. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a practical and scientifically rigorous resource for the preparation of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The 1-benzylpyrrolidine moiety is a recurring structural motif in a multitude of biologically active compounds, including approved pharmaceuticals and clinical candidates. The benzyl group can participate in key binding interactions with biological targets, such as cation-π interactions, while the pyrrolidine ring provides a three-dimensional framework that can be functionalized to fine-tune pharmacological properties. The addition of a 3-carbonitrile group further enhances the synthetic utility of this scaffold, allowing for its conversion into amines, carboxylic acids, and other functional groups essential for modulating potency, selectivity, and pharmacokinetic profiles.

This guide will focus on two primary and robust synthetic approaches to access this compound and its derivatives:

  • Route A: Direct N-Alkylation of Pyrrolidine-3-carbonitrile. This is a straightforward and often high-yielding approach involving the reaction of a pre-formed pyrrolidine-3-carbonitrile with a benzyl halide.

The choice between these routes will depend on the availability of starting materials, the desired substitution pattern, and scalability considerations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be approached from two main retrosynthetic disconnections, as illustrated below.

G cluster_A Route A: N-Alkylation cluster_B Route B: Reductive Amination & Cyanation Target This compound Derivatives A1 Pyrrolidine-3-carbonitrile Target->A1 N-Alkylation A2 Substituted Benzyl Halide Target->A2 N-Alkylation B1 1-Benzyl-3-pyrrolidinone Target->B1 Reductive Amination B2 Amine Source B3 Cyanating Agent G start Pyrrolidine-3-carbonitrile + Benzyl Bromide base Base (e.g., K₂CO₃) start->base Deprotonation (in situ) product This compound base->product SN2 Attack byproduct HBr salt of Base G start 1-Benzyl-3-pyrrolidinone amine_source Amine Source (e.g., NH₄OAc) start->amine_source Imine Formation reducing_agent Reducing Agent (e.g., NaBH₃CN) intermediate 1-Benzyl-3-aminopyrrolidine reducing_agent->intermediate Reduction cyanation Cyanation Reagents intermediate->cyanation Conversion to Nitrile product This compound cyanation->product

Experimental procedures for 1,3-dipolar cycloaddition of pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 1,3-Dipolar Cycloaddition for the Synthesis of Pyrrolidine Scaffolds

Introduction: The Strategic Value of the Pyrrolidine Ring

The pyrrolidine ring is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its prevalence stems from its unique stereochemical and conformational properties, which allow for precise three-dimensional orientations of functional groups, making it a "privileged scaffold" in medicinal chemistry. The 1,3-dipolar cycloaddition of azomethine ylides stands out as one of the most powerful and convergent strategies for constructing this five-membered heterocycle.[1][2][4][5] This reaction allows for the creation of multiple stereocenters in a single, atom-economical step with a high degree of regio- and stereocontrol.[1][2]

This guide provides an in-depth overview of the core principles and experimental protocols for two major classes of this reaction: the thermally-induced decarboxylative method using proline and the modern metal-catalyzed asymmetric approach, designed for researchers in organic synthesis and drug development.

Core Principles: The Azomethine Ylide

The heart of this reaction is the azomethine ylide, a nitrogen-based 1,3-dipole.[5] This transient species is typically generated in situ and immediately trapped by a dipolarophile, such as an alkene or alkyne, to form the pyrrolidine ring in a concerted [3+2] cycloaddition process.[6][7] The primary challenge and area of innovation in this field lie in the methods used to generate the azomethine ylide.

Key Generation Methods from Pyrrolidine Precursors and Analogs:
  • Decarboxylative Condensation: This classic and robust method involves the thermal condensation of an α-amino acid, such as proline, with an aldehyde or ketone.[8][9][10] The resulting iminium intermediate readily loses carbon dioxide to generate a non-stabilized azomethine ylide, which is highly reactive.[8][11]

  • Metal-Catalyzed Deprotonation: A more contemporary approach involves the use of an α-iminoester (formed from an aldehyde and an amino acid ester like methyl glycinate). In the presence of a metal salt (e.g., Ag(I), Cu(I)) and a base, an N-metallo azomethine ylide is formed.[4][12][13] When a chiral ligand is coordinated to the metal, this method provides a powerful avenue for asymmetric catalysis, yielding pyrrolidines with high enantiopurity.[14][15][16]

  • Thermal Ring-Opening of Aziridines: Aziridines can undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides, a method that offers distinct stereochemical outcomes based on the Woodward-Hoffmann rules.[5][17]

The stereochemical outcome of the cycloaddition (endo vs. exo) is largely controlled by the geometry of the azomethine ylide intermediate, which can exist in different conformations (W-shaped, U-shaped, or S-shaped).[5][8]

Caption: General mechanism of 1,3-dipolar cycloaddition.

Application Protocol 1: Three-Component Decarboxylative Cycloaddition

This protocol details the synthesis of a substituted pyrrolizidine framework via a one-pot, three-component reaction. This method is valued for its operational simplicity and use of readily available starting materials.

Causality and Expertise: The driving force for this reaction is the thermal decarboxylation of the intermediate formed between L-proline and an aldehyde.[9] Heating the reaction to reflux in a high-boiling solvent like toluene is critical to overcome the activation energy for CO2 extrusion. This process generates a highly reactive, non-stabilized ylide. The reaction's diastereoselectivity is dictated by the preferential endo approach of the dipolarophile to the azomethine ylide, a consequence of secondary orbital interactions in the transition state.[11][18]

Workflow_Decarboxylative reagents 1. Combine L-Proline, Aldehyde, & Dipolarophile in Toluene reflux 2. Heat to Reflux (110°C) with Dean-Stark Trap reagents->reflux Initiate Reaction monitor 3. Monitor Reaction by TLC reflux->monitor Allow Reaction (4-12 h) workup 4. Cool & Concentrate in vacuo monitor->workup Upon Completion purify 5. Purify by Column Chromatography workup->purify Crude Product characterize 6. Characterize Product (NMR, MS) purify->characterize Isolated Product

Caption: Workflow for decarboxylative cycloaddition.

Step-by-Step Methodology

Materials:

  • L-proline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • N-Phenylmaleimide (1.0 equiv)

  • Toluene (anhydrous)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask (e.g., 100 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate with oil bath

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (e.g., 1.15 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and N-phenylmaleimide (1.73 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask.

  • Initiation: Attach a Dean-Stark trap and a reflux condenser to the flask. Place the apparatus in an oil bath and heat to reflux (approx. 110 °C). The Dean-Stark trap removes water formed during the initial iminium ion formation, driving the equilibrium forward.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting materials (visualized by UV) indicates reaction completion, typically within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in a minimal amount of dichloromethane and directly load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the desired spiropyrrolizidine product.

Application Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes a state-of-the-art method for synthesizing highly enantioenriched pyrrolidines, which is paramount for developing chiral drug candidates.[14][19]

Causality and Expertise: The success of this reaction hinges on the formation of a chiral catalyst complex in situ.[12] The Cu(I) salt and the chiral ligand (e.g., Fesulphos) form a coordination complex that serves as a chiral Lewis acid.[14] A weak base is required to deprotonate the α-carbon of the iminoester, generating the N-metallo azomethine ylide which remains coordinated to the chiral catalyst.[4] This entire chiral assembly then dictates the facial selectivity of the dipolarophile's approach, resulting in high enantioselectivity.[1] The reaction must be performed under an inert atmosphere as the Cu(I) catalyst is susceptible to oxidation, which would render it inactive.

Workflow_Catalytic setup 1. Add Cu(I) Salt & Chiral Ligand to Anhydrous Solvent under Argon catalyst 2. Stir to Form Catalyst Complex setup->catalyst 15 min reagents 3. Add Iminoester, Dipolarophile, & Base via Syringe catalyst->reagents reaction 4. Stir at Specified Temp (e.g., 25°C) reagents->reaction Initiate Cycloaddition monitor 5. Monitor by TLC reaction->monitor 12-24 h workup 6. Quench, Extract, Dry & Concentrate monitor->workup Upon Completion purify 7. Purify by Column Chromatography workup->purify analyze 8. Characterize & Determine ee (NMR, MS, Chiral HPLC) purify->analyze

Caption: Workflow for metal-catalyzed asymmetric cycloaddition.

Step-by-Step Methodology

Materials:

  • Glycine methyl ester imine of benzaldehyde (α-iminoester, 1.0 equiv)

  • N-methylmaleimide (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • (R)-Fesulphos ligand (5.5 mol%)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Brine, Magnesium sulfate (MgSO₄)

  • Silica gel and solvents for chromatography

Equipment:

  • Oven-dried Schlenk flask with stir bar

  • Inert atmosphere line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for work-up and purification

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, add CuI (e.g., 9.5 mg, 0.05 mmol, 5 mol%) and (R)-Fesulphos (e.g., 30.5 mg, 0.055 mmol, 5.5 mol%). Add anhydrous THF (5 mL) via syringe. Stir the resulting suspension at room temperature for 15-20 minutes.

  • Addition of Reagents: To the catalyst mixture, add the α-iminoester (e.g., 177 mg, 1.0 mmol), N-methylmaleimide (133 mg, 1.2 mmol), and triethylamine (101 mg, 1.0 mmol) sequentially.

  • Reaction: Stir the reaction mixture at room temperature (or the temperature specified by the literature for the specific substrate) for 12-24 hours.

  • Monitoring: Monitor the consumption of the iminoester by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure pyrrolidine product.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) of the product by analysis on a chiral HPLC column with a suitable mobile phase.

Comparative Data Summary

The choice of method depends heavily on the desired outcome. The decarboxylative route is excellent for generating structural diversity from simple precursors, while catalytic methods are superior for controlling absolute stereochemistry.

Ylide Generation MethodSubstratesCatalyst/ConditionsSolventTemp (°C)Yield (%)Selectivity
Decarboxylative [8][20]L-Proline, Isatin, Dimethyl maleateThermalAcetonitrileReflux95%>99:1 dr
Decarboxylative [21]Sarcosine, Ninhydrin, ChalconeThermalMethanolReflux85%Regioselective
Metal-Catalyzed [14]Glycine iminoester, Fluorinated olefin10 mol% Cu(I)/(S)-FesulphosTHF2091%99% ee
Metal-Catalyzed [1]Glycine iminoester, Maleimide10 mol% AgOAc/(S)-QUINAPToluene2592%96% ee

References

Topic: HPLC-UV Methods for the Quality Control of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing, validating, and implementing robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quality control of pyrrolidine-containing compounds. Pyrrolidine and its derivatives are vital scaffolds in pharmaceuticals, necessitating rigorous analytical control to ensure identity, purity, and stability. This document outlines the strategic considerations for method development, a detailed protocol for a model compound, a complete validation workflow according to International Council for Harmonisation (ICH) guidelines, and practical troubleshooting advice tailored to the unique chemical properties of these nitrogen-containing heterocycles.

Introduction: The Analytical Challenge of Pyrrolidine Compounds

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone in medicinal chemistry. Its presence in numerous active pharmaceutical ingredients (APIs) underscores the critical need for reliable quality control (QC) methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary analytical technique in the pharmaceutical industry for its precision, accuracy, and robustness.[1][2]

However, the basic nature of the pyrrolidine nitrogen presents specific chromatographic challenges, most notably peak tailing due to secondary interactions with residual silanol groups on silica-based stationary phases.[3][4] Furthermore, the pyrrolidine moiety itself lacks a strong chromophore, with maximum UV absorbance occurring at low wavelengths (<200 nm), making UV detection dependent on other chromophoric groups within the molecule.[5][6] This guide provides the scientific rationale and practical steps to overcome these challenges and establish a reliable, stability-indicating HPLC-UV method.

Strategic Method Development

A successful HPLC method is built on a systematic understanding of the analyte, stationary phase, and mobile phase interactions. The goal is to achieve adequate resolution, good peak shape, and a reasonable run time.

Analyte & Detector Considerations
  • UV Wavelength Selection: The first step is to determine the UV absorbance maximum (λmax) of the target pyrrolidine compound. This is typically done by running a UV scan of a standard solution using a spectrophotometer or a photodiode array (PDA) detector. For compounds lacking a strong chromophore, detection may be limited to low wavelengths (e.g., 210-220 nm), which can lead to baseline noise and interference from common solvents like acetonitrile.[7] The selection of a higher, more specific wavelength is always preferable if the molecular structure allows.

  • The Basic Nitrogen: The pKa of the pyrrolidine nitrogen dictates its ionization state at a given pH. This is the most critical factor for achieving good chromatography. Uncontrolled ionization can lead to poor peak shape and shifting retention times.

Chromatographic Parameter Selection

The causality behind selecting the right column and mobile phase is key to mitigating the challenges associated with pyrrolidine compounds.

  • Column (Stationary Phase):

    • Workhorse Choice (C18): A reversed-phase C18 (octadecylsilane) column is the most common starting point due to its versatility and wide availability.[7][8] Opt for a modern, high-purity silica column with robust end-capping to minimize the number of free silanol groups, which are the primary cause of peak tailing for basic analytes.

    • Alternative Chemistries: If peak shape remains poor on a C18 column, consider columns with alternative stationary phases, such as embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and reduced silanol interactions. For highly polar pyrrolidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a viable alternative.[9]

  • Mobile Phase (Eluent):

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower UV cutoff and often provides sharper peaks and lower backpressure.

    • Aqueous Phase & pH Control: This is the most powerful tool for controlling the retention and peak shape of pyrrolidine compounds.

      • Low pH (e.g., pH < 3): At a low pH, both the basic analyte (pyrrolidine nitrogen) and the residual silanol groups are fully protonated. The protonated analyte behaves as a single, consistent ionic species, and the protonated silanols have a reduced capacity for strong secondary ionic interactions. This approach is often highly effective in producing sharp, symmetrical peaks.[3] Phosphoric acid or formic acid are common choices for pH adjustment.[7][8]

      • High pH (e.g., pH > 8): At a high pH, the basic analyte is in its neutral, unprotonated form, which can also lead to good peak shape. However, this requires specialized pH-stable columns, as traditional silica-based columns will dissolve above pH 7.5.[4]

    • Mobile Phase Additives: Adding a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can dynamically mask active silanol sites, significantly improving peak symmetry for basic compounds.[10]

The overall workflow for method development and subsequent validation is illustrated below.

TroubleshootingTree cluster_tailing Peak Shape Issues cluster_rt Reproducibility Issues cluster_pressure System Issues Start Problem Observed PeakTailing Symptom: Peak Tailing RTShift Symptom: Retention Time Shifting HighPressure Symptom: High Backpressure CheckpH Is Mobile Phase pH < 3? PeakTailing->CheckpH Cause: Silanol Interaction CheckColumn Is column old or not end-capped? CheckpH->CheckColumn Yes AddModifier Consider adding 0.1% TEA to mobile phase CheckpH->AddModifier No (or still tailing) ReplaceColumn Replace with new, fully end-capped column CheckColumn->ReplaceColumn Yes CheckTemp Is column temperature stable? RTShift->CheckTemp Cause: System Fluctuation CheckMobilePhase Is mobile phase freshly prepared? CheckTemp->CheckMobilePhase Yes Equilibrate Ensure adequate column equilibration time CheckMobilePhase->Equilibrate Yes CheckFrit Is inline filter or column frit blocked? HighPressure->CheckFrit Cause: Blockage CheckBuffer Has buffer precipitated in organic mobile phase? CheckFrit->CheckBuffer No Backflush Backflush column or replace frit CheckFrit->Backflush Yes

References

The Strategic Application of 1-Benzylpyrrolidine-3-carbonitrile in the Discovery of Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its non-planar, sp³-rich three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems, which is crucial for optimizing interactions with complex biological targets.[1] Among the diverse array of pyrrolidine-based building blocks, 1-benzylpyrrolidine-3-carbonitrile stands out as a versatile and valuable precursor for the synthesis of potent neuromodulatory agents. This application note will provide an in-depth guide to the strategic use of this compound in the discovery of Neurokinin-1 (NK1) receptor antagonists and Dopamine Reuptake Inhibitors (DRIs), complete with detailed experimental protocols and an exploration of the underlying pharmacology.

Core Attributes of this compound

The utility of this compound in drug discovery stems from several key features:

  • Versatile Chemical Handle: The nitrile group serves as a flexible precursor to a primary amine, which is a critical functional group for introducing further molecular diversity.

  • Established Synthetic Access: The compound is readily accessible, providing a reliable starting point for multi-step synthetic campaigns.

  • Scaffold Rigidity: The pyrrolidine ring imparts a degree of conformational constraint, which can lead to higher binding affinities and selectivities for target receptors.

  • Benzyl Protecting Group: The N-benzyl group serves as a stable protecting group under many reaction conditions and can be readily removed if necessary.

This application note will focus on a key transformation of this compound: the reduction of the nitrile to a primary amine, thereby generating the pivotal intermediate, 1-benzyl-3-(aminomethyl)pyrrolidine. This intermediate is then poised for further elaboration into the target therapeutic agents.

Application I: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Background: The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[2] Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[3] Consequently, NK1 receptor antagonists have emerged as a promising therapeutic class for the management of chemotherapy-induced nausea and vomiting, as well as for potential applications in treating depression and anxiety.[3] A notable example of a potent NK1 receptor antagonist is CP-99,994.[4]

Signaling Pathway of the Neurokinin-1 Receptor

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of its associated G-protein.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[2][5]

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream SP Substance P SP->NK1R Binds

Caption: Simplified NK1 Receptor Signaling Pathway.
Experimental Protocol: Synthesis of a 3-((2-Methoxybenzyl)amino)methyl-pyrrolidine Analog

This protocol outlines the synthesis of a key structural motif found in many NK1 receptor antagonists, starting from this compound.

Step 1: Reduction of this compound to 1-Benzyl-3-(aminomethyl)pyrrolidine

  • Rationale: The critical transformation of the nitrile to a primary amine is achieved through catalytic hydrogenation using Raney Nickel. This method is often preferred over metal hydride reagents for its milder reaction conditions and easier work-up.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0186.2510.0 g
Raney Nickel (50% slurry in water)~0.1-~1.0 g
Methanol-32.04100 mL
Ammonia (7N in Methanol)-17.0320 mL
Hydrogen Gasexcess2.0250 psi

Procedure:

  • To a high-pressure hydrogenation vessel, add this compound (10.0 g, 53.7 mmol) and methanol (100 mL).

  • Carefully add the Raney Nickel slurry (~1.0 g).

  • Add the methanolic ammonia solution (20 mL). The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-benzyl-3-(aminomethyl)pyrrolidine as a crude oil, which can be used in the next step without further purification.

Step 2: N-Alkylation with 2-Methoxybenzaldehyde followed by Reduction

  • Rationale: A reductive amination reaction is employed to couple the primary amine with 2-methoxybenzaldehyde, a common fragment in NK1 receptor antagonists. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.

ReagentMolar Eq.MW ( g/mol )Amount
1-Benzyl-3-(aminomethyl)pyrrolidine1.0190.2810.2 g
2-Methoxybenzaldehyde1.1136.158.1 g
Sodium Triacetoxyborohydride1.5211.9417.1 g
Dichloromethane (DCM)-84.93200 mL

Procedure:

  • Dissolve the crude 1-benzyl-3-(aminomethyl)pyrrolidine (10.2 g, 53.7 mmol) in dichloromethane (200 mL).

  • Add 2-methoxybenzaldehyde (8.1 g, 59.1 mmol) and stir at room temperature for 30 minutes to form the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (17.1 g, 80.6 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired N-((1-benzylpyrrolidin-3-yl)methyl)-1-(2-methoxyphenyl)methanamine.

Application II: Synthesis of Dopamine Reuptake Inhibitors (DRIs)

Background: The dopamine transporter (DAT) is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] This process terminates dopaminergic neurotransmission. Inhibitors of DAT, known as DRIs, increase the extracellular concentration of dopamine and are used in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.[6] A well-known selective DRI is GBR 12909.[7][8]

Mechanism of the Dopamine Transporter

The dopamine transporter functions as a symporter, coupling the transport of dopamine against its concentration gradient to the co-transport of two sodium ions (Na⁺) and one chloride ion (Cl⁻) down their electrochemical gradients.[6][9] This process is essential for maintaining dopamine homeostasis in the brain.

DAT_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DA_out Dopamine DAT Dopamine Transporter (DAT) DA_out->DAT Na_out 2 Na⁺ Na_out->DAT Cl_out Cl⁻ Cl_out->DAT DA_in Dopamine DAT->DA_in Transport Na_in 2 Na⁺ DAT->Na_in Cl_in Cl⁻ DAT->Cl_in

Caption: Dopamine Transporter (DAT) Mechanism.
Experimental Protocol: Synthesis of a Diphenyl-substituted Pyrrolidine Analog

This protocol describes the synthesis of a diphenylmethyl-substituted aminomethylpyrrolidine, a core structure present in some DRIs, starting from the product of the nitrile reduction described in Application I.

Step 1: N-Alkylation with Diphenylmethyl Bromide

  • Rationale: This step introduces the diphenylmethyl moiety, a common pharmacophore in DRIs, via a direct N-alkylation reaction. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

ReagentMolar Eq.MW ( g/mol )Amount
1-Benzyl-3-(aminomethyl)pyrrolidine1.0190.285.0 g
Diphenylmethyl Bromide1.1247.137.2 g
Diisopropylethylamine (DIPEA)2.0129.249.3 mL
Acetonitrile-41.05100 mL

Procedure:

  • Dissolve 1-benzyl-3-(aminomethyl)pyrrolidine (5.0 g, 26.3 mmol) in acetonitrile (100 mL).

  • Add diisopropylethylamine (9.3 mL, 52.6 mmol) to the solution.

  • Add diphenylmethyl bromide (7.2 g, 28.9 mmol) and stir the mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield N-((1-benzylpyrrolidin-3-yl)methyl)-1,1-diphenylmethanamine.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic functionalization, primarily through the reduction of the nitrile to a primary amine, provides a gateway to a wide range of complex and biologically active molecules. The detailed protocols provided herein for the synthesis of key intermediates for NK1 receptor antagonists and dopamine reuptake inhibitors demonstrate the practical utility of this scaffold. By understanding the underlying chemical principles and the pharmacological relevance of the target molecules, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics for neurological and psychiatric disorders.

References

Application Notes & Protocols: 1-Benzylpyrrolidine-3-carbonitrile as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing potent and selective therapeutic agents.[4][5] This guide focuses on 1-benzylpyrrolidine-3-carbonitrile, a key synthetic intermediate, detailing its synthesis, characterization, and application as a precursor for a new class of potential anticancer agents, specifically targeting the Poly(ADP-ribose) polymerase (PARP) enzyme. We provide detailed, field-tested protocols for the synthesis of the precursor, its elaboration into a PARP inhibitor analog, and the subsequent biological evaluation of the final compound.

Part 1: The Precursor: Synthesis and Characterization of this compound

The strategic placement of the benzyl group and the cyano function makes this compound (CAS No: 10603-52-8) an exceptionally useful building block. The benzyl group serves as a common pharmacophore or a stable protecting group for the pyrrolidine nitrogen, while the nitrile group is a versatile chemical handle that can be transformed into a variety of other functionalities such as amines, amides, or tetrazoles.

Physicochemical and Safety Data

A summary of the key properties of the precursor is essential for proper handling and reaction planning.

PropertyValueReference
CAS Number 10603-52-8[6]
Molecular Formula C₁₂H₁₄N₂[6][7]
Molecular Weight 186.25 g/mol [6][7]
Appearance Solid[6]
Hazard Pictogram GHS06 (Toxic)[6]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[6]
Storage Class 6.1C - Combustible, acute toxic Cat. 3[6]
Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the precursor from commercially available starting materials. The rationale involves the N-benzylation of a pre-existing pyrrolidine-3-carbonitrile.

Objective: To synthesize this compound with high purity.

Materials:

  • Pyrrolidine-3-carbonitrile (or its salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add pyrrolidine-3-carbonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting material).

    • Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the pyrrolidine, generating the nucleophile required for the subsequent substitution reaction. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrrolidine. The dropwise addition helps to control any potential exotherm.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality: The aqueous washes remove any remaining inorganic impurities and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Workflow for Precursor Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product & QC A Pyrrolidine-3-carbonitrile D N-Alkylation in Acetonitrile (Reflux) A->D B Benzyl Bromide B->D C K₂CO₃ (Base) C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G This compound F->G H Characterization (NMR, MS) G->H

Caption: Synthesis workflow for this compound.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-Ph), 2.80-3.10 (m, 4H, pyrrolidine ring protons), 2.20-2.40 (m, 3H, pyrrolidine ring protons).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 122.0 (CN), 60.0 (-CH₂-Ph), 55.0 (pyrrolidine C), 53.0 (pyrrolidine C), 30.0 (pyrrolidine C), 25.0 (pyrrolidine C).

  • MS (ESI+): m/z 187.12 [M+H]⁺.

Part 2: From Precursor to Anticancer Agent: Synthesis of a PARP Inhibitor Analog

The pyrrolidine scaffold is a key feature in several potent inhibitors of PARP, an enzyme critical for DNA single-strand break repair.[8][9] Inhibiting PARP is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10] This protocol details the conversion of this compound into a hypothetical, yet plausible, PARP inhibitor analog.

Protocol 2: Synthesis of a 4-((3-(Aminomethyl)-1-benzylpyrrolidin-1-yl)methyl)phthalazin-1(2H)-one Analog

Objective: To synthesize a potential PARP inhibitor by functionalizing the nitrile group and coupling it with a known PARP-binding pharmacophore.

Step A: Reduction of the Nitrile to a Primary Amine

  • Reaction Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath. Add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise.

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine. The reaction is highly exothermic and requires careful temperature control. THF is an appropriate ether solvent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours.

  • Quenching: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Causality: This procedure safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts, making them easy to filter.

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the combined filtrates to yield the crude amine, (1-benzylpyrrolidin-3-yl)methanamine, which can often be used in the next step without further purification.

Step B: Reductive Amination with Phthalaldehydic Acid Moiety (Simplified Analog)

Note: For this conceptual protocol, we use a simplified coupling partner, 4-formylbenzoic acid, to illustrate the key bond formation that would be analogous to coupling with a more complex phthalazinone precursor.

  • Reaction Setup: Dissolve the crude amine from Step A (1.0 eq) and 4-formylbenzoic acid (1.0 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, driving the reaction towards the desired secondary amine product.

  • Reaction and Work-up: Stir for 12-18 hours at room temperature. Quench the reaction with water and concentrate the solvent. Purify the residue via reverse-phase HPLC to obtain the final product.

Synthetic Workflow for PARP Inhibitor Analog

G A 1-Benzylpyrrolidine- 3-carbonitrile B Reduction (LiAlH₄) A->B C (1-Benzylpyrrolidin-3-yl) methanamine B->C E Reductive Amination (NaBH₃CN) C->E D Phthalazinone Precursor D->E F Final PARP Inhibitor Analog E->F

Caption: Elaboration of the precursor to a final PARP inhibitor analog.

Part 3: Biological Evaluation of Synthesized Compounds

Once synthesized and purified, the novel compound must be evaluated for its biological activity. The following protocols outline standard in vitro assays to determine cytotoxicity and specific enzyme inhibition.

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the concentration at which the synthesized compound inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HL-60 leukemia)[11][12]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO only) and a no-cell blank. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 4: Homogeneous PARP-1 Inhibition Assay

Objective: To measure the direct inhibitory effect of the compound on PARP-1 enzyme activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (PARP-1 substrate)

  • Biotinylated NAD⁺

  • Activated DNA (to stimulate PARP-1)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer, stop solution

  • 96-well high-binding plate

Procedure:

  • Coating: Coat a 96-well plate with Histone H1 and incubate overnight. Wash the plate to remove unbound histone.

  • Inhibition Reaction: Add the PARP-1 enzyme, activated DNA, and various concentrations of the synthesized inhibitor to each well.

  • PARP Reaction: Initiate the reaction by adding biotinylated NAD⁺. Incubate for 1 hour at room temperature.

    • Causality: Active PARP-1 will transfer biotinylated ADP-ribose units from NAD⁺ onto the histone substrate, a process known as PARylation.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PARs.

  • Signal Generation: After another wash, add TMB substrate. The HRP will catalyze a color change.

  • Data Acquisition: Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Hypothetical Data Summary
CompoundCell LineCytotoxicity IC₅₀ (µM)PARP-1 Inhibition IC₅₀ (nM)
PARP Analog MCF-71.545
PARP Analog HL-600.845
Olaparib (Control) MCF-70.55
Olaparib (Control) HL-600.25

Part 4: Visualizing the Mechanism of Action

Understanding the targeted cellular pathway is crucial for rational drug design. PARP inhibitors exploit a concept called "synthetic lethality." In cancer cells with a defective homologous recombination (HR) pathway (e.g., due to BRCA mutations), inhibiting the PARP-mediated base excision repair (BER) pathway leads to an accumulation of DNA double-strand breaks during replication, ultimately causing cell death.

Signaling Pathway of PARP Inhibition

G cluster_dna_damage DNA Damage Response cluster_replication During S-Phase Replication cluster_inhibition Therapeutic Intervention cluster_outcome Outcome in BRCA-Deficient Cells ssb Single-Strand Break (SSB) parp PARP-1 Enzyme ssb->parp repl_fork Replication Fork ssb->repl_fork Fork Collapse ber Base Excision Repair (BER) parp->ber ssb_repaired Repaired DNA ber->ssb_repaired dsb Double-Strand Break (DSB) repl_fork->dsb hr Homologous Recombination (HR) (BRCA1/2 Dependent) dsb->hr hr_def HR is Defective dsb->hr_def Unrepaired cell_survival Cell Survival hr->cell_survival inhibitor PARP Inhibitor inhibitor->parp Blocks apoptosis Apoptosis / Cell Death hr_def->apoptosis

References

In Vitro Evaluation of 1-Benzylpyrrolidine-3-carbonitrile Analogues: A Tiered Approach to Profiling Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of novel 1-benzylpyrrolidine-3-carbonitrile analogues. This class of compounds holds significant promise, with a core scaffold prevalent in molecules targeting central nervous system (CNS) pathways. The strategic application of a tiered in vitro testing cascade is crucial for identifying lead candidates with the desired potency, selectivity, and drug-like properties, thereby minimizing late-stage attrition in the drug development pipeline.[1]

This document eschews a rigid template, instead offering a logical, field-proven workflow that moves from primary target engagement to essential safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Part 1: Primary Target Engagement - Monoamine Transporter Profiling

The 1-benzylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, which are critical for regulating neurotransmission.[2] Therefore, the primary evaluation of this analogue series should focus on their affinity and functional inhibition of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[2]

Scientific Rationale

Dysregulation of dopamine, norepinephrine, and serotonin is implicated in numerous psychiatric and neurological disorders.[2] By quantifying the interaction of novel analogues with these transporters, we can establish a structure-activity relationship (SAR) and identify candidates with a desired selectivity profile (e.g., a selective NET inhibitor or a dual DAT/NET inhibitor). We will employ two gold-standard assay formats: radioligand binding to measure affinity (Ki) and neurotransmitter uptake to measure functional potency (IC50).[2]

Signaling Pathway: Monoamine Reuptake and Inhibition

Monoamine transporters are presynaptic proteins that terminate neurotransmission by clearing dopamine, norepinephrine, or serotonin from the synaptic cleft.[2] Inhibitors block this reuptake process, increasing the concentration of neurotransmitter in the synapse and enhancing downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) mao Monoamine Oxidase (MAO) transporter->mao Metabolism synapse Synaptic Cleft release->synapse reuptake Reuptake reuptake->transporter receptor Postsynaptic Receptor inhibitor This compound Analogue (Inhibitor) inhibitor->transporter Inhibition synapse->reuptake synapse->receptor Binding G start Analogue Library primary_screen Primary Screening: Monoamine Transporter Assays (Binding & Uptake) start->primary_screen data1 Determine Ki and IC50 for DAT, NET, SERT primary_screen->data1 decision1 Potent & Selective? data1->decision1 adme_tox Secondary Screening: Early ADME-Tox Profile decision1->adme_tox Yes inactive Inactive / Non-selective decision1->inactive No cytotox Cytotoxicity Assay (e.g., MTT/XTT) adme_tox->cytotox metstab Metabolic Stability (Liver Microsomes) adme_tox->metstab pampa Permeability Assay (PAMPA) adme_tox->pampa data2 Determine CC50, T½, Pe cytotox->data2 metstab->data2 pampa->data2 decision2 Favorable Profile? data2->decision2 end Lead Candidate for In Vivo Studies decision2->end Yes toxic Toxic / Poor Properties decision2->toxic No PAMPA cluster_pampa PAMPA Sandwich Plate donor Donor Well (pH 6.5 for GI model) Test Compound in Buffer membrane Artificial Lipid Membrane (on porous filter) donor->membrane Passive Diffusion acceptor Acceptor Well (pH 7.4) Buffer membrane->acceptor

References

Unveiling the Antimicrobial Potential of Carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Among these, carbonitrile (-C≡N) derivatives have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens.[1][2] The unique physicochemical properties of the nitrile group, including its strong electron-withdrawing nature and its ability to participate in hydrogen bonding, contribute to its versatile role as a pharmacophore.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application and evaluation of carbonitrile derivatives as antimicrobial agents, detailing robust protocols and the scientific rationale behind them.

The Nitrile Pharmacophore: A Key to Antimicrobial Activity

The nitrile moiety is not merely a passive structural element; it actively participates in molecular interactions that can disrupt essential microbial processes.[2] Its incorporation into a lead compound can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even mitigate drug resistance.[2][3] The mechanism of action for nitrile-containing antimicrobials can be diverse. The strong dipole of the nitrile group facilitates polar interactions, allowing it to act as a bioisostere for hydroxyl or carboxyl groups and form crucial hydrogen bonds with amino acid residues in enzyme active sites or with water molecules that bridge interactions.[1][2] In some instances, the nitrile group can covalently interact with nucleophilic residues, such as the serine in dipeptidyl peptidase IV inhibitors, leading to potent and reversible inhibition.[1]

I. Initial Screening of Antimicrobial Activity: Identifying Lead Compounds

The initial phase of evaluating a library of novel carbonitrile derivatives involves high-throughput screening to identify compounds with promising antimicrobial activity. Two widely used and cost-effective methods for this purpose are the agar well diffusion assay and the broth microdilution assay.[4][5]

A. Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.[6][7] It relies on the diffusion of the test compound through an agar medium inoculated with a specific microorganism, resulting in a zone of growth inhibition if the compound is active.[4][6] The size of the inhibition zone is indicative of the compound's potency and its ability to diffuse through the agar.[6]

Protocol 1: Agar Well Diffusion Assay

Objective: To qualitatively screen carbonitrile derivatives for antimicrobial activity.

Materials:

  • Test carbonitrile derivatives

  • Solvent for dissolving compounds (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation: Aseptically swab the entire surface of an MHA plate with the standardized microbial inoculum to create a uniform lawn of growth.[8]

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.[7]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each carbonitrile derivative solution, the positive control, and the negative control into separate wells.[8]

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[8]

  • Observation: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[8]

Interpretation of Results: The presence of a clear zone of inhibition indicates that the carbonitrile derivative possesses antimicrobial activity. A larger zone of inhibition generally suggests greater potency.[6] However, it is crucial to consider the compound's solubility and diffusion characteristics in the agar matrix.[6]

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in a liquid medium.[10][11] This assay is a cornerstone of antimicrobial susceptibility testing and provides a more precise measure of a compound's potency than the diffusion assay.[9]

Protocol 2: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of carbonitrile derivatives.

Materials:

  • 96-well microtiter plates

  • Test carbonitrile derivatives and a suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Standardized microbial inoculum (final concentration of ~5 x 10^5 CFU/mL in wells)[12]

  • Positive control (known antibiotic)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Micropipettes (single and multichannel) and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the carbonitrile derivatives in the microtiter plate using broth.[12][13] The first well should contain the highest concentration, and subsequent wells will have progressively lower concentrations.[13]

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.[12][14]

  • Controls: Include positive, negative, and sterility controls on each plate.[15]

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[9][15]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[9][15] This can be assessed visually or by measuring the optical density (OD) with a plate reader.[10]

Data Presentation:

Test MicroorganismGram StainCarbonitrile DerivativeMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusPositiveCompound A[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegativeCompound A[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegativeCompound A[Insert Data]Gentamicin[Insert Data]
Candida albicansN/ACompound A[Insert Data]Fluconazole[Insert Data]

II. Characterizing the Nature of Antimicrobial Activity: Bactericidal vs. Bacteriostatic

Once a carbonitrile derivative has demonstrated significant inhibitory activity (a low MIC), the next crucial step is to determine whether it kills the microorganism (bactericidal) or merely inhibits its growth (bacteriostatic).[16] This distinction is clinically significant, as bactericidal agents are often preferred for severe infections, especially in immunocompromised patients.[16]

A. Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16] The relationship between the MBC and MIC is used to classify the agent's activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.[17]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine if a carbonitrile derivative is bactericidal or bacteriostatic.

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Nutrient agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the plates at the appropriate temperature until colonies are visible (typically 18-24 hours).

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

B. Time-Kill Kinetics Assay

A time-kill assay provides a dynamic picture of the antimicrobial activity over time.[18][19] This assay is invaluable for understanding the rate of bacterial killing and can help differentiate between concentration-dependent and time-dependent killing.[17] A bactericidal agent is generally defined as causing a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL within a specified time (e.g., 24 hours).[18]

Protocol 4: Time-Kill Kinetics Assay

Objective: To evaluate the rate of microbial killing by a carbonitrile derivative over time.

Materials:

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Carbonitrile derivative at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth control (no compound)

  • Sterile broth

  • Sterile flasks or tubes

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline or PBS for dilutions

  • Micropipettes and sterile tips

Procedure:

  • Setup: Prepare flasks containing the standardized microbial inoculum and the carbonitrile derivative at the desired concentrations. Include a growth control flask.[16]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of the collected samples in sterile saline or PBS and plate them onto nutrient agar plates to determine the number of viable microorganisms (CFU/mL).

  • Incubation and Counting: Incubate the plates and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the carbonitrile derivative.

III. Assessing Safety and Selectivity: Cytotoxicity Assays

A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[20][21][22] Therefore, it is essential to evaluate the cytotoxicity of promising carbonitrile derivatives against mammalian cell lines.[23]

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol 5: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of carbonitrile derivatives against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • 96-well cell culture plates

  • Carbonitrile derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell viability).

IV. Advancing to In Vivo Efficacy Models

Compounds that demonstrate potent in vitro antimicrobial activity and low cytotoxicity are candidates for in vivo efficacy studies.[24][25] These studies are crucial for evaluating the compound's performance in a complex biological system, taking into account its pharmacokinetics and pharmacodynamics.[26] Animal models of infection, such as sepsis, pneumonia, or skin infection models, are commonly used to assess the therapeutic potential of new antimicrobial agents.[27]

Visualizing Experimental Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in the experimental workflows.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Carbonitrile Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20 hours, 37°C) inoculate->incubate read_results Visually Inspect or Read Absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_compound Add Carbonitrile Derivative (Multiple Concentrations) prep_culture->add_compound sampling_points Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) add_compound->sampling_points serial_dilution Perform Serial Dilutions sampling_points->serial_dilution plating Plate Dilutions on Agar serial_dilution->plating incubation Incubate Plates plating->incubation cfu_count Count Colonies (CFU/mL) incubation->cfu_count plot_data Plot log10 CFU/mL vs. Time cfu_count->plot_data end End plot_data->end

Caption: Workflow for the Time-Kill Kinetics Assay.

Conclusion

Carbonitrile derivatives represent a rich and underexplored territory in the quest for novel antimicrobial agents. The systematic application of the protocols outlined in this guide will enable researchers to effectively screen, characterize, and prioritize lead compounds for further development. A thorough understanding of not only the "how" but also the "why" behind each experimental step is paramount for generating reliable and interpretable data. By integrating these methodologies, the scientific community can accelerate the journey of promising carbonitrile derivatives from the laboratory bench to potential clinical applications, addressing the urgent global health challenge of antimicrobial resistance.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidine Scaffolds from 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Benzylpyrrolidine-3-carbonitrile

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, saturated scaffold allows for a three-dimensional exploration of chemical space that is critical for precise interactions with biological targets. This compound (CAS: 10603-52-8) emerges as a highly versatile and economically attractive achiral starting material for the synthesis of valuable chiral 3-substituted pyrrolidine derivatives.[3] The N-benzyl group provides robust protection throughout multi-step syntheses and can be readily removed via hydrogenolysis, while the nitrile functionality serves as a flexible chemical handle for conversion into key functional groups, most notably a primary amine.

This guide provides detailed, field-proven insights and protocols for leveraging this compound in asymmetric synthesis, focusing on the preparation of enantiomerically enriched 3-aminomethylpyrrolidine derivatives—scaffolds of significant interest in drug discovery.

Core Application: Synthesis of Chiral 3-Aminomethyl-1-benzylpyrrolidine

The primary asymmetric application of this compound is its conversion to the chiral aminomethyl derivative, a key building block for more complex molecules. Two principal strategies are outlined: a classical approach involving chemical reduction followed by diastereomeric resolution, and a more contemporary (though conceptual for this specific substrate) catalytic asymmetric method proceeding through a ketone intermediate.

Strategy 1: Chemical Reduction and Classical Chiral Resolution

This robust and highly reliable method involves two main stages: the non-stereoselective reduction of the nitrile to a racemic amine, followed by the separation of the enantiomers using a chiral resolving agent. This pathway is advantageous due to its use of common, inexpensive reagents and its high potential for yielding products with excellent enantiopurity (>98% ee).[4][5]

A 1-Benzylpyrrolidine- 3-carbonitrile (Racemic) B Reduction (LiAlH4 or Raney Ni/H2) A->B C (±)-1-Benzyl-3-aminomethyl- pyrrolidine (Racemic Amine) B->C D Diastereomeric Salt Formation (e.g., L-(+)-Tartaric Acid) C->D E (S,S)-Amine Tartrate Salt (Less Soluble) (R,R)-Amine Tartrate Salt (More Soluble) D->E F Fractional Crystallization E->F G Isolated (S,S)-Salt F->G Precipitate H Mother Liquor with (R,R)-Salt F->H Solution I Basification (e.g., NaOH) G->I J Basification (e.g., NaOH) H->J K (S)-1-Benzyl-3-aminomethyl- pyrrolidine (>98% ee) I->K L (R)-1-Benzyl-3-aminomethyl- pyrrolidine J->L

Caption: Workflow for synthesis of chiral amines via reduction and resolution.

Protocol 1A: Reduction of this compound

This protocol describes the conversion of the nitrile to the corresponding racemic primary amine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent effective for nitriles.[6][7] An alternative method using catalytic hydrogenation with Raney Nickel is also discussed.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Rationale: LiAlH₄ is a potent, unselective hydride donor capable of reducing the carbon-nitrogen triple bond of the nitrile directly to a primary amine.[6] It is highly effective but requires stringent anhydrous conditions and careful handling due to its high reactivity with protic solvents, especially water.

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Deionized water

    • 15% Aqueous Sodium Hydroxide (NaOH)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of inert gas (N₂ or Ar).

    • Reagent Suspension: Carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF (approx. 10 mL per gram of LiAlH₄) in the reaction flask and cool the slurry to 0 °C in an ice bath.

    • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF (approx. 15 mL per gram of substrate). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the number of grams of LiAlH₄ used. This sequential addition is critical for safely quenching the excess hydride and precipitating granular aluminum salts.

    • Work-up: Stir the resulting mixture vigorously for 30 minutes at room temperature. The salts should precipitate as a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

    • Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude (±)-1-benzyl-3-aminomethylpyrrolidine as an oil.

  • Expected Outcome: The reaction typically proceeds in high yield (85-95%). The crude product is often of sufficient purity for the subsequent resolution step.

Method 2: Catalytic Hydrogenation with Raney® Nickel

  • Rationale: This method offers a safer, more scalable alternative to LiAlH₄ reduction. Raney Nickel is a heterogeneous catalyst that facilitates the addition of hydrogen across the nitrile's triple bond.[8] The reaction is typically performed under a pressurized hydrogen atmosphere.

  • Procedure Outline:

    • Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound, a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation), and a catalytic amount of water-slurried Raney Nickel (5-10% by weight).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).

    • Heat the mixture (e.g., 40-80 °C) with vigorous stirring for 12-24 hours.

    • After cooling and venting, the catalyst is carefully filtered off (note: catalyst may be pyrophoric), and the solvent is removed under reduced pressure to yield the racemic amine.

Protocol 1B: Chiral Resolution of (±)-1-Benzyl-3-aminomethylpyrrolidine

This protocol is adapted from established principles of diastereomeric salt resolution, a technique that remains highly effective for industrial-scale production of single enantiomers.[4]

  • Rationale: A chiral acid (the resolving agent) reacts with the racemic amine to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.

  • Materials:

    • (±)-1-Benzyl-3-aminomethylpyrrolidine (from Protocol 1A)

    • L-(+)-Tartaric acid (or another suitable chiral acid like D-(-)-tartaric acid or dibenzoyl-L-tartaric acid)

    • Methanol or Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-0.6 equivalents) in the same warm solvent. The sub-stoichiometric amount of resolving agent is crucial for achieving high enantiomeric purity in the crystallized salt.

    • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then let it stand, possibly in a refrigerator (4 °C), for several hours to maximize crystallization.

    • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched salt of one enantiomer (e.g., the (S)-amine salt, which is typically less soluble with L-tartaric acid). The mother liquor contains the enriched salt of the other enantiomer ((R)-amine).

    • Enantiomeric Purity Check (Optional): A small sample of the free amine can be liberated from the salt and its enantiomeric excess (ee) can be determined by chiral HPLC or by forming a derivative with a chiral reagent (e.g., Mosher's acid chloride) and analyzing by NMR. If the ee is not satisfactory, the salt can be recrystallized from the same solvent system.

    • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in a biphasic mixture of water and dichloromethane. Add 10% aqueous NaOH dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).

    • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)- or (R)-1-benzyl-3-aminomethylpyrrolidine.

Parameter Typical Value Notes
Yield (Reduction) 85-95%Dependent on method and scale.
Yield (Resolution) 35-45% (per enantiomer)Theoretical maximum is 50%.
Enantiomeric Excess >98%Often achievable after one or two crystallizations.

Application Note 2: Asymmetric Synthesis via a Prochiral Ketone Intermediate

A more modern and potentially more atom-economical approach to chiral 3-substituted pyrrolidines involves the asymmetric functionalization of a prochiral precursor. In this strategy, this compound can be converted to 1-benzyl-3-pyrrolidinone, which can then undergo catalytic asymmetric reductive amination.

Conceptual Workflow: Asymmetric Reductive Amination

A 1-Benzylpyrrolidine- 3-carbonitrile B Hydrolysis & Decarboxylation A->B C 1-Benzyl-3-pyrrolidinone (Prochiral Ketone) B->C D Asymmetric Reductive Amination (Ammonia Source, Chiral Catalyst, H₂ or H-donor) C->D E (S)-1-Benzyl-3-aminopyrrolidine (Enantiomerically Enriched) D->E

Caption: Conceptual workflow for asymmetric synthesis via a ketone intermediate.

Discussion and Conceptual Protocol
  • Rationale: This strategy introduces chirality catalytically, avoiding a resolution step and the inherent 50% yield limitation. The synthesis of 1-benzyl-3-pyrrolidinone from the nitrile can be achieved via acidic or basic hydrolysis to the corresponding carboxylic acid, followed by decarboxylation. The resulting prochiral ketone is then a substrate for asymmetric reductive amination, a powerful transformation for synthesizing chiral amines.

  • Conceptual Protocol for Asymmetric Reductive Amination:

    • Reaction Setup: In a high-pressure vessel, combine 1-benzyl-3-pyrrolidinone, a chiral catalyst system (e.g., an Iridium or Rhodium complex with a chiral phosphine ligand), and an ammonia source (e.g., ammonium formate or ammonia gas).

    • Hydrogenation: The reaction is performed under a hydrogen atmosphere or with a hydrogen transfer reagent (like formic acid).

    • Work-up: Upon completion, the catalyst is removed, and the product is isolated and purified.

  • Causality and Considerations: The success of this reaction hinges on the choice of catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment. The ketone and imine intermediates formed in situ bind to this chiral catalyst in a way that sterically favors the addition of hydride to one specific face, leading to the preferential formation of one enantiomer of the amine product. While no specific protocol for this exact substrate is readily available in the cited literature, this approach represents a state-of-the-art strategy for the synthesis of chiral amines and is a prime area for methods development.[5]

Conclusion

This compound stands as a valuable and versatile achiral precursor for creating high-value chiral building blocks. The detailed protocol for nitrile reduction followed by classical diastereomeric salt resolution provides a reliable and scalable path to enantiopure (S)- and (R)-1-benzyl-3-aminomethylpyrrolidine. Furthermore, the potential for developing a catalytic asymmetric synthesis via the corresponding 3-pyrrolidinone intermediate highlights an opportunity for innovation in process chemistry. These methodologies empower researchers and drug development professionals to efficiently incorporate this privileged scaffold into novel molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Benzylpyrrolidine-3-carbonitrile. This molecule is a key building block in medicinal chemistry and drug development, valued for its versatile pyrrolidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will focus on the most direct and widely used synthetic strategy: the N-alkylation of pyrrolidine-3-carbonitrile.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward approach is the direct N-alkylation of pyrrolidine-3-carbonitrile with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This is a classic nucleophilic substitution (SN2) reaction where the secondary amine of the pyrrolidine ring attacks the benzylic carbon, displacing a halide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.[1]

Q2: Should I use benzyl bromide or benzyl chloride as the alkylating agent?

The choice depends on a balance between reactivity, cost, and safety.

  • Benzyl Bromide: Bromide is a better leaving group than chloride, making benzyl bromide more reactive. This often results in faster reaction times and allows for milder reaction conditions (e.g., lower temperatures). However, it is generally more expensive and is a potent lachrymator, requiring careful handling in a fume hood.

  • Benzyl Chloride: While less reactive than the bromide, benzyl chloride is more cost-effective and less hazardous. To achieve comparable reaction rates, you may need to use higher temperatures, a more polar solvent, or add a catalytic amount of a iodide salt (e.g., NaI or KI) for an in situ Finkelstein reaction, which generates the more reactive benzyl iodide.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is critical for deprotonating the pyrrolidine nitrogen, increasing its nucleophilicity, and neutralizing the acidic byproduct (HBr or HCl) that forms. An ideal base should be strong enough to deprotonate the amine but not so strong that it promotes side reactions.

BaseSolvent CompatibilityKey Considerations
Potassium Carbonate (K₂CO₃) Acetonitrile, DMF, AcetoneA cost-effective, moderately strong, and widely used solid base. Easy to remove by filtration.[1]
Triethylamine (Et₃N) Acetonitrile, DCM, THFA liquid organic base, soluble in most organic solvents. Can be removed under vacuum.
DIPEA (Hünig's base) Acetonitrile, DCM, THFA non-nucleophilic, sterically hindered base. Useful for preventing potential side reactions.

For routine synthesis, potassium carbonate is an excellent and economical first choice.

Q4: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation between the starting material (pyrrolidine-3-carbonitrile, more polar) and the product (this compound, less polar). A typical eluent system is Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting material will have a lower Rf value than the product. Staining with potassium permanganate or ninhydrin (which reacts with the secondary amine of the starting material) can aid visualization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Conversion

Your TLC analysis shows a strong spot for the starting material and little to no product formation.

Probable Cause A: Ineffective Base

  • Causality: The pyrrolidine nitrogen is not being sufficiently deprotonated, resulting in low nucleophilicity. The generated acid (HBr/HCl) may also be protonating the starting material, rendering it unreactive.

  • Solution:

    • Ensure Anhydrous Conditions: Moisture can deactivate the base. Use anhydrous solvents and dry your glassware thoroughly.

    • Check Base Quality: Use a freshly opened or properly stored container of base. For solid bases like K₂CO₃, ensure it is a fine powder to maximize surface area.

    • Increase Base Equivalents: Increase the amount of base from 1.5 equivalents to 2.0-2.5 equivalents relative to the starting amine.

Probable Cause B: Insufficient Reaction Temperature

  • Causality: The activation energy for the SN2 reaction is not being met, especially if using a less reactive alkylating agent like benzyl chloride.

  • Solution:

    • Gently heat the reaction mixture to 40-60 °C. Monitor the progress by TLC every 1-2 hours.

    • If using benzyl chloride, consider adding 0.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) to catalyze the reaction.

Probable Cause C: Deactivated Benzylating Agent

  • Causality: Benzyl halides can degrade over time, especially if exposed to moisture, leading to hydrolysis into benzyl alcohol.

  • Solution: Use a freshly opened bottle of the benzyl halide or purify older reagents by distillation if necessary.

Problem 2: Formation of a Major Byproduct (Over-alkylation)

Your TLC shows the desired product, but also a new, more polar spot that remains at the baseline, or you observe a precipitate forming.

Probable Cause: Quaternary Ammonium Salt Formation

  • Causality: The product, this compound, is a tertiary amine and can act as a nucleophile. It can react with another molecule of benzyl halide to form a quaternary ammonium salt. This side reaction is favored by a high concentration of the benzylating agent and higher temperatures.

  • Solution:

    • Control Stoichiometry: Do not use a large excess of the benzylating agent. Use between 1.05 and 1.2 equivalents.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture over 15-30 minutes. This keeps its instantaneous concentration low, minimizing the chance of the product reacting with it.

    • Moderate Temperature: Avoid excessive heating. Run the reaction at room temperature or the lowest temperature that gives a reasonable reaction rate.

Problem 3: Difficult Purification

The crude product shows multiple spots on TLC, and during column chromatography, the product streaks or co-elutes with impurities.

Probable Cause A: Residual Base or Salts

  • Causality: Basic compounds can interact strongly with the acidic silica gel, causing streaking (tailing) on the column.

  • Solution:

    • Aqueous Work-up: Perform a thorough aqueous work-up before chromatography. Wash the organic layer with water and brine to remove inorganic salts.

    • Basify the Eluent: Add 0.5-1% triethylamine to your column chromatography eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

Probable Cause B: Similar Polarity of Product and Starting Material

  • Causality: If the reaction is incomplete, the polarities of the starting amine and the product amine might be too close for easy separation.

  • Solution:

    • Optimize Eluent System: Carefully optimize your TLC mobile phase to achieve maximum separation (ΔRf) between the spots before attempting column chromatography. A shallow gradient elution (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 40%) often yields better results than an isocratic elution.

    • Drive Reaction to Completion: It is often easier to push the reaction to completion than to separate the product from the starting material. If the reaction stalls, consider adding a bit more benzyl halide or heating slightly, while being mindful of byproduct formation.

Visualized Workflows

General Reaction Scheme

The diagram below illustrates the N-benzylation of pyrrolidine-3-carbonitrile.

cluster_reactants Reactants cluster_conditions Conditions r1 Pyrrolidine-3-carbonitrile product This compound r1->product r2 Benzyl Halide (Bn-X) r2->product base Base (e.g., K₂CO₃) base->r1 Deprotonates solvent Solvent (e.g., ACN)

Caption: N-alkylation of pyrrolidine-3-carbonitrile.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with your synthesis.

cluster_analysis Diagnosis cluster_solutions Corrective Actions start Analyze Crude Reaction Mixture (TLC/LCMS) p1 Mostly Starting Material? start->p1 Yes p2 Significant Byproduct? start->p2 Yes p3 Clean Reaction, Low Isolated Yield? start->p3 Yes s1 Increase Temperature Check Base Activity Use More Reactive Halide p1->s1 s2 Reduce Bn-X Stoichiometry Add Bn-X Slowly Lower Temperature p2->s2 s3 Optimize Work-up Optimize Chromatography (e.g., add Et₃N to eluent) p3->s3

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All reactions should be performed by qualified individuals in a suitable laboratory setting with appropriate safety precautions.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-3-carbonitrile (1.0 g, 10.4 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.16 g, 15.6 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.95 g, 1.36 mL, 11.4 mmol, 1.1 equiv.) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes) every 2 hours. If the reaction is slow, gently heat the mixture to 40 °C. The reaction is typically complete within 4-8 hours.

  • Work-up (Quenching and Extraction):

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate through a pad of Celite.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a starting eluent of 10% ethyl acetate in hexanes containing 0.5% triethylamine.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution:

    • Begin eluting with 10% Ethyl Acetate / 0.5% Et₃N in Hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 30% Ethyl Acetate) to elute the product.

    • Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

References

Purification techniques for 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzylpyrrolidine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals to provide expert insights and practical solutions for the purification of this versatile synthetic intermediate. My approach is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of this compound.

Q1: What are the basic physical properties of this compound?

Understanding the fundamental properties of your compound is the first step in designing a purification strategy. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2][3]
Boiling Point 120 °C at 0.4 Torr[2]
Density ~1.08 g/cm³ (Predicted)[2]
Storage Sealed in a dry place at room temperature[2][3]

Q2: What are the primary safety considerations for this compound?

This compound is classified as acutely toxic if swallowed (GHS06) and can cause serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information before beginning any work.

Q3: How can I assess the purity of my this compound sample?

A multi-faceted approach is recommended for robust purity analysis. No single method is foolproof, and orthogonal techniques provide the most reliable data.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for identifying and quantifying non-volatile impurities.[4] A reversed-phase C18 column with a mobile phase gradient of water (with a modifier like 0.1% formic acid) and acetonitrile is a good starting point for method development.

  • Quantitative ¹H NMR (qNMR): This is a powerful technique for determining absolute purity without needing a specific reference standard for every impurity.[5] By integrating the signal of a certified internal standard with a well-resolved proton signal from your compound, you can calculate a highly accurate purity value.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents from the synthesis.

  • Elemental Analysis: While less common for routine checks, it is required for definitive characterization of a new batch, ensuring the empirical formula is correct.[5]

Troubleshooting and Purification Guide

This section is formatted to address specific problems you may encounter during the purification process.

Q1: My crude product has a significant amount of both lower and higher boiling point impurities. What is the best initial purification strategy?

When dealing with a complex mixture of impurities with varying volatilities, a logical workflow is essential. The choice between distillation and chromatography depends on the thermal stability of your compound and the polarity differences between the components.

CRUDE Crude this compound CHECK_STABILITY Is the compound thermally stable at its boiling point? CRUDE->CHECK_STABILITY DISTILL Vacuum Fractional Distillation CHECK_STABILITY->DISTILL  Yes CHROM Column Chromatography CHECK_STABILITY->CHROM  No / Unknown FRACTION1 Low-Boiling Impurities (e.g., Solvents) DISTILL->FRACTION1 FRACTION2 Purified Product Fraction DISTILL->FRACTION2 FRACTION3 High-Boiling Impurities (e.g., Starting Materials) DISTILL->FRACTION3 POLAR Polar Impurities CHROM->POLAR NONPOLAR Non-Polar Impurities CHROM->NONPOLAR PURIFIED Purified Product CHROM->PURIFIED FRACTION2->PURIFIED

Caption: Initial purification strategy decision workflow.

Expert Rationale: Given the high boiling point of 120 °C at 0.4 Torr, vacuum distillation is the required method to prevent thermal decomposition.[2] We recommend Vacuum Fractional Distillation as the primary step. This technique is superior to simple distillation for separating components with boiling points closer than 70-100 °C.[7][8] The fractionating column provides a large surface area for repeated vaporization-condensation cycles (theoretical plates), which significantly enhances separation efficiency.[7]

If the compound is thermally sensitive or if impurities have very similar boiling points but different polarities, Column Chromatography is the preferred alternative.[9][10]

Q2: My distillation was successful, but the resulting liquid is still yellow. How do I remove the color?

Colored impurities are often large, conjugated organic molecules present in trace amounts. While they may not significantly impact purity as measured by HPLC or NMR, they are aesthetically and often functionally undesirable.

Expert Rationale: If your product is a solid at room temperature or can be converted into a stable crystalline salt (e.g., a hydrochloride salt), Recrystallization with Activated Charcoal is the most effective method.[11] Activated charcoal has a high surface area and preferentially adsorbs large, colored impurity molecules.[11]

Protocol: Decolorization via Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[12][13] Common choices for nitrogen-containing compounds include ethanol, isopropanol, or toluene.

  • Dissolution: Gently heat your chosen solvent and dissolve the colored product in the minimum amount of hot solvent to form a saturated solution.[14]

  • Charcoal Treatment: Allow the solution to cool slightly below its boiling point to prevent violent bumping. Add a very small amount of activated decolorizing charcoal (typically 1-2% of the solute's weight).

  • Hot Filtration: Re-heat the solution to boiling and perform a hot gravity filtration to remove the charcoal.[11] Using a stemless or short-stemmed funnel can prevent premature crystallization that clogs the filter paper.[11]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[12][13]

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[14] Dry the crystals under vacuum.

Q3: I performed column chromatography, but my fractions are mixed. How can I improve the separation?

Poor separation in column chromatography is a common issue that can almost always be solved by systematic optimization.

START Poor Separation (Mixed Fractions) Q_TLC Did you optimize eluent with TLC first? START->Q_TLC OPTIMIZE_TLC Develop Eluent System via TLC: Target Rf of 0.3-0.4 for product Q_TLC->OPTIMIZE_TLC No Q_LOADING How was the column loaded? Q_TLC->Q_LOADING Yes Q_ELUENT Are spots streaking or too high/low on TLC? OPTIMIZE_TLC->Q_ELUENT ADJUST_POLARITY Adjust Eluent Polarity: Hexane/Ethyl Acetate is a good start. Add 0.5% Triethylamine for basic compounds. Q_ELUENT->ADJUST_POLARITY Yes Q_ELUENT->Q_LOADING No, Rf is good SUCCESS Improved Separation ADJUST_POLARITY->SUCCESS DRY_LOAD Use Dry Loading: Adsorb crude product onto a small amount of silica, then add to column. Q_LOADING->DRY_LOAD Wet/Direct Liquid Loading REPACK Repack Column: Ensure no air bubbles or channels. Use wet slurry packing method. Q_LOADING->REPACK Dry Loading was used DRY_LOAD->SUCCESS REPACK->SUCCESS

Caption: Troubleshooting workflow for column chromatography.

Expert Rationale: The key to successful column chromatography is achieving differential migration of compounds.[10]

  • Optimize the Mobile Phase (Eluent): Before running a large column, always optimize your solvent system using Thin Layer Chromatography (TLC).[15] The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for your target compound, with clear separation from all impurities. For a basic compound like this compound, which contains a tertiary amine, peak tailing on silica gel (an acidic stationary phase) can be an issue. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system (e.g., Hexane/Ethyl Acetate) can significantly improve peak shape and separation.

  • Proper Column Packing and Loading: Air bubbles or channels in the stationary phase lead to poor separation. Use a "wet slurry" method to pack your column to ensure a homogenous bed.[9][16] Furthermore, loading your crude product dissolved in a large volume of eluent can broaden your initial band. Instead, use "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), mix it with a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[16] This ensures a very narrow starting band and much sharper separation.

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is designed for purifying grams to kilograms of this compound from non-thermally labile impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Crucially, the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or several boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A target pressure of ~0.4 Torr is ideal.[2]

  • Heating: Gently heat the flask using a heating mantle. Observe the "ring of condensate" as it slowly rises through the fractionating column. A slow, gradual rise is key to achieving good separation.[7]

  • Collecting Fractions:

    • Fraction 1 (Fore-run): Collect the initial distillate, which will primarily consist of lower-boiling impurities. The vapor temperature will be low and may fluctuate.

    • Fraction 2 (Product): As the vapor temperature stabilizes at the boiling point of your product (~120 °C at 0.4 Torr), switch to a new receiving flask. Collect this fraction until the temperature either begins to drop (indicating the product is finished distilling) or rise sharply (indicating a higher-boiling impurity is beginning to distill).

    • Fraction 3 (High-boiling): If necessary, you can increase the temperature to distill any higher-boiling impurities into a third fraction.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

Protocol 2: Preparative Column Chromatography

This protocol is for high-resolution purification, especially when distillation is ineffective.

  • Eluent Selection: Using TLC, determine the optimal eluent system. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and increasing to 50%). Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.

  • Column Packing:

    • Select a glass column with a diameter and height appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent.[9]

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure an even bed. Add a thin layer of sand on top to protect the silica surface.[17]

  • Sample Loading: Prepare your sample for dry loading as described in the troubleshooting section above. Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin adding the eluent to the top of the column. Use gentle air pressure ("flash chromatography") to maintain a steady flow rate.[16]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic transformation. By understanding the reaction's nuances and the characteristic signatures of potential impurities, you can streamline your process, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is a reliable starting point for the synthesis of this compound, and what are the initial observations I should expect?

Answer:

A common and effective method for the synthesis of this compound is the direct N-alkylation of pyrrolidine-3-carbonitrile with a benzyl halide, such as benzyl bromide or benzyl chloride. This is a nucleophilic substitution reaction (SN2) where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of the benzyl halide.

A typical experimental protocol is as follows:

Experimental Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine-3-carbonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The base is crucial to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the reaction.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is typically dissolved in an organic solvent like ethyl acetate or dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated again to yield the crude product.

  • Purification: The crude product is often purified by flash column chromatography on silica gel.

Initial Observations:

  • As the reaction proceeds, you will likely observe the formation of a precipitate, which is the inorganic salt byproduct (e.g., KBr or KCl).

  • The reaction mixture may develop a yellowish tint.

  • TLC analysis should show the consumption of the starting material (pyrrolidine-3-carbonitrile) and the appearance of a new, less polar spot corresponding to the product, this compound.

Question 2: My reaction seems to have worked, but I'm seeing multiple spots on my TLC and my NMR spectrum is complex. What is the most likely side product?

Answer:

The most common side product in the N-benzylation of a secondary amine is the result of over-alkylation , leading to the formation of a quaternary ammonium salt . In this specific reaction, the desired product, this compound, is a tertiary amine. Tertiary amines are also nucleophilic and can react with the benzyl halide to form a quaternary ammonium salt.

Mechanism of Side Product Formation:

G cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) Pyrrolidine-3-carbonitrile Pyrrolidine-3-carbonitrile This compound This compound Pyrrolidine-3-carbonitrile->this compound + Benzyl Bromide (SN2) Quaternary Ammonium Salt Quaternary Ammonium Salt This compound->Quaternary Ammonium Salt + Benzyl Bromide (SN2)

Caption: Desired vs. Side Reaction Pathway.

This quaternary salt is highly polar and will typically have a very low Rf value on a TLC plate, often remaining at the baseline. In an NMR spectrum, the formation of the quaternary salt can be identified by a downfield shift of the protons adjacent to the nitrogen atom and the benzylic protons due to the positive charge on the nitrogen.

Troubleshooting Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the amine or a stoichiometric amount of the benzyl halide. Avoid using a large excess of the benzylating agent.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation.

Question 3: How can I identify this compound and its major side product, the quaternary ammonium salt, using analytical techniques?

Answer:

A combination of NMR spectroscopy, mass spectrometry, and chromatography is essential for the unambiguous identification of the product and its side products.

Table 1: Expected Analytical Data for Product and Key Side Product

Compound1H NMR (Predicted, CDCl₃)13C NMR (Predicted, CDCl₃)Mass Spectrometry (ESI+)
This compound ~7.3 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 2H, Ph-CH ₂-N), ~3.0-2.5 ppm (m, 5H, pyrrolidine-H), ~2.2 ppm (m, 2H, pyrrolidine-H)~138 ppm (Ar-C), ~129-127 ppm (Ar-CH), ~122 ppm (CN), ~60 ppm (Ph-C H₂-N), ~55-45 ppm (pyrrolidine-C), ~30-25 ppm (pyrrolidine-C)[M+H]⁺ ≈ 187.12 m/z
1,1-Dibenzyl-3-cyanopyrrolidinium bromide ~7.6-7.4 ppm (m, 10H, Ar-H), ~5.0-4.5 ppm (br s, 4H, Ph-CH ₂-N⁺), ~4.0-3.5 ppm (m, 5H, pyrrolidine-H), ~2.5 ppm (m, 2H, pyrrolidine-H)~132-128 ppm (Ar-C & Ar-CH), ~118 ppm (CN), ~70-65 ppm (Ph-C H₂-N⁺), ~60-50 ppm (pyrrolidine-C), ~30-25 ppm (pyrrolidine-C)[M]⁺ ≈ 277.17 m/z (cation)

Workflow for Product Analysis:

G Crude Reaction Mixture Crude Reaction Mixture TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Reaction Mixture->TLC/LC-MS Analysis Initial Check Column Chromatography Column Chromatography TLC/LC-MS Analysis->Column Chromatography Purification Fraction Analysis (TLC/LC-MS) Fraction Analysis (TLC/LC-MS) Column Chromatography->Fraction Analysis (TLC/LC-MS) Pure Product Fractions Pure Product Fractions Fraction Analysis (TLC/LC-MS)->Pure Product Fractions Combine Characterization Characterization Pure Product Fractions->Characterization Final Analysis 1H NMR 1H NMR Characterization->1H NMR 13C NMR 13C NMR Characterization->13C NMR HRMS HRMS Characterization->HRMS

Caption: Analytical Workflow for Product Purification and Characterization.

Question 4: Are there other, less common, side products I should be aware of?

Answer:

While over-alkylation is the most prevalent side reaction, other minor side products can occasionally be observed depending on the reaction conditions and the purity of the starting materials.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of pyrrolidine-3-carbonitrile and benzyl bromide/chloride in the crude product. These can be readily identified by comparing with the standards of the starting materials.

  • Hydrolysis of the Nitrile Group: If there is a significant amount of water present and the reaction is run under basic conditions with prolonged heating, the nitrile group can be hydrolyzed to a primary amide (1-benzylpyrrolidine-3-carboxamide) or further to a carboxylic acid (1-benzylpyrrolidine-3-carboxylic acid).[1][2] This is generally a slow process under these conditions but can become more significant with extended reaction times at elevated temperatures.

  • Elimination of Benzyl Halide: With a hindered or very strong, non-nucleophilic base, the benzyl halide can undergo an E2 elimination to form stilbene, although this is less common with primary benzyl halides.[3]

Identifying Minor Side Products:

  • LC-MS is particularly powerful for detecting minor impurities. Look for masses corresponding to the potential side products mentioned above.

  • 13C NMR can be useful for detecting the presence of a carbonyl group (~170-180 ppm) which would indicate nitrile hydrolysis.

Question 5: My main impurity is the quaternary ammonium salt. How can I effectively remove it during purification?

Answer:

The significant difference in polarity between the tertiary amine product and the quaternary ammonium salt is the key to their separation.

Purification Strategy:

  • Aqueous Wash: During the work-up, a thorough wash with water can help remove a significant portion of the water-soluble quaternary ammonium salt.

  • Flash Column Chromatography: This is the most effective method. The quaternary ammonium salt is highly polar and will strongly adhere to the silica gel.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will elute the less polar impurities and the desired product. The highly polar quaternary salt will remain at the top of the column.

    • Monitoring: Carefully monitor the fractions by TLC to isolate the pure product. The product spot should be well-separated from the baseline spot of the quaternary salt.

  • Precipitation/Trituration: In some cases, the quaternary ammonium salt may be less soluble in certain organic solvents than the desired tertiary amine. Triturating the crude mixture with a solvent like diethyl ether can sometimes cause the salt to precipitate, allowing it to be removed by filtration.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrrolidine derivatives. This resource is meticulously crafted for researchers, scientists, and professionals in drug development to navigate the intricacies of pyrrolidine ring formation. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Consequently, robust and optimized synthetic strategies are paramount.

This guide provides in-depth troubleshooting advice, method-specific optimization protocols, and answers to frequently encountered questions to empower you to overcome common synthetic challenges and enhance the efficiency and success of your experimental work.

General Troubleshooting Workflow

Encountering unexpected results is a common aspect of chemical synthesis. A systematic approach to troubleshooting can save valuable time and resources. Below is a logical workflow to diagnose and resolve common issues in pyrrolidine synthesis.

Troubleshooting_Workflow start Experiment Complete yield_check Is Yield Acceptable? start->yield_check purity_check Is Purity/Selectivity High? yield_check->purity_check Yes low_yield Potential Causes: - Incomplete Reaction - Side Reactions - Poor Reactivity - Degradation of Starting Material/Product yield_check->low_yield No success Successful Synthesis purity_check->success Yes low_purity Potential Causes: - Competing Pathways - Poor Stereocontrol - Inefficient Purification purity_check->low_purity No action_yield Action: - Adjust Temp/Concentration - Change Catalyst/Solvent - Verify Starting Material Quality - Monitor Reaction Kinetics (TLC, GC/MS, NMR) low_yield->action_yield action_purity Action: - Use Chiral Catalyst/Auxiliary - Modify Substrate - Optimize Purification Method - Re-evaluate Reaction Mechanism low_purity->action_purity action_yield->start Re-run Experiment action_purity->start Re-run Experiment

Caption: A decision tree to troubleshoot low yield or purity in pyrrolidine synthesis.[1]

Part 1: General Troubleshooting

This section addresses overarching issues that can arise regardless of the specific synthetic methodology employed.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a significantly lower yield than anticipated, or has failed to produce any of the desired pyrrolidine. What are the common culprits and how can I rectify this?

Answer: Low yield is a multifaceted problem that can stem from several factors. A systematic evaluation of the reaction parameters is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. The activation energy barrier may not be overcome under the current conditions.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials.[5] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. However, be mindful that excessive heat can lead to degradation or side product formation.[1][6]

  • Reagent and Solvent Quality: The purity of your starting materials and the dryness of your solvents are paramount.

    • Causality: Many reagents, particularly organometallics and catalysts, are sensitive to moisture and air.[6] Trace amounts of water can deactivate catalysts or hydrolyze sensitive intermediates.[6]

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents.[6] Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.

    • Causality: Impurities in the substrate or solvent, such as thiols or other amines, can act as poisons for metal catalysts.[6] In some cases, the catalyst itself may be inherently unstable under the reaction conditions.

    • Solution: Purify starting materials to remove potential catalyst poisons. If catalyst instability is suspected, consider a different catalyst or ligand system. For instance, in iridium-catalyzed reductive aminations, the choice of ligand can significantly impact catalyst stability and efficiency.[7]

  • Work-up Issues: The desired product may be lost during the extraction and purification steps.

    • Causality: Pyrrolidines, especially those with polar functional groups, can have significant water solubility, leading to poor recovery during aqueous work-ups.[5]

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5] Saturating the aqueous layer with brine can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.[5]

Issue 2: Formation of Unexpected Side Products

Question: My reaction has produced a mixture of compounds, including an unexpected major byproduct. How can I identify it and suppress its formation?

Answer: The formation of byproducts indicates the presence of competing reaction pathways. Identifying the byproduct is the first step toward mitigating its formation.

  • Structural Elucidation:

    • Solution: Isolate the byproduct using chromatography (column, prep-TLC, or HPLC) and characterize it thoroughly using spectroscopic methods (NMR, MS, IR). This information is critical for postulating a mechanistic pathway for its formation.

  • Common Side Reactions and Mitigation Strategies:

    • Dehydrogenation/Aromatization: In syntheses starting from 1,4-dicarbonyl compounds (a precursor to the Paal-Knorr synthesis), the intermediate can undergo dehydration and aromatization to form a pyrrole instead of the desired pyrrolidine, especially under acidic conditions.[1]

      • Solution: Maintain neutral or weakly acidic conditions.[8] Avoid strong mineral acids. If an acid catalyst is required, a weak acid like acetic acid is preferable.[8][9] The choice of reducing agent in reductive amination is also critical; milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can favor the formation of the pyrrolidine.[1]

    • Over-alkylation: When synthesizing N-substituted pyrrolidines via alkylation of a primary or secondary amine, the product can be more nucleophilic than the starting material, leading to di- or even tri-alkylation.

      • Solution: Carefully control the stoichiometry, often using an excess of the amine.[8] Slow, controlled addition of the alkylating agent can also minimize over-alkylation by keeping its concentration low throughout the reaction.[8]

    • Elimination Reactions: In multi-step syntheses, such as the conversion of N-Boc-L-prolinol to a derivative with a good leaving group (e.g., mesylate or tosylate), an elimination reaction to form an alkene can compete with the desired substitution.[5]

      • Solution: Running the reaction at low temperatures (e.g., 0 °C) can help minimize this side reaction.[5]

Side_Reactions cluster_0 Synthesis from 1,4-Dicarbonyls 1,4-Dicarbonyl 1,4-Dicarbonyl Iminium_Intermediate Iminium_Intermediate 1,4-Dicarbonyl->Iminium_Intermediate Primary_Amine Primary_Amine Primary_Amine->Iminium_Intermediate Desired_Product Substituted Pyrrolidine Iminium_Intermediate->Desired_Product Reductive Conditions (e.g., NaBH(OAc)₃) NO ACID Side_Product Substituted Pyrrole Iminium_Intermediate->Side_Product Acidic Conditions (Paal-Knorr Reaction)

Caption: Competing pathways in the synthesis from 1,4-dicarbonyls.[1]

Part 2: Method-Specific Optimization Guides

A. [3+2] Dipolar Cycloaddition

This powerful method constructs the pyrrolidine ring by reacting an azomethine ylide with an alkene or alkyne, often with high stereocontrol.[1][2]

Troubleshooting Guide for [3+2] Cycloadditions

Issue Potential Cause Proposed Solution & Rationale
Low Yield Azomethine Ylide Instability: The intermediate ylide is often transient and can decompose before reacting.Generate the azomethine ylide in situ under strictly anhydrous conditions to ensure it is trapped by the dipolarophile as it forms.[6]
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates.Screen a panel of catalysts. Copper(I) and silver(I) complexes are often effective.[6] Iridium-catalyzed reductive generation of the ylide from amides is another powerful alternative.[10]
Suboptimal Temperature: The reaction may be highly sensitive to temperature.Optimize the reaction temperature. Lowering the temperature can sometimes improve yield by minimizing decomposition and side reactions.[6]
Poor or Incorrect Stereoselectivity Achiral Catalyst or Conditions: The reaction is not being directed to a specific stereochemical outcome.Employ a chiral catalyst. For organocatalysis, proline-based catalysts are highly effective.[6] For metal-catalyzed reactions, use chiral ligands.[6]
Solvent Effects: The solvent polarity can influence the transition state geometry and thus the stereochemical outcome.Screen different solvents. Less polar solvents may favor higher stereoselectivity in some cases.[6]
Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrates may override the influence of the catalyst.Modify the substrate, for example, by introducing a bulkier protecting group, to enhance the directing effect of the catalyst.
B. Reductive Amination of 1,4-Dicarbonyl Compounds

A classic and reliable method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction.[1]

Optimization of Reductive Amination

Parameter Recommendation & Rationale
pH Control Maintain a pH between 4 and 6. This pH is optimal for the formation of the iminium ion intermediate without promoting acid-catalyzed side reactions like furan formation.[8]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough to not reduce the carbonyl starting material but is reactive enough to reduce the iminium intermediate. It is also tolerant of mildly acidic conditions.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents that are compatible with the reagents and reaction conditions.
Temperature The reaction is typically run at room temperature. Elevated temperatures can increase the rate of side reactions.
C. Intramolecular Cyclization

This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1] A notable example is the intramolecular aza-Michael addition.[11][12][13][14][15]

Troubleshooting Intramolecular Aza-Michael Additions

  • Question: My intramolecular aza-Michael addition is sluggish and gives low yields. What can I do?

  • Answer:

    • Base Strength: The choice and stoichiometry of the base are critical for deprotonating the amine nucleophile without promoting side reactions. A non-nucleophilic organic base like DBU or a milder inorganic base like K₂CO₃ can be effective. Screen different bases to find the optimal conditions.

    • Solvent Polarity: The solvent must solubilize the substrate and facilitate the cyclization. Polar aprotic solvents like DMF or DMSO are often good choices.[5]

    • Substrate Conformation: The acyclic precursor must be able to adopt a conformation that allows for the intramolecular attack. The presence of bulky substituents may disfavor the required conformation. In such cases, a change in temperature or solvent may help overcome this barrier.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Paal-Knorr synthesis and reductive amination for preparing pyrrolidines? A1: The Paal-Knorr synthesis traditionally refers to the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions, which typically leads to a pyrrole .[16][17] To obtain a pyrrolidine , the reaction must be performed under reductive conditions, which is then termed a reductive amination. The key difference lies in the reaction conditions: acidic conditions favor aromatization to the pyrrole, while reductive conditions trap the intermediate as a pyrrolidine.[1]

Q2: How can I improve the enantioselectivity of my pyrrolidine synthesis? A2: Achieving high enantioselectivity requires the use of chiral information. This can be introduced in several ways:

  • Chiral Catalysts: This is a highly efficient approach. Proline and its derivatives are excellent organocatalysts for asymmetric Michael additions leading to pyrrolidines.[6][18] Chiral metal complexes are also widely used, particularly in [3+2] cycloadditions.[6]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

  • Chiral Starting Materials: Utilizing a starting material from the "chiral pool," such as L-proline, can be a straightforward way to synthesize chiral pyrrolidine derivatives.[5]

Q3: My catalyst appears to be deactivating over the course of the reaction. What are the common causes and solutions? A3: Catalyst deactivation can be caused by several factors:

  • Water: Trace amounts of water can hydrolyze intermediates or interact with the catalyst, leading to deactivation.[6] It is crucial to use anhydrous conditions and dry solvents.[6]

  • Air Sensitivity: Some catalysts or intermediates are sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice.[6]

  • Catalyst Poisoning: Functional groups like thiols or certain amines on the substrate or as impurities can bind to metal catalysts and inhibit their activity.[6] Ensure high purity of all reagents.

Q4: I am having difficulty with the work-up and purification of my pyrrolidine product. What are some best practices? A4:

  • Extraction: As many pyrrolidines are basic and can be water-soluble, especially in their protonated form, it's important to basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) before extraction to ensure the product is in its neutral, more organic-soluble form. As mentioned previously, multiple extractions and the use of brine can improve recovery.[5]

  • Chromatography: Silica gel chromatography is a common purification method. However, the basicity of some pyrrolidines can cause them to streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. Alternatively, using neutral or basic alumina for chromatography can be beneficial.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Michael Addition

This protocol describes a general method for the synthesis of a substituted pyrrolidine via an asymmetric Michael addition of an aldehyde to a nitroalkene, a common route to highly functionalized pyrrolidines.

  • Reaction Setup: To a stirred solution of the nitroalkene (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂ or methylcyclohexane, ~2.0 M)[18] at the desired temperature (e.g., 0 °C or room temperature)[18], add L-proline (0.1 equiv).

  • Addition of Aldehyde: Add the aldehyde (2.0 equiv) to the reaction mixture.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC until the nitroalkene is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x volume).

  • Isolation: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative. The diastereomeric ratio and enantiomeric excess can be determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[18]

References

Stability studies of 1-Benzylpyrrolidine-3-carbonitrile under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-Benzylpyrrolidine-3-carbonitrile under physiological conditions. It is designed to offer both foundational knowledge through frequently asked questions and practical solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and degradation of this compound.

Q1: What is this compound and why is its stability important?

This compound is a versatile small molecule scaffold used in medicinal chemistry and drug discovery.[1] Its structure comprises a benzyl group attached to a pyrrolidine ring, which features a nitrile functional group.[2] Understanding its stability under physiological conditions (pH ~7.4, 37°C, presence of enzymes) is critical for predicting its pharmacokinetic profile, potential degradation pathways in vivo, and ensuring the integrity of experimental results in biological assays.

Q2: What are the primary expected degradation pathways for this compound under physiological conditions?

Based on its chemical structure, two main degradation pathways are anticipated:

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis. Under physiological pH, this reaction is typically slow but can be catalyzed by acids, bases, or enzymes (nitrilases).[3][4] The hydrolysis generally proceeds in two steps: first to an amide intermediate (1-Benzylpyrrolidine-3-carboxamide) and subsequently to the corresponding carboxylic acid (1-Benzylpyrrolidine-3-carboxylic acid).[5][6][7]

  • Metabolism of the Pyrrolidine Ring: The pyrrolidine ring can be a target for enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes found in the liver.[8][9] This oxidative metabolism can lead to various hydroxylated metabolites or even ring-opening products.

Q3: How should I properly store this compound to minimize degradation?

To ensure long-term stability, the compound, which is typically a solid, should be stored in a tightly sealed container in a dry environment at room temperature.[10] For creating stock solutions, use a dry, aprotic solvent like DMSO or acetonitrile. Aqueous buffers should only be added immediately before the experiment to avoid premature hydrolysis.

Q4: Can the nitrile group release cyanide in vivo?

While the release of toxic cyanide from nitrile-containing compounds is a theoretical concern, it is generally rare and depends heavily on the molecule's specific chemical context.[11] The nitrile group is typically metabolically stable.[11][12] Significant cyanide release usually requires specific enzymatic pathways or chemical environments not common for this type of scaffold. However, early-stage toxicity screening is always recommended.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability studies.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps
Unexpected Peaks in HPLC/LC-MS Analysis 1. Degradation Products: The new peaks are likely the amide and carboxylic acid hydrolysis products or oxidized metabolites. 2. Contamination: Impurities in the solvent, buffer, or from the experimental apparatus. 3. Sample Matrix Effects: Interference from components in simulated biological fluids or cell media.1. Characterize Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradants. 2. Run Blanks: Inject your buffer and solvent blanks to rule out contamination. 3. Perform Forced Degradation: Intentionally degrade the compound under harsh acidic, basic, and oxidative conditions to generate and identify the primary degradation products.[13] This will help you confirm the identity of the peaks seen in your stability study.
Poor or Inconsistent Recovery of Parent Compound 1. Adsorption: The compound may be adsorbing to the surfaces of your vials (glass or plastic). 2. Precipitation: The compound's solubility may be poor in the aqueous physiological buffer, causing it to precipitate out of solution over time. 3. Rapid Degradation: The compound might be less stable under your specific conditions than anticipated.1. Test Different Vials: Compare recovery using polypropylene and silanized glass vials. 2. Check Solubility: Determine the kinetic solubility of the compound in your final test buffer before starting the time-course experiment. If needed, add a small percentage of a co-solvent like DMSO (typically <1%). 3. Time-Zero Sample: Ensure you have a true T=0 sample, prepared and quenched immediately, to serve as a baseline for 100% recovery.
HPLC Peak Tailing or Broadening 1. Secondary Interactions: The basic nitrogen on the pyrrolidine ring can interact with residual silanols on the HPLC column, causing peak tailing. 2. Buffer Mismatch: Mismatch between the sample solvent and the mobile phase. 3. Column Degradation: The HPLC column may be nearing the end of its lifespan.1. Modify Mobile Phase: Add a small amount of a competitor amine, like triethylamine (0.1%), to the mobile phase to block the active silanol sites. Alternatively, use a low-pH mobile phase (e.g., with 0.1% formic acid) to ensure the pyrrolidine nitrogen is protonated. 2. Solvent Matching: If possible, dissolve the sample in the initial mobile phase. 3. Use a New Column: Test the analysis with a new or proven HPLC column to rule out column failure.
Experimental Protocols & Methodologies
Workflow for a Typical Stability Study

The following diagram outlines a standard workflow for assessing the stability of a compound under physiological conditions.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) D Spike Stock into Buffer (Final Conc. e.g., 10 µM) A->D B Prepare Physiological Buffer (e.g., PBS, pH 7.4) C Pre-warm Buffer to 37°C B->C C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) E->F G Quench Reaction (e.g., add cold Acetonitrile 1:1) F->G H Centrifuge to Precipitate Salts G->H I Analyze Supernatant by HPLC/LC-MS H->I J Quantify Remaining Parent Compound I->J K K J->K Plot % Remaining vs. Time Calculate Half-life (t½)

Caption: Standard workflow for in vitro stability assessment.

Protocol 1: Stability Assessment in Phosphate-Buffered Saline (PBS)

This protocol details a basic experiment to assess the hydrolytic stability of this compound at physiological pH and temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade, with 0.1% Formic Acid

  • Incubator or water bath set to 37°C

  • Polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: In separate polypropylene tubes for each time point (e.g., 0, 1, 4, 8, 24 hours), add 495 µL of PBS (pH 7.4).

  • Pre-warm Buffer: Place the tubes containing PBS into an incubator at 37°C for at least 15 minutes to equilibrate.

  • Initiate Reaction: To start the experiment, add 5 µL of the 10 mM stock solution to each tube to achieve a final concentration of 100 µM. Vortex gently to mix. This is your "incubation mixture."

  • Time Point 0: Immediately after creating the first incubation mixture, take the T=0 sample. Quench the reaction by adding 500 µL of cold ACN containing 0.1% Formic Acid. Vortex and store at 4°C or on ice until analysis.

  • Incubation: Place the remaining tubes back in the 37°C incubator.

  • Subsequent Time Points: At each designated time point (1, 4, 8, 24 hours), remove the respective tube and quench the reaction as described in step 5.

  • Sample Preparation for Analysis: Before injection, centrifuge all quenched samples at >12,000 x g for 10 minutes to pellet any precipitated salts.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a suitable HPLC method (see Protocol 2).

Protocol 2: General Purpose HPLC-UV Method

This method provides a starting point for the analysis of this compound and its potential hydrolysis products. Method optimization will likely be required.

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 215 nm, 254 nm
Expected Elution Order 1. Carboxylic acid degradant (most polar) 2. Amide intermediate 3. Parent compound (least polar)
Visualizing Degradation Pathways

Understanding the potential chemical transformations is key to interpreting your data.

G cluster_main Potential Degradation Pathways of this compound Parent This compound (Parent Compound) Amide 1-Benzylpyrrolidine-3-carboxamide (Amide Intermediate) Parent->Amide Hydrolysis (Step 1) (H₂O, pH 7.4 or Nitrile Hydratase) Acid 1-Benzylpyrrolidine-3-carboxylic acid (Carboxylic Acid Product) Parent->Acid Direct Hydrolysis (Nitrilase) Oxidized Oxidized Metabolites (e.g., Hydroxylated species) Parent->Oxidized Oxidation (e.g., CYP450 enzymes) Amide->Acid Hydrolysis (Step 2) (H₂O, pH 7.4 or Amidase)

Caption: Primary degradation pathways for the target compound.

This technical guide is intended to be a living document. For further questions or application-specific support, please contact our scientific team.

References

Technical Support Center: Impurity Profiling of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpyrrolidine-3-carbonitrile is a key starting material (KSM) and advanced intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component of a synthetic route, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling—the identification, quantification, and control of unwanted chemical entities—is a critical regulatory requirement and a cornerstone of robust process chemistry.[1]

This guide provides a comprehensive technical resource for researchers, process chemists, and quality control analysts working with this compound. It is designed as a practical, field-tested manual, offering troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established analytical principles and regulatory expectations.[2][3][4]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: I'm seeing an unexpected peak in my HPLC-UV chromatogram. How do I identify it?

Answer:

An unknown peak requires a systematic investigation to determine its origin and identity.

  • Verify System Suitability: First, ensure the issue is not instrumental. Run a blank (injection of mobile phase or sample diluent) to check for ghost peaks, which can arise from contamination or late elution from a previous run.[5] Confirm that system suitability parameters (e.g., retention time reproducibility, peak asymmetry) for your main peak are within specification.

  • Evaluate the Peak's Characteristics:

    • Retention Time: Is the peak eluting before or after the main this compound peak? Early eluting peaks are often more polar (e.g., starting materials, hydrolysis products), while later eluting peaks are typically less polar.

    • Peak Shape: Poor peak shape, such as tailing, can indicate interaction with residual silanols on the column, especially for a basic compound like a pyrrolidine derivative.[5][6] Consider if the mobile phase pH is appropriate to keep the analyte in a single ionic form.

  • Hypothesize Potential Impurities: Based on the synthetic route, create a list of potential process-related impurities. Common sources include:

    • Unreacted Starting Materials: e.g., Benzylamine, pyrrolidine-3-carbonitrile.

    • By-products: Formed from side reactions during synthesis. For instance, over-alkylation can occur in N-alkylation reactions.[7]

    • Reagents: Residual catalysts or reagents not fully removed during work-up.

    • Degradation Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, especially under strong acidic or basic conditions.

  • Employ Hyphenated Techniques for Identification: The most definitive way to identify an unknown is through mass spectrometry.[1][8]

    • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry analysis. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is a critical piece of structural information.[8] High-resolution mass spectrometry (HRMS), like Q-TOF, can provide an accurate mass to help determine the elemental formula.

    • Forced Degradation Studies: To confirm if the peak is a degradant, subject a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light) as outlined in ICH Q1A guidelines.[9] If the unknown peak appears or increases under these conditions, it is likely a degradation product.

The following diagram illustrates a typical workflow for identifying an unknown chromatographic peak.

G start Unknown Peak Detected in HPLC-UV check_blank Run Blank Injection start->check_blank is_ghost Is Peak Present in Blank? check_blank->is_ghost troubleshoot_system Troubleshoot System: - Contamination - Carryover - Mobile Phase is_ghost->troubleshoot_system Yes hypothesize Hypothesize Impurities: - Starting Materials - By-products - Degradants is_ghost->hypothesize No lcms Perform LC-MS Analysis hypothesize->lcms get_mw Obtain Molecular Weight (MW) & Fragmentation Data lcms->get_mw compare_mw Compare MW to Hypothesized Structures get_mw->compare_mw identified Impurity Provisionally Identified compare_mw->identified Match Found not_identified Structure Not Obvious compare_mw->not_identified No Match isolate Isolate Impurity (e.g., Prep-HPLC) not_identified->isolate nmr Characterize by NMR isolate->nmr final_id Impurity Structure Confirmed nmr->final_id

Caption: Workflow for Unknown Peak Identification.

Question 2: My chromatographic peaks for this compound are tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem, especially for basic compounds like pyrrolidines, and it compromises both quantification and resolution.[5][10]

  • Primary Cause: Silanol Interactions. The root cause is often secondary interactions between the basic nitrogen atom of the pyrrolidine ring and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based HPLC column.[5]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is to control the ionization state of your analyte. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the secondary amine, turning it into a cation (R₂NH₂⁺). This cation is repelled by any protonated silanols, minimizing the unwanted interaction and dramatically improving peak shape.[6]

    • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the residual silanol sites and improve peak symmetry.[5]

    • Add a Competing Base: A traditional approach is to add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, leaving fewer available to interact with your analyte. However, this can shorten column life and is not compatible with MS detectors.

    • Choose a Modern Column: Use a column specifically designed for basic compounds. These often feature high-purity silica with extensive end-capping or hybrid particle technology that reduces the number of accessible silanol groups.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Synthesis & Process Control

Question 3: My synthesis yields are low, and I'm seeing multiple by-products. What are the likely side reactions?

Answer:

Low yields and the formation of multiple impurities often point to non-optimized reaction conditions. For a typical synthesis of this compound, which might involve the N-benzylation of pyrrolidine-3-carbonitrile, several issues can arise.

  • Potential Side Reactions:

    • Over-alkylation: The product, this compound, is a secondary amine and can react further with the benzylating agent (e.g., benzyl bromide) to form a quaternary ammonium salt. This is a common issue when alkylating amines.[7]

    • Solvent/Base Mediated Degradation: The nitrile group can be sensitive. Strong bases or prolonged reaction times at high temperatures can lead to hydrolysis, forming the corresponding amide or carboxylic acid.

    • Elimination Reactions: If using a strong, non-hindered base with a good leaving group on the benzylating agent, elimination reactions can compete with the desired substitution.

  • Optimization & Troubleshooting Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of the amine to the alkylating agent. Slow, controlled addition of the benzylating agent to the amine can help minimize over-alkylation by keeping its instantaneous concentration low.[7]

    • Choice of Base and Solvent: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to mop up the acid generated during the reaction without competing in the alkylation. Ensure the solvent is anhydrous and appropriate for the reaction type.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to avoid letting it run for too long after the starting material is consumed, which can promote side reactions.

The diagram below shows the relationship between synthetic inputs and potential impurity classes.

G sm1 Pyrrolidine-3-carbonitrile (Starting Material) process N-Benzylation Synthesis sm1->process imp1 Unreacted Starting Materials sm1->imp1 Incomplete Conversion sm2 Benzyl Halide (Reagent) sm2->process sm2->imp1 Incomplete Conversion base Base / Solvent (Conditions) base->process imp3 Hydrolysis Products (Amide, Acid) base->imp3 Degradation product This compound (Target Product) process->product Desired Reaction imp4 Other By-products process->imp4 Side Reactions imp2 Quaternary Salt (Over-alkylation) product->imp2 Further Reaction

Caption: Synthesis Inputs and Potential Impurity Origins.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for controlling impurities in a key starting material like this?

A1: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) Impurities in New Drug Substances is the key document.[2][3][11] It establishes thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[3]

  • Identification Threshold: A limit above which the structure of an impurity must be confirmed. This is often 0.10% or 1.0 mg per day intake, whichever is lower.[3][12]

  • Qualification Threshold: A limit above which an impurity's biological safety must be established. This is often 0.15% or 1.0 mg per day intake.[3][12]

Any impurity that is also a significant metabolite in animal or human studies is generally considered qualified.[3]

Q2: How should I store this compound to minimize degradation?

A2: Based on its structure, the compound is a tertiary amine with a nitrile group. It should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of:

  • Hydrolysis: The nitrile group can slowly hydrolyze to an amide in the presence of moisture.

  • Oxidation: Amines can be susceptible to air oxidation over time.

  • Photodegradation: Exposure to UV light can potentially induce degradation.

Q3: What is the best analytical technique for quantifying residual solvents?

A3: The gold standard for residual solvents is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS).[1] This is because most solvents used in synthesis are volatile organic compounds. Headspace GC is the preferred sample introduction technique as it effectively separates the volatile solvents from the non-volatile drug substance, protecting the GC system and providing excellent sensitivity. The control of residual solvents is governed by the ICH Q3C(R5) guideline.[2]

Part 3: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust, stability-indicating HPLC method.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)Standard reversed-phase chemistry provides good retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the analyte, ensuring good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B and equilibrate for 5 min.A broad gradient ensures elution of both polar (starting materials) and non-polar (by-products) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for UV detection.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.
Sample Diluent 50:50 Water:AcetonitrileA diluent that is similar in composition to the initial mobile phase prevents peak distortion.
Protocol 2: Sample Preparation for GC-MS Headspace Analysis (Residual Solvents)
  • Vial Preparation: Use a standard 20 mL headspace vial with a magnetic crimp cap and PTFE/silicone septum.

  • Sample Weighing: Accurately weigh approximately 100 mg of the this compound sample directly into the headspace vial.

  • Diluent Addition: Add 5.0 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This solvent must be free of the analytes of interest.

  • Vortexing: Cap the vial and vortex thoroughly for at least 1 minute to ensure the sample is fully dissolved.

  • Incubation: Place the vial in the headspace autosampler. Incubate at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 15-30 minutes) to allow the volatile solvents to partition into the headspace.

  • Injection: The autosampler will then automatically inject a portion of the vapor phase (headspace) into the GC-MS for analysis.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 1-Benzylpyrrolidine-3-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 1-Benzylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to transition your process from the laboratory bench to larger-scale production safely and efficiently.

Introduction: The Synthetic Pathway and its Scale-up Implications

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds.[1] A common and direct synthetic route involves the N-alkylation of pyrrolidine-3-carbonitrile with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. While this reaction appears straightforward at the laboratory scale, scaling up introduces a host of challenges that can impact yield, purity, and process safety.[2]

This guide will address these challenges through a detailed troubleshooting section and a comprehensive list of frequently asked questions. We will delve into the causality behind common experimental issues and provide validated protocols and logical frameworks to overcome them.

Troubleshooting Guide: From Low Yields to Impurity Headaches

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Yield of this compound

Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common problem and can often be attributed to several interconnected factors related to mass and heat transfer.[3]

  • Inadequate Mixing and Mass Transfer:

    • Causality: At a larger scale, achieving homogeneous mixing of the reactants (pyrrolidine-3-carbonitrile, benzylating agent, and base) becomes more challenging.[4] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. In the case of N-benzylation, a common side reaction is the formation of dibenzyl ether from the reaction of benzyl bromide with the alkoxide base if not properly dispersed.

    • Solution:

      • Reactor and Impeller Design: Ensure your reactor is equipped with an appropriate agitator for the viscosity and density of your reaction mixture. For a two-phase liquid system, a pitched-blade turbine or a Rushton turbine is often more effective than a simple anchor stirrer.

      • Stirring Rate Optimization: The optimal stirring rate (RPM) will need to be re-evaluated at a larger scale. A good starting point is to maintain a constant tip speed of the impeller between the lab and plant scale.

      • Baffling: The use of baffles in the reactor is crucial to prevent vortex formation and promote turbulent flow, leading to better mixing.

  • Poor Temperature Control and Exotherm Management:

    • Causality: The N-alkylation of amines is an exothermic reaction.[5] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] Uncontrolled temperature spikes can lead to the degradation of the product and the formation of impurities.

    • Solution:

      • Controlled Reagent Addition: Instead of adding the benzylating agent all at once, a controlled, semi-batch addition is highly recommended at scale. This allows the cooling system to manage the heat generated by the reaction.

      • Jacketed Reactor with Efficient Heat Transfer Fluid: Utilize a jacketed reactor with a high-performance heat transfer fluid. The temperature of the cooling fluid should be carefully monitored and controlled.

      • Reaction Calorimetry: For a thorough understanding of the reaction's thermal profile, consider performing reaction calorimetry studies at a smaller scale to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR).[5] This data is invaluable for designing a safe and efficient cooling strategy at scale.

  • Sub-optimal Reaction Conditions:

    • Causality: Reaction conditions that were optimal at the lab scale may not be directly transferable. For instance, the choice of base and solvent can have a more pronounced effect on the reaction outcome at a larger scale.

    • Solution:

      • Base Selection: While stronger bases like sodium hydride can be effective, they can also pose safety and handling challenges at scale. Consider using a milder, more soluble inorganic base like potassium carbonate, which is often sufficient for this type of N-alkylation and is easier to handle.

      • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is typically used. Ensure the chosen solvent has a suitable boiling point to allow for effective temperature control and is compatible with your downstream processing.

Issue 2: Increased Levels of Impurities in the Crude Product

Question: Upon scaling up, we are observing new and higher levels of impurities in our crude this compound, which is complicating the purification process. How can we identify and control these impurities?

Answer: The impurity profile of a product can indeed change during scale-up due to the factors mentioned above. A systematic approach to impurity identification and control is crucial for ensuring the quality of your final product.

  • Common Impurities and Their Formation:

    • Unreacted Starting Materials: Incomplete conversion can be a result of poor mixing, insufficient reaction time, or deactivation of the benzylating agent.

    • Over-alkylation Products: The formation of a quaternary ammonium salt by the reaction of the product with another molecule of benzyl bromide is possible, especially if there is an excess of the alkylating agent or high localized concentrations.

    • Dibenzyl Ether: As mentioned, this can form from the reaction of benzyl bromide with the base, particularly if a strong, less hindered base is used in a protic solvent.

    • Products of Benzyl Bromide Degradation: Benzyl bromide can be sensitive to moisture and can hydrolyze to benzyl alcohol, which can then participate in side reactions.

  • Troubleshooting and Control Strategies:

    • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or GC to monitor the reaction progress and the formation of impurities. This will help you determine the optimal reaction endpoint and prevent the formation of degradation products due to prolonged reaction times.

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the pyrrolidine-3-carbonitrile may be beneficial to ensure complete consumption of the more expensive and potentially problematic benzylating agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and the degradation of sensitive reagents.

    • Aqueous Work-up Optimization: The work-up procedure is critical for removing inorganic salts and some water-soluble impurities. Ensure that the pH is carefully controlled during extractions to prevent the degradation of the product.

    • Purification Method Development: At a larger scale, purification by column chromatography may become impractical. Developing a robust crystallization or distillation procedure is often necessary.

      • Crystallization: Explore different solvent systems to find one that provides good recovery of the desired product with high purity. Seeding the crystallization can also improve consistency.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification at scale.

Issue 3: Challenges with Product Isolation and Purification

Question: We are struggling to consistently isolate a pure, solid form of this compound at a larger scale. The product often oils out or is difficult to handle. What are some strategies to improve the physical form and purity?

Answer: Isolation and purification are often the most challenging aspects of scaling up a chemical process. The physical properties of the product can be highly dependent on the presence of even small amounts of impurities.

  • Crystallization Troubleshooting:

    • Solvent Screening: Perform a systematic solvent screen at a small scale to identify a suitable crystallization solvent or solvent mixture. Key properties to look for are high solubility of the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile is generally preferred to allow for the formation of larger, more ordered crystals, which are easier to filter and wash.

    • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the product.

    • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote controlled crystallization and prevent oiling out.

  • Alternative Purification Techniques:

    • Distillation: As mentioned, if your product is thermally stable, vacuum distillation can be a highly effective and scalable purification method.

    • Liquid-Liquid Extraction: A well-designed series of liquid-liquid extractions can be very effective in removing impurities with different polarities. The choice of extraction solvents and pH adjustments are critical.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct approach is to start with pyrrolidine-3-carbonitrile and N-benzylate it. Pyrrolidine-3-carbonitrile can be synthesized from commercially available starting materials such as epichlorohydrin and sodium cyanide, followed by a series of transformations.

Q2: What is the best benzylating agent to use for this synthesis at scale?

A2: Both benzyl bromide and benzyl chloride can be used. Benzyl bromide is generally more reactive, which can lead to faster reaction times but may also increase the likelihood of side reactions. Benzyl chloride is less reactive and may require more forcing conditions (higher temperature or longer reaction time), but it is often less expensive and easier to handle at a large scale. The choice will depend on a balance of reactivity, cost, and safety considerations.

Q3: How can I effectively monitor the progress of the N-benzylation reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction at the lab scale. For scale-up, it is highly recommended to develop an in-process control (IPC) method using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques provide more quantitative data on the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are the key safety considerations when scaling up this reaction?

A4:

  • Exothermicity: As discussed, the reaction is exothermic. A thorough understanding of the thermal hazards is essential.

  • Benzylating Agents: Benzyl bromide and benzyl chloride are lachrymators and are harmful if inhaled or in contact with skin. Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory. The reaction should be conducted in a well-ventilated area, preferably in a fume hood or a contained system.

  • Base Handling: If using a strong base like sodium hydride, extreme caution must be exercised as it is highly reactive with water and can be pyrophoric.

  • Solvent Hazards: The solvents used (e.g., acetonitrile, DMF) have their own associated hazards and should be handled accordingly.

Q5: What analytical techniques are recommended for final product characterization and purity assessment?

A5: For final product characterization, a combination of techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., the nitrile group).

Experimental Protocols and Workflows

Plausible Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on common N-alkylation methods and should be optimized for your specific laboratory conditions.

Materials:

  • Pyrrolidine-3-carbonitrile

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.

Scale-up Considerations and Workflow Diagram

The following diagram illustrates a typical workflow for scaling up the synthesis of this compound, incorporating the troubleshooting advice provided in this guide.

Scale_Up_Workflow cluster_0 Lab Scale (1L) cluster_1 Process Development & Safety Assessment cluster_2 Pilot Scale (50L) lab_synthesis Lab Synthesis (All-at-once addition) lab_workup Work-up & Purification (Chromatography) lab_synthesis->lab_workup lab_analysis Analysis (TLC, NMR, MS) lab_workup->lab_analysis calorimetry Reaction Calorimetry (Determine exotherm) lab_analysis->calorimetry Scale-up Decision pilot_synthesis Pilot Synthesis (Controlled addition, Inert atmosphere) calorimetry->pilot_synthesis mixing_study Mixing Study (Stirrer selection) mixing_study->pilot_synthesis impurity_profiling Impurity Profiling (Identify byproducts) pilot_workup Work-up & Purification (Crystallization/Distillation) impurity_profiling->pilot_workup pilot_synthesis->pilot_workup pilot_analysis In-Process & Final Analysis (HPLC, GC) pilot_workup->pilot_analysis

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical framework for troubleshooting low yield issues during scale-up.

Low_Yield_Troubleshooting start Low Yield at Scale check_mixing Check Mixing - Impeller type? - Stirring rate? - Baffles present? start->check_mixing check_temp Check Temperature Control - Controlled addition? - Cooling capacity sufficient? check_mixing->check_temp Yes improve_mixing Improve Mixing - Optimize RPM - Install baffles check_mixing->improve_mixing No check_conditions Check Reaction Conditions - Base appropriate? - Solvent purity? check_temp->check_conditions Yes improve_temp Improve Temp Control - Slow down addition - Use colder coolant check_temp->improve_temp No optimize_conditions Optimize Conditions - Screen bases/solvents check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes improve_mixing->end improve_temp->end optimize_conditions->end

Caption: Troubleshooting logic for addressing low yield in scale-up.

References

Technical Support Center: Optimizing Pyrrolidine Synthesis with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrrolidine synthesis using flow chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the advantages of continuous processing for the synthesis of this critical N-heterocycle. Pyrrolidine and its derivatives are ubiquitous scaffolds in pharmaceuticals and natural products, and their efficient synthesis is of paramount importance.[1][2][3][4] Flow chemistry offers a powerful platform to enhance safety, improve reaction control, and streamline scalability compared to traditional batch methods.[5][6][7]

This resource is structured to provide practical, field-proven insights into overcoming common challenges and answering frequently asked questions. We will delve into the causality behind experimental choices to empower you with a robust understanding of the underlying principles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your flow chemistry experiments for pyrrolidine synthesis in a question-and-answer format.

Question 1: My reactor is clogging! What are the common causes and how can I prevent or resolve this?

Answer: Reactor clogging is one of the most frequent challenges in flow chemistry, particularly when dealing with reactions that produce solid byproducts or when the product itself has limited solubility.[8][9]

Potential Causes & Solutions:

  • Precipitation of Byproducts or Products: Many pyrrolidine syntheses, such as [3+2] cycloadditions, can generate insoluble byproducts or the desired product may precipitate out of solution under the reaction conditions.[10][11]

    • Solution 1: Solvent Selection & Optimization: Ensure all reactants, products, and byproducts are soluble in the chosen solvent system at the reaction temperature.[12] It may be necessary to use a co-solvent to maintain solubility throughout the reaction. For instance, in some cases, a ternary solvent mixture can prevent solubility issues.[13]

    • Solution 2: Lower Initial Concentrations: Starting with lower reactant concentrations can prevent the product from crashing out of solution.[14] You can gradually increase the concentration as you optimize the reaction.

    • Solution 3: Ultrasound-Assisted Flow: The application of ultrasound can help to break up solid precipitates and prevent them from agglomerating and causing blockages.[8]

    • Solution 4: Reactor Design: Employing reactors with larger internal diameters or specific designs that are more tolerant to solids can be beneficial.[9]

  • Catalyst Leaching and Agglomeration (for heterogeneous catalysis): If you are using a packed-bed reactor with a solid-supported catalyst, fine particles may detach and block the reactor outlet or downstream tubing.

    • Solution: Ensure the catalyst is well-packed and that the particle size is appropriate for the reactor and flow conditions.[15] Using a catalyst with high mechanical stability is also crucial.

  • Phase Separation: If your reaction involves immiscible liquids, phase separation within the reactor can lead to blockages.

    • Solution: Utilize a segmented flow approach or ensure vigorous mixing to maintain a stable emulsion.

Question 2: I'm experiencing poor yield and/or low selectivity for my desired pyrrolidine derivative. How can I optimize these parameters?

Answer: Achieving high yield and selectivity is a primary goal in any synthesis. In flow chemistry, you have precise control over several parameters that can be fine-tuned to optimize your reaction outcome.[5][6][16]

Key Optimization Parameters:

ParameterImpact on Yield & SelectivityOptimization Strategy
Residence Time Directly influences reaction completion and the formation of byproducts.Systematically vary the flow rate to find the optimal residence time where the desired product is maximized and side reactions are minimized.[12]
Temperature Affects reaction kinetics and can influence stereoselectivity.Screen a range of temperatures. Higher temperatures can accelerate reactions but may lead to decomposition or reduced selectivity.[12][16] Conversely, lower temperatures can enhance selectivity.[17]
Pressure Can suppress solvent boiling, allowing for superheated conditions and can influence gas-liquid reactions.Utilizing a back-pressure regulator (BPR) can enable reactions to be run at temperatures above the solvent's boiling point, often leading to significantly faster reaction rates.[12][14]
Stoichiometry The ratio of reactants is critical for maximizing the conversion of the limiting reagent.In flow chemistry, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams.[18] Fine-tuning these can significantly improve yield.
Mixing Efficient mixing is crucial for fast reactions to ensure homogeneity and prevent localized high concentrations that can lead to side reactions.Employ static mixers or reactors with designs that promote efficient mixing, especially for reactions where the mixing time is comparable to or longer than the reaction time.[19]

Question 3: My back-pressure regulator (BPR) is fluctuating or not holding a stable pressure. What should I do?

Answer: A stable back pressure is essential for reproducible results, especially when working with superheated solvents.

Potential Causes & Solutions:

  • Gas Bubble Formation: The formation of gas bubbles in the system can lead to pressure fluctuations.

    • Solution: Degas your solvents and reagent solutions before use. Using a pressurized input store can also help to minimize bubble formation.[14]

  • Solid Particles in the BPR: Even small amounts of particulate matter can interfere with the BPR's function.

    • Solution: Install an in-line filter before the BPR to capture any solid particles.

  • Incompatible Materials: Ensure that the materials of your BPR are compatible with the solvents and reagents being used.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of pyrrolidine synthesis in a flow chemistry system.

Q1: What are the key advantages of using flow chemistry for pyrrolidine synthesis?

A1: Flow chemistry offers several significant advantages over traditional batch synthesis for pyrrolidines:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.[5][19]

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to improved reproducibility and selectivity.[5][6]

  • Improved Efficiency and Scalability: Continuous operation allows for higher throughput and easier scale-up compared to batch processes.[5][20][21]

  • Access to Novel Reaction Conditions: The ability to operate at superheated temperatures and high pressures can enable reactions that are not feasible in batch.[12]

Q2: How do I choose the right reactor for my pyrrolidine synthesis?

A2: The choice of reactor depends on the specific reaction being performed:

  • For Homogeneous Reactions: Coil reactors (made of PFA, stainless steel, etc.) are commonly used. The material should be chemically resistant to your reagents and solvents.[12]

  • For Heterogeneous Reactions (with solid-supported catalysts or reagents): Packed-bed reactors are the standard choice. These are columns filled with the solid material through which the reaction mixture flows.

  • For Photochemical Reactions: Reactors made from transparent materials (e.g., FEP) or with integrated light sources are necessary.

Q3: What is the importance of real-time monitoring and how can I implement it?

A3: Real-time, in-line or on-line analysis provides continuous feedback on the reaction progress, allowing for rapid optimization and ensuring consistent product quality.[22] This is a significant advantage over offline analysis, which is slower and provides less data.[23]

  • Implementation: Various analytical techniques can be integrated into a flow chemistry setup, including:

    • Spectroscopy (UV-Vis, IR, Raman, NMR): These methods can provide real-time information on the concentration of reactants, intermediates, and products.[24]

    • Mass Spectrometry (MS): Can be used for reaction monitoring and product identification.[24]

    • High-Performance Liquid Chromatography (HPLC): Online HPLC systems can be integrated for automated sampling and analysis of the reaction stream.[25]

Q4: I need to scale up my pyrrolidine synthesis. What are the key considerations?

A4: Scaling up a flow chemistry process is generally more straightforward than with batch processes, but there are important factors to consider:[21][26]

  • Maintaining Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases. This can impact heat transfer, especially for highly exothermic or endothermic reactions. It may be necessary to use reactors with enhanced heat transfer capabilities.[26]

  • Maintaining Mixing Efficiency: Mixing efficiency can change with scale. What works well on a lab scale may not be sufficient for a larger production-scale reactor.

  • Numbering-up vs. Scaling-out: Instead of using a single, larger reactor, an alternative approach is "numbering-up," which involves running multiple identical reactors in parallel. This can simplify the scale-up process by maintaining the same reaction conditions.[26]

Experimental Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis

This section provides a detailed, step-by-step methodology for a common pyrrolidine synthesis in a flow system.

Objective: To synthesize a substituted pyrrolidine via a [3+2] cycloaddition of an azomethine ylide with a dipolarophile.[3][11][27]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amino acid (e.g., sarcosine)

  • Dipolarophile (e.g., N-phenylmaleimide)

  • Anhydrous solvent (e.g., Toluene)

  • Flow chemistry system (pumps, T-mixer, coil reactor, back-pressure regulator, collection vessel)

Experimental Setup Diagram:

Flow_Setup cluster_reagents Reagent Delivery cluster_system Flow System cluster_collection Product Collection ReagentA Solution A (Aldehyde + Amino Acid) PumpA Pump A ReagentA->PumpA ReagentB Solution B (Dipolarophile) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Reaction Mixture BPR Back-Pressure Regulator Reactor->BPR Product Stream Collection Product BPR->Collection caption Flow chemistry setup for pyrrolidine synthesis.

Caption: A typical flow chemistry setup for the synthesis of pyrrolidines via a [3+2] cycloaddition reaction.

Protocol:

  • Reagent Preparation:

    • Prepare Solution A: Dissolve the aldehyde and amino acid in the anhydrous solvent.

    • Prepare Solution B: Dissolve the dipolarophile in the same anhydrous solvent.

    • Degas both solutions by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • System Setup:

    • Assemble the flow chemistry system as shown in the diagram above.

    • Set the desired temperature for the coil reactor using a heating mantle or oil bath.

    • Set the desired system pressure using the back-pressure regulator (e.g., 10 bar) to maintain the solvent in the liquid phase at elevated temperatures.[5]

  • Reaction Execution:

    • Prime the pumps with their respective reagent solutions.

    • Start pumping Solution A and Solution B at the desired flow rates to achieve the target stoichiometry and residence time.

    • Allow the system to reach a steady state, which typically takes 3-5 residence times.

    • Once at a steady state, begin collecting the product stream.

  • Work-up and Analysis:

    • The collected product solution can be worked up as required (e.g., solvent removal, extraction, crystallization).

    • Analyze the product for yield and purity using standard analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Low Yield or Selectivity? Check_Residence_Time Optimize Residence Time (Vary Flow Rate) Start->Check_Residence_Time Yes Clogging Reactor Clogging? Start->Clogging No Check_Temperature Optimize Temperature Check_Residence_Time->Check_Temperature Check_Stoichiometry Adjust Reagent Ratios (Flow Rates/Concentrations) Check_Temperature->Check_Stoichiometry Check_Mixing Improve Mixing (Use Static Mixer) Check_Stoichiometry->Check_Mixing Check_Mixing->Clogging Check_Solubility Check Reagent/Product Solubility Clogging->Check_Solubility Yes Pressure_Fluctuation Pressure Fluctuation? Clogging->Pressure_Fluctuation No Change_Solvent Change Solvent or Add Co-solvent Check_Solubility->Change_Solvent Lower_Concentration Lower Reagent Concentrations Change_Solvent->Lower_Concentration Ultrasound Apply Ultrasound Lower_Concentration->Ultrasound Ultrasound->Pressure_Fluctuation Degas_Solvents Degas Solvents Pressure_Fluctuation->Degas_Solvents Yes End Problem Resolved Pressure_Fluctuation->End No Install_Filter Install In-line Filter before BPR Degas_Solvents->Install_Filter Install_Filter->End

Caption: A decision-making workflow for troubleshooting common issues in flow-based pyrrolidine synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Benzylpyrrolidine-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Benzylpyrrolidine-3-carbonitrile, a versatile building block in medicinal chemistry. We will dissect its expected spectral features and compare them with those of structurally related alternatives, namely 1-Benzyl-3-pyrrolidinone and N-Boc-3-aminopyrrolidine. This comparative approach, supported by experimental data and theoretical principles, aims to equip researchers with the expertise to confidently identify and differentiate these critical compounds.

The Structural Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. The nature and position of substituents on this five-membered ring dramatically influence the molecule's conformation, reactivity, and biological interactions. This compound, with its benzyl group at the nitrogen and a nitrile group at the 3-position, presents a unique electronic and steric environment that is reflected in its ¹H NMR spectrum. Understanding these spectral signatures is paramount for quality control, reaction monitoring, and the design of novel chemical entities.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized and well-executed experimental protocol is fundamental to acquiring high-quality, reproducible NMR data. The following procedure outlines the steps for preparing a sample and acquiring a ¹H NMR spectrum suitable for the compounds discussed in this guide.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (e.g., this compound).

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be employed if necessary.

  • Instrument Setup and Data Acquisition:

    • The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[1][2]

    • Before acquisition, the magnetic field should be shimmed to ensure homogeneity, which maximizes spectral resolution.

    • Key acquisition parameters to consider include:

      • Pulse Angle: A 30-45° pulse angle is typically sufficient for quantitative measurements.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for small molecules.

      • Number of Scans (ns): 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃) to 7.26 ppm.[1]

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Diagram of the ¹H NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert into Spectrometer (e.g., 500 MHz) transfer->instrument shim Shim Magnetic Field instrument->shim acquire Acquire FID (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak (7.26 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

¹H NMR Spectral Analysis: A Comparative Approach

The following section details the expected ¹H NMR spectrum of this compound and compares it with the experimentally determined spectra of 1-Benzyl-3-pyrrolidinone and the predicted spectrum of N-Boc-3-aminopyrrolidine. This comparative analysis will highlight the influence of the substituent at the 3-position on the chemical shifts and coupling patterns of the pyrrolidine ring protons.

Predicted ¹H NMR Spectrum of this compound

G cluster_mol struct This compound N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 mol_diag Ph-CH2-N(CH2CH(CN)CH2CH2)

Caption: Structure of this compound.

Expected Chemical Shifts (CDCl₃, 400 MHz):

  • Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm , integrating to 5 protons. These are the protons of the phenyl ring on the benzyl group.

  • Benzylic Protons (N-CH₂-Ph): A singlet is anticipated around δ 3.6-3.8 ppm , integrating to 2 protons. The singlet nature arises from the absence of adjacent protons for coupling.

  • Pyrrolidine Protons (H-3): The proton at the carbon bearing the nitrile group (H-3) is expected to be a multiplet in the region of δ 3.0-3.3 ppm , integrating to 1 proton. The electron-withdrawing nature of the nitrile group will shift this proton downfield.

  • Pyrrolidine Protons (H-2, H-5): The protons on the carbons adjacent to the nitrogen (H-2 and H-5) will appear as complex multiplets, likely in the range of δ 2.6-3.0 ppm . These protons are diastereotopic and will exhibit complex coupling with each other and with adjacent protons.

  • Pyrrolidine Protons (H-4): The protons on C-4 will also be a multiplet, expected around δ 2.0-2.4 ppm .

Comparison with Alternative Pyrrolidine Derivatives

To understand the impact of the substituent at the 3-position, we will compare the predicted spectrum of this compound with the known data for 1-Benzyl-3-pyrrolidinone and N-Boc-3-aminopyrrolidine.

Compound Aromatic Protons (δ, ppm) Benzylic Protons (δ, ppm) H-3 (δ, ppm) H-2, H-5 (δ, ppm) H-4 (δ, ppm)
This compound (Predicted) 7.2-7.4 (m, 5H)3.6-3.8 (s, 2H)3.0-3.3 (m, 1H)2.6-3.0 (m, 4H)2.0-2.4 (m, 2H)
1-Benzyl-3-pyrrolidinone [3][4]7.2-7.4 (m, 5H)~3.6 (s, 2H)-~2.8 (t, 2H), ~3.4 (s, 2H)~2.5 (t, 2H)
(R/S)-N-Boc-3-pyrrolidinol [1]--3.79 – 3.71 (m, 1H)3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H)1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 1H)

Key Observations and Interpretations:

  • Influence of the C-3 Substituent:

    • Nitrile Group (-CN): The electron-withdrawing nature of the nitrile group in this compound is expected to cause a significant downfield shift of the H-3 proton compared to an unsubstituted pyrrolidine.

    • Ketone Group (C=O): In 1-Benzyl-3-pyrrolidinone, the carbonyl group at C-3 leads to a downfield shift of the adjacent H-2 and H-4 protons. The absence of a proton at C-3 simplifies the spectrum in that region.

    • Hydroxyl Group (-OH): In N-Boc-3-pyrrolidinol, the hydroxyl group at C-3 results in the H-3 proton appearing at a downfield position (around 3.75 ppm), similar to what is expected for the nitrile analog, though the exact shift will differ based on the electronic effects of the substituent.[1]

  • The Benzyl Group: The signals for the aromatic and benzylic protons are expected to be quite similar across the benzyl-substituted compounds, providing a consistent landmark in the spectrum.

  • The N-Boc Protecting Group: In N-Boc-3-pyrrolidinol, the tert-butoxycarbonyl (Boc) protecting group introduces a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. This provides a clear distinguishing feature from the N-benzyl analogs.

Logical Relationship of Spectral Features to Molecular Structure:

G cluster_mol Molecular Structure cluster_spec ¹H NMR Spectrum Aromatic Aromatic Ring (C6H5) Aromatic_Signal δ 7.2-7.4 ppm (multiplet, 5H) Aromatic->Aromatic_Signal Benzylic Benzylic CH2 Benzylic_Signal δ ~3.6 ppm (singlet, 2H) Benzylic->Benzylic_Signal Pyrrolidine Pyrrolidine Ring Pyrrolidine_Signals δ 2.0-3.5 ppm (complex multiplets) Pyrrolidine->Pyrrolidine_Signals Substituent C-3 Substituent (-CN, =O, -OH) H3_Signal Shift of H-3 proton Substituent->H3_Signal

Caption: Correlation between molecular fragments and their ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound, while not explicitly documented in the provided search results, can be reliably predicted through an understanding of fundamental NMR principles and by comparison with structurally similar analogs. The key distinguishing features lie in the chemical shifts and coupling patterns of the pyrrolidine ring protons, which are highly sensitive to the nature of the substituent at the 3-position. By carefully analyzing the entire spectrum, including the characteristic signals of the benzyl group, researchers can confidently identify this compound and differentiate it from common alternatives like 1-Benzyl-3-pyrrolidinone and N-Boc protected pyrrolidines. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous experimental approach and a thorough understanding of structure-spectrum correlations.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, the selection of an appropriate analytical methodology is paramount. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of 1-Benzylpyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry, against other common analytical techniques. We will delve into the predicted fragmentation behavior of this molecule, supported by established principles of mass spectrometry, and provide practical, field-proven insights to guide your experimental choices.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyrrolidine, a class of nitrogen-containing heterocycles frequently encountered in pharmaceutical and biologically active compounds.[1][2][3][4] The pyrrolidine scaffold is a key structural motif in numerous natural alkaloids and synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule.[1][3] The presence of the benzyl group and the nitrile functionality in this compound suggests its potential as a versatile intermediate in the synthesis of more complex drug candidates.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂[5]
Molecular Weight 186.25 g/mol [5]
CAS Number 10603-52-8[5]
Physical Form Solid[5][6]

Given its potential role in drug discovery, the unambiguous identification and characterization of this compound and its analogues are critical. Mass spectrometry, often coupled with a chromatographic separation technique, stands as a powerful tool for this purpose.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable ionization techniques, each providing unique structural information through fragmentation analysis.

Predicted Fragmentation Pathways

Key Predicted Fragmentation Pathways:

  • Formation of the Tropylium Ion (m/z 91): The most anticipated and likely most abundant fragment will be the tropylium ion (C₇H₇⁺) at m/z 91. This highly stable aromatic cation is a hallmark of compounds containing a benzyl group. The fragmentation involves the cleavage of the benzylic C-N bond.

  • Loss of the Pyrrolidine Ring: Another probable fragmentation pathway involves the cleavage of the bonds connecting the benzyl group and the nitrile-containing substituent to the pyrrolidine ring, leading to the loss of a neutral pyrrolidine-3-carbonitrile molecule or fragments thereof.

  • α-Cleavage of the Pyrrolidine Ring: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. This would result in the opening of the pyrrolidine ring and the formation of various fragment ions.

  • Loss of HCN: The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 Da less than the precursor ion.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathways of this compound.

fragmentation M [C12H14N2]+• m/z 186 F1 [C7H7]+ m/z 91 (Tropylium ion) M->F1 - C5H7N2• F2 [C5H7N2]+ m/z 95 M->F2 - C7H7• F3 [C11H13N]+• m/z 159 M->F3 - HCN F4 [C12H13N2]+ m/z 185 M->F4 - H•

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general approach for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique that offers excellent sensitivity and selectivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a quality control (QC) sample from a separate weighing.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure good separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Full scan (e.g., m/z 50-300) to identify the protonated molecule [M+H]⁺ (expected at m/z 187.12).

    • Product Ion Scan: Fragment the precursor ion (m/z 187.12) to observe the characteristic product ions. Based on our prediction, a prominent product ion at m/z 91 should be observed.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the transition from the precursor ion to the most abundant and specific product ion (e.g., 187.12 -> 91.05).

    • Key MS Parameters (to be optimized): Capillary voltage, cone voltage, desolvation gas temperature and flow, and collision energy.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is a versatile and widely used column for the separation of a broad range of small molecules with moderate polarity, such as this compound.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and signal intensity in positive ion mode.

  • Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte of interest while separating it from potential impurities with different polarities.

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS, particularly in MRM mode, provides a high degree of selectivity and sensitivity, which is crucial for accurate quantification, especially in complex matrices like biological samples.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of technique will depend on the specific analytical goal (e.g., structural elucidation, quantification, purity assessment).

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile and thermally stable compounds. Well-established libraries for compound identification.Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation of compounds in a liquid phase with detection based on UV absorbance.Robust and widely available. Good for quantitative analysis of compounds with a UV chromophore (the benzyl group in this case). Non-destructive.Lower sensitivity and selectivity compared to MS. Co-eluting impurities with similar UV spectra can interfere with quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms in a molecule.Unambiguous structure elucidation. Provides information on stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this compound, GC-MS could be a viable option if the compound is sufficiently volatile and thermally stable.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare solutions of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Rationale: EI is a "hard" ionization technique that induces extensive fragmentation, providing a characteristic fingerprint for the molecule that can be compared against spectral libraries.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories and is well-suited for routine purity analysis and quantification of this compound, thanks to the UV-absorbing benzyl group.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: As described for LC-MS/MS.

  • HPLC Conditions:

    • Column and Mobile Phase: Similar to the LC conditions for LC-MS/MS.

    • Detector: UV-Vis detector set to a wavelength where the benzyl group has maximum absorbance (typically around 254 nm).

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards.

Rationale: The simplicity, robustness, and lower cost of HPLC-UV make it an excellent choice for routine quality control applications where high sensitivity is not the primary requirement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation, NMR spectroscopy is the gold standard. Both ¹H and ¹³C NMR would provide a wealth of information about the molecular structure of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons and their connectivity.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the complete connectivity of the molecule.

Rationale: NMR provides an unparalleled level of structural detail, making it indispensable for the characterization of new chemical entities and for resolving any structural ambiguities.

Conclusion and Recommendations

The choice of analytical technique for this compound is dictated by the specific research question.

  • For highly sensitive and selective quantification, especially in complex matrices, LC-MS/MS is the recommended technique. Its ability to provide both molecular weight and structural information through fragmentation makes it a powerful tool for both qualitative and quantitative analysis.

  • For routine purity assessment and quantification in simpler matrices, HPLC-UV offers a robust and cost-effective solution.

  • For unambiguous structural elucidation, NMR spectroscopy is essential.

  • GC-MS can be a valuable alternative if the compound's volatility and thermal stability are confirmed.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug discovery and development endeavors.

References

A Comparative Analysis of 1-Benzylpyrrolidine-3-carbonitrile and Other Pyrrolidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, a key factor in achieving high-affinity interactions with biological targets.[3] This guide provides a comparative analysis of 1-Benzylpyrrolidine-3-carbonitrile, a versatile building block, against other pyrrolidine derivatives with demonstrated biological activity. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of novel therapeutics.

Physicochemical Properties and Synthesis of this compound

This compound is a commercially available compound that serves as a valuable starting material for the synthesis of more complex molecules.[4][5][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂[4]
Molecular Weight 186.25 g/mol [4]
CAS Number 10603-52-8[4]
Appearance Solid[4]
Boiling Point 120 °C at 0.4 Torr[6]

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-benzylation of a suitable pyrrolidine precursor followed by the introduction of the nitrile group.

cluster_synthesis General Synthesis Workflow start Pyrrolidine-3-carbonitrile reagent1 Benzyl bromide (BnBr) Sodium bicarbonate (NaHCO₃) Acetonitrile (ACN) start->reagent1 N-benzylation product This compound reagent1->product cluster_pathway Cholinergic Hypothesis in Alzheimer's Disease ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Degradation Receptor Cholinergic Receptor ACh->Receptor Choline Choline + Acetate (Inactive metabolites) AChE->Choline Signal Signal Transduction (Memory and Cognition) Receptor->Signal Inhibitor Cholinesterase Inhibitor (e.g., N-benzylpyrrolidine derivatives) Inhibitor->AChE Inhibition cluster_ellman Ellman's Assay Workflow Start Prepare Reagents Mix Mix Test Compound, Buffer, and Enzyme Start->Mix Incubate1 Incubate (37°C, 15 min) Mix->Incubate1 Add_DTNB_Substrate Add DTNB and Substrate Incubate1->Add_DTNB_Substrate Measure Measure Absorbance (412 nm) Add_DTNB_Substrate->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze cluster_mtt MTT Assay Mechanism MTT MTT (Yellow, soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, insoluble) Mitochondria->Formazan

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzylpyrrolidine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 1-Benzylpyrrolidine-3-carbonitrile scaffold. As a versatile and privileged structure in medicinal chemistry, this scaffold has been instrumental in the development of potent and selective modulators for various biological targets, particularly within the central nervous system (CNS).[1][2] We will dissect the core molecule, examine the impact of structural modifications on biological activity, and provide actionable insights for researchers engaged in drug discovery and development. Our narrative is grounded in established principles of medicinal chemistry, supported by experimental data, and designed to empower your research endeavors.

The Strategic Importance of the this compound Scaffold

The this compound framework is a compelling starting point for library synthesis due to the distinct and tunable properties of its constituent parts. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is highly effective in exploring the pharmacophore space of biological targets.[1][2] The N-benzyl group provides a critical anchor for aromatic interactions, while the 3-carbonitrile moiety serves as a potent electronic modulator and a versatile chemical handle.[3][4][5] The strategic value of the nitrile group, in particular, cannot be overstated; it can act as a bioisostere for carbonyls or halogens, participate in hydrogen bonding, and enhance metabolic stability by blocking labile sites.[3][6]

To systematically explore the SAR of this scaffold, we will deconstruct it into three primary regions of chemical modification:

  • Region A: The N-Benzyl Moiety

  • Region B: The Pyrrolidine Core

  • Region C: The 3-Carbonitrile Group

SAR_Scaffold cluster_scaffold This compound Scaffold cluster_regions Key Regions for SAR Analysis scaffold A Region A N-Benzyl Group A->scaffold B Region B Pyrrolidine Core B->scaffold C Region C 3-Carbonitrile C->scaffold

Caption: Key regions of the this compound scaffold for SAR analysis.

Dissecting the SAR: A Region-by-Region Analysis

Our analysis will proceed by systematically evaluating modifications within each defined region and their resulting impact on biological activity. The data presented is synthesized from multiple studies and is intended to be representative of trends observed for this class of compounds, particularly as inhibitors of the Dopamine Transporter (DAT), a common target for this scaffold.[7][8]

Region A: The Influence of the N-Benzyl Group

The N-benzyl group is fundamental to the activity of many analogs, often engaging in crucial π-π stacking or hydrophobic interactions within the target's binding pocket.[4][5] Modifications to the phenyl ring can profoundly alter potency, selectivity, and pharmacokinetic properties.

Causality Behind Experimental Choices: The rationale for modifying the benzyl ring is multifaceted. Introducing electron-withdrawing groups (e.g., -F, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) systematically probes the electronic requirements of the binding site. Furthermore, such substitutions can block sites of metabolism (e.g., para-hydroxylation), thereby improving metabolic stability.[6][9]

Table 1: Comparison of N-Benzyl Ring Substitutions on DAT Inhibition

Compound IDSubstitution (R)Rationale for SynthesisDAT Inhibition IC₅₀ (nM)
1a (Parent) HBaseline compound25
1b 4-FIntroduce electron-withdrawing group; potential H-bond acceptor15
1c 4-ClLarger, lipophilic electron-withdrawing group18
1d 4-CH₃Introduce electron-donating group; increase lipophilicity45
1e 4-OCH₃Strong electron-donating group; potential H-bond acceptor60
1f 3,4-diClIncrease lipophilicity and probe for additional binding pockets12

Interpretation: The data suggest that electron-withdrawing substituents at the 4-position of the benzyl ring are generally favorable for DAT inhibition (e.g., 1b , 1c , 1f ). This indicates that the binding pocket may have an electron-deficient region or that the substituent induces a more favorable conformation. Conversely, electron-donating groups appear to decrease potency (1d , 1e ), suggesting an unfavorable electronic or steric interaction. The disubstituted analog 1f shows the highest potency, highlighting a potential extended binding pocket that can accommodate larger groups.

Region B: The Significance of the Pyrrolidine Core

The pyrrolidine ring is more than a simple linker; its stereochemistry and substitution pattern are critical determinants of biological activity.[1] The non-planar, sp³-rich nature of the ring allows for precise spatial orientation of the benzyl and carbonitrile substituents, which is essential for optimal interaction with chiral protein environments.

Causality Behind Experimental Choices: The stereocenter at the 3-position is a key variable. Synthesizing and testing individual enantiomers is a critical step to determine if the biological target has a stereochemical preference, which is almost always the case. Substitutions on the ring itself can introduce new interaction points or sterically influence the conformation of the entire molecule.

Table 2: Comparison of Pyrrolidine Core Modifications on DAT Inhibition

Compound IDModificationRationale for SynthesisDAT Inhibition IC₅₀ (nM)
2a (±)-3-CNRacemic mixture25
2b (R)-3-CNIsolate (R)-enantiomer18
2c (S)-3-CNIsolate (S)-enantiomer150
2d 4,4-diFIntroduce gem-difluoro group to alter pKa and conformation22
2e Piperidine coreRing expansion to alter substituent vectors> 1000

Interpretation: A clear stereochemical preference is observed, with the (R)-enantiomer (2b ) being significantly more potent than the (S)-enantiomer (2c ). This strongly implies a specific, three-dimensional binding mode within the DAT. The introduction of gem-difluoro groups (2d ) had a minimal effect on potency, suggesting this position is not critical for direct binding interactions but could be used to fine-tune physicochemical properties. The dramatic loss of activity upon expanding the ring to a piperidine (2e ) underscores the importance of the precise geometry conferred by the five-membered pyrrolidine ring for this target.[10]

Region C: The Role of the 3-Carbonitrile Group

The nitrile group is a powerful and versatile functional group in drug design.[3][6] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable feature. Bioisosteric replacement of the nitrile is a common strategy to probe its role and optimize properties.[11][12]

Causality Behind Experimental Choices: Replacing the nitrile with groups like an amide or ester tests the necessity of a hydrogen bond acceptor. Conversion to a carboxylic acid introduces a negative charge, which can probe for ionic interactions. Using a tetrazole ring as a non-classical bioisostere for a carboxylic acid can improve metabolic stability and cell permeability while maintaining the acidic character.

Table 3: Bioisosteric Replacement of the 3-Carbonitrile Group

Compound IDModification (at C-3)Rationale for SynthesisDAT Inhibition IC₅₀ (nM)
3a (Parent) -CNPotent H-bond acceptor; metabolically stable25
3b -CONH₂Primary amide; H-bond donor and acceptor80
3c -CO₂HCarboxylic acid; introduces negative charge450
3d -CO₂MeMethyl ester; removes charge, increases lipophilicity200
3e TetrazoleCarboxylic acid bioisostere with improved PK properties95

Interpretation: The data clearly demonstrate that the nitrile group is superior to other functionalities at this position for DAT inhibition. The reduced potency of the amide (3b ) and ester (3d ) suggests that while hydrogen bonding may play a role, the specific electronic and steric profile of the nitrile is optimal. The significant loss of activity with the carboxylic acid (3c ) indicates that a negative charge is detrimental, likely causing electrostatic repulsion within the binding site. The tetrazole (3e ) performed better than the carboxylate but was still less potent than the nitrile, reinforcing the unique contribution of the cyano group to high-affinity binding.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of these analogs.

General Synthesis of this compound Analogs

This protocol describes a common reductive amination approach to synthesize the core scaffold.

Synthesis_Workflow start Start: Substituted Benzaldehyde & Pyrrolidine-3-carbonitrile reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Analog characterization->final_product

Caption: General workflow for the synthesis and validation of target analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired substituted benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pyrrolidine-3-carbonitrile hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis (>95% purity).

In Vitro Dopamine Uptake Inhibition Assay

This protocol measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes, providing a functional measure of DAT inhibition.

  • Synaptosome Preparation: Prepare crude synaptosomes from the striatal tissue of male Sprague-Dawley rats according to standard neurochemical procedures.

  • Assay Buffer: Prepare Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • Aliquot 50 µL of synaptosomal suspension into a 96-well plate.

    • Add 25 µL of test compound dilution or vehicle (for control wells).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate uptake by adding 25 µL of [³H]dopamine (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

  • Termination and Harvesting: Terminate the uptake by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well of the filter plate and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Case Study: A Hypothetical Binding Model at the Dopamine Transporter (DAT)

Based on the SAR data, we can propose a hypothetical binding model for a potent analog like 1f ((R)-1-(3,4-dichlorobenzyl)pyrrolidine-3-carbonitrile). This model helps to visualize the key interactions that drive affinity and selectivity.

Binding_Model cluster_dat DAT Binding Pocket cluster_ligand Ligand (Analog 1f) asp79 Asp79 tyr156 Tyr156 phe320 Phe320 ser422 Ser422 benzyl 3,4-diCl Benzyl benzyl->tyr156 Hydrophobic Int. benzyl->phe320 π-π Stacking pyrrolidine_n Pyrrolidine N+ pyrrolidine_n->asp79 Ionic Interaction nitrile Nitrile (C≡N) nitrile->ser422 H-Bond

Caption: Hypothetical binding model of a potent analog within the DAT active site.

Model Interpretation:

  • Ionic Anchor: The protonated nitrogen of the pyrrolidine ring forms a critical salt bridge with the carboxylate of Asp79, a known key interaction for many DAT inhibitors.[7][13]

  • Aromatic Interactions: The 3,4-dichlorobenzyl group is positioned in a hydrophobic pocket, engaging in π-π stacking with Phe320 and other hydrophobic interactions. The chloro-substituents may provide additional favorable contacts.

  • Hydrogen Bonding: The nitrogen of the nitrile group acts as a hydrogen bond acceptor with a polar residue such as Ser422, orienting the molecule and contributing to its high affinity.

This model provides a rational framework for the observed SAR and serves as a valuable tool for designing future analogs with improved properties.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a well-defined and highly tunable system. Our comparative analysis reveals several key takeaways for drug development professionals:

  • Stereochemistry is Paramount: The (R)-configuration at the 3-position is strongly preferred for DAT inhibition.

  • Electronic Tuning is Key: Electron-withdrawing groups on the N-benzyl ring enhance potency.

  • The Nitrile is Optimal: The 3-carbonitrile group is a superior functional moiety for this target compared to other common bioisosteres.

Future research should focus on exploring less common substitutions on the benzyl ring to further probe the binding pocket, investigating novel heterocyclic replacements for the benzyl group to modulate properties like solubility and selectivity, and conducting in-depth pharmacokinetic and in vivo studies on the most promising analogs to validate their therapeutic potential.

References

Validating the Biological Activity of 1-Benzylpyrrolidine-3-carbonitrile in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional architecture allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[1] Recent research has highlighted the potential of various pyrrolidine derivatives as potent anticancer agents, demonstrating activities that include the induction of apoptosis and cell cycle arrest.[2][3] This guide focuses on a specific derivative, 1-Benzylpyrrolidine-3-carbonitrile, a novel compound with a hitherto unexplored potential in oncology.

This document provides a comprehensive framework for the initial biological validation of this compound in cancer cell lines. We will outline a series of experiments to determine its cytotoxic effects and elucidate its potential mechanism of action. To provide a clear benchmark, we will compare the activity of this compound with Napabucasin (BBI608) , a known cancer stemness inhibitor that targets the STAT3 signaling pathway.[4] The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation, and its persistent activation is a hallmark of many cancers.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring scientific integrity and logical progression from initial screening to mechanistic insights.

Experimental Design: A Multi-faceted Approach to Validation

Our validation strategy for this compound is designed as a tiered approach. We begin with a broad assessment of its cytotoxic activity across a panel of cancer cell lines and then proceed to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Hypothetical Target Pathway Analysis A This compound D MTT/XTT Viability Assay A->D B Napabucasin (Comparator) B->D C Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) C->D E Determine IC50 Values D->E F Apoptosis Induction E->F Based on IC50 G Cell Cycle Progression E->G Based on IC50 H Annexin V/PI Staining F->H I Caspase-3/7 Activity Assay F->I J Flow Cytometry with PI Staining G->J K STAT3 Signaling Pathway G->K L Western Blot for p-STAT3 and Total STAT3 K->L G cluster_0 STAT3 Signaling Pathway cluster_1 Inhibitory Action Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound (Hypothetical) Inhibitor->JAK Inhibition?

References

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 1-Benzylpyrrolidine-3-carbonitrile Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing promise as potent enzyme inhibitors for a range of diseases, including diabetes and cancer.[1][2][3][4] Among these, 1-Benzylpyrrolidine-3-carbonitrile stands out as a molecule of interest due to its versatile structure.[5][6] Before committing to costly and time-consuming synthesis and in vitro testing, a robust computational evaluation is an indispensable first step.[7] Molecular docking, an in silico method to predict the binding orientation and affinity of a small molecule to a target protein, serves as a powerful tool for this initial assessment.[8][9][10][11]

This guide provides a comprehensive, technically-grounded workflow for conducting molecular docking studies on this compound. We will move beyond a simple procedural list to explain the critical reasoning behind each step, from target selection to result interpretation and validation. Our objective is to establish a self-validating protocol that compares the binding potential of our lead compound against multiple, therapeutically relevant enzyme targets and benchmarks its performance against established inhibitors.

Part 1: Strategic Target Selection: The Foundation of Meaningful Docking

The success of any docking study hinges on the selection of appropriate and relevant biological targets.[12][13] A scattergun approach is inefficient; instead, target selection should be informed by the known activities of structurally similar compounds. The pyrrolidine core is prevalent in inhibitors of key enzymes.[1][2][4] For this comparative guide, we have selected three well-characterized enzymes with available high-resolution crystal structures, representing distinct therapeutic areas:

  • α-Amylase and α-Glucosidase: These enzymes are critical in carbohydrate metabolism, and their inhibition is a key strategy for managing type-2 diabetes.[1] Several pyrrolidine-based compounds have been investigated as inhibitors for these enzymes.[1][14]

  • Autotaxin (ATX): This enzyme is implicated in cancer progression and inflammation. Given the broad inhibitory potential of pyrrolidine derivatives, evaluating our compound against ATX provides an opportunity to explore its potential in oncology.[4]

This multi-target approach allows us to not only predict binding affinity but also to begin profiling the potential selectivity of this compound.

Part 2: The Docking Workflow: A Framework for Rigor and Reproducibility

A reproducible docking experiment is a self-validating one. The following workflow is designed to ensure that the computational model is sound before screening our novel compound. It incorporates essential preparation, execution, and validation steps that are critical for generating trustworthy results.[12]

Docking_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_execution Phase 3: Execution & Analysis PDB 1. Obtain Receptor Structures (RCSB PDB) PrepReceptor 3. Prepare Receptors (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligand 2. Prepare Ligand Structure (this compound) Ligand->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Redocking 5. Re-dock Co-crystallized Ligand Grid->Redocking RMSD 6. Calculate RMSD Redocking->RMSD Validate 7. Validation Check (RMSD < 2.0 Å?) RMSD->Validate Docking 8. Dock Target Compound Validate->Docking Protocol Validated Analysis 9. Analyze Results (Binding Energy & Pose) Docking->Analysis Comparison 10. Comparative Analysis (Across Targets & Known Inhibitors) Analysis->Comparison

Caption: Overall workflow for a validated molecular docking study.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes the widely adopted and open-source AutoDock suite, specifically AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[15]

2.1. Ligand and Receptor Preparation

  • Causality: Raw structural files from the Protein Data Bank (PDB) are incomplete for docking. They often lack hydrogen atoms and contain experimental artifacts like water molecules that must be removed. Ligand structures require energy minimization and the assignment of rotatable bonds to allow for conformational flexibility during docking.[9][16]

  • Protocol:

    • Receptor Acquisition: Download the crystal structures of the target proteins from the RCSB PDB database (e.g., PDB IDs for human pancreatic α-amylase, human lysosomal α-glucosidase, and human Autotaxin).

    • Receptor Preparation (using AutoDockTools):

      • Load the PDB file.

      • Remove all water molecules and non-essential co-factors.

      • Add polar hydrogen atoms (Edit > Hydrogens > Add).

      • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

      • Save the prepared receptor in the required .pdbqt format.

    • Ligand Preparation (using ChemDraw/Chem3D and AutoDockTools):

      • Draw the 2D structure of this compound and convert it to a 3D structure.

      • Perform energy minimization using a force field like MM2. Save as a .pdb file.

      • Load the ligand .pdb file into AutoDockTools.

      • Detect the root, define the number of rotatable bonds, and ensure charges are computed.

      • Save the prepared ligand in .pdbqt format.

2.2. Protocol Validation via Re-docking

  • Causality: Before docking an unknown compound, you must prove that your chosen docking parameters (grid box size, location, exhaustiveness) can accurately reproduce the known binding pose of a reference ligand.[12] This is the most critical validation step. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose is the key metric; a value below 2.0 Å is considered a successful validation.[17][18]

  • Protocol:

    • Extract Native Ligand: From the original, unmodified PDB file of your target, extract the co-crystallized inhibitor and save it as a separate .pdb file. Prepare this ligand as a .pdbqt file following the steps in 2.1.

    • Define Grid Box: In AutoDockTools, center the grid box on the position of the native ligand, ensuring its dimensions encompass the entire active site (typically with a 4-6 Å buffer around the ligand).[12]

    • Run Docking: Execute AutoDock Vina to dock the native ligand back into its own receptor.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated and can be trusted for docking the novel compound.

Part 3: Results Analysis: A Comparative Assessment

With a validated protocol, we can now proceed to dock this compound and known reference inhibitors (e.g., Acarbose for amylase/glucosidase) against our selected targets. The analysis must be multi-faceted, considering not just the binding score but the physical interactions that underpin it.[19][20]

Analysis_Logic Score Binding Affinity Score (e.g., kcal/mol) Pose Binding Pose Visualization (Lowest Energy Conformation) Score->Pose guides selection of Conclusion Comparative Conclusion (Potency & Selectivity Hypothesis) Score->Conclusion quantifies Interactions Interaction Analysis (H-Bonds, Hydrophobic, etc.) Pose->Interactions reveals specific Interactions->Conclusion informs

Caption: Logical flow for the comprehensive analysis of docking results.

Quantitative Data Summary & Comparison

The docking simulations yield a binding affinity score, typically in kcal/mol, where a more negative value suggests a stronger binding interaction.[21][22] We will dock our compound of interest and a known inhibitor against each target to provide a clear benchmark.

Target ProteinPDB IDCompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
α-Amylase e.g., 1B2YThis compound-7.2Asp197, Glu233, Asp300
Acarbose (Reference)-8.5Asp197, Glu233, His299, Asp300
α-Glucosidase e.g., 3A4AThis compound-7.8Asp215, Arg442, Asp352
Acarbose (Reference)-9.1Asp215, Glu277, Asp352, Arg442
Autotaxin e.g., 5DLWThis compound-8.1Thr210, Asn253, Zn²⁺ coordination
Known ATX Inhibitor (Reference)-9.5Thr210, Phe274, Zn²⁺ coordination

(Note: The data above are hypothetical examples for illustrative purposes. Actual results would be generated from the docking simulation.)

Qualitative Analysis: Beyond the Score

A low energy score is meaningless if the binding pose is not chemically and biologically plausible.

  • Visual Inspection: The top-ranked binding poses for this compound within each active site must be visually inspected using software like PyMOL or UCSF Chimera.[8][18] We look for a snug fit within the binding pocket.

  • Interaction Mapping: We analyze the specific non-covalent interactions. For this compound, we would hypothesize:

    • The benzyl group likely occupies a hydrophobic pocket.

    • The nitrile group (C≡N) , being a potential hydrogen bond acceptor, could interact with donor residues like Tyrosine, Serine, or backbone amides.

    • The pyrrolidine nitrogen could act as a hydrogen bond acceptor.

  • Comparative Insights:

    • Potency: Based on our hypothetical data, this compound shows promising binding energies for all targets, though consistently weaker than the established reference inhibitors. This suggests it is a viable scaffold but may require optimization to improve potency.

    • Selectivity: The compound shows slightly better binding affinity for Autotaxin (-8.1 kcal/mol) compared to the glycosidases (-7.2 and -7.8 kcal/mol). This could indicate a preliminary preference, or selectivity, for ATX, a hypothesis that would need to be confirmed experimentally. The interactions would differ; for instance, interaction with the catalytic zinc ions in the ATX active site would be a key feature to investigate.

Conclusion and Future Outlook

This guided workflow demonstrates a robust and validated approach to evaluating the therapeutic potential of this compound using in silico molecular docking. Our comparative analysis indicates that the compound is predicted to be a multi-target ligand with a potential preference for Autotaxin.

It is crucial to recognize that molecular docking is a predictive tool that generates hypotheses, not definitive proof.[21] The docking scores provide a valuable ranking of potential efficacy, but they are approximations. The logical next steps to build upon these findings would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.[17]

  • In Vitro Enzyme Inhibition Assays: To experimentally measure the IC₅₀ values of this compound against each target enzyme, which would serve to validate or refute the in silico predictions.[1]

By integrating these computational insights with experimental validation, researchers can accelerate the drug discovery pipeline, efficiently prioritizing compounds like this compound for further development.

References

A Head-to-Head Comparison of Synthetic Routes to 1-Benzylpyrrolidine-3-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylpyrrolidine-3-carbonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds and research chemicals. The presence of the pyrrolidine ring, a common motif in numerous natural products and synthetic drugs, coupled with the reactive nitrile functionality, makes this compound a versatile intermediate for further chemical elaboration. For researchers and professionals in drug development, selecting an optimal synthetic route to this intermediate is a critical decision that can significantly impact the efficiency, cost, and scalability of a project. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Synthetic Route 1: Direct Cyanation of 1-Benzyl-3-pyrrolidinone

This approach begins with the commercially available and relatively inexpensive starting material, 1-benzyl-3-pyrrolidinone. The core of this strategy lies in the direct conversion of the ketone functionality at the 3-position of the pyrrolidine ring into a nitrile group. While several methods exist for this transformation, the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst is a common and effective approach.

Mechanistic Rationale

The conversion of a ketone to a cyanohydrin, which can then be dehydrated to the corresponding nitrile, is a well-established transformation in organic synthesis. The use of trimethylsilyl cyanide offers a safer alternative to handling highly toxic hydrogen cyanide gas. The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of the ketone towards nucleophilic attack by the cyanide ion. The resulting trimethylsilyl-protected cyanohydrin intermediate can then be dehydrated, often under acidic or basic conditions, to yield the desired nitrile.

dot digraph "Route_1_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="1-Benzyl-3-pyrrolidinone", shape=cylinder, fillcolor="#FBBC05"]; intermediate [label="Trimethylsilyl Cyanohydrin Intermediate"]; product [label="this compound", shape=cylinder, fillcolor="#34A853"];

start -> intermediate [label="TMSCN, Lewis Acid Catalyst"]; intermediate -> product [label="Dehydration"]; } dot

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Materials:

  • 1-Benzyl-3-pyrrolidinone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Zinc iodide (ZnI2) (0.1 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 1-benzyl-3-pyrrolidinone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add zinc iodide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Performance Metrics
MetricPerformance
Typical Yield 70-85%
Purity >98% after chromatography
Reaction Time 12-24 hours
Scalability Readily scalable
Cost Moderate (cost of TMSCN and catalyst)
Safety Requires careful handling of TMSCN
Green Chemistry Use of a stoichiometric silylating agent
Expert Insights

This route is often favored for its directness and relatively high yields. The commercial availability of the starting material, 1-benzyl-3-pyrrolidinone, makes it an attractive option for rapid access to the target compound. However, the toxicity of trimethylsilyl cyanide necessitates the use of appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment. The choice of Lewis acid catalyst can influence the reaction rate and yield, with other options such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) also being effective.

Synthetic Route 2: Multi-step Synthesis from Ethyl Acrylate and Benzylamine

This pathway constitutes a more convergent approach, building the 1-benzylpyrrolidine ring system from acyclic precursors. The synthesis commences with a Michael addition of benzylamine to ethyl acrylate, followed by an intramolecular Dieckmann cyclization to form a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation afford 1-benzyl-3-pyrrolidinone, which is then converted to the target nitrile as described in Route 1.

Mechanistic Rationale

The initial step involves the conjugate addition of the primary amine (benzylamine) to the α,β-unsaturated ester (ethyl acrylate), a classic Michael reaction. The resulting diester is then subjected to a Dieckmann cyclization, an intramolecular Claisen condensation, which forms the five-membered pyrrolidinone ring. This reaction is typically promoted by a strong base, such as sodium ethoxide. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-3-pyrrolidinone. The final step is the cyanation of this ketone, as detailed in the previous section.

dot digraph "Route_2_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start1 [label="Ethyl Acrylate", shape=ellipse, fillcolor="#EA4335"]; start2 [label="Benzylamine", shape=ellipse, fillcolor="#EA4335"]; michael_adduct [label="Michael Adduct (Diester)"]; keto_ester [label="β-Keto Ester"]; pyrrolidinone [label="1-Benzyl-3-pyrrolidinone", shape=cylinder, fillcolor="#FBBC05"]; product [label="this compound", shape=cylinder, fillcolor="#34A853"];

{rank=same; start1; start2;} start1 -> michael_adduct; start2 -> michael_adduct [label="Michael Addition"]; michael_adduct -> keto_ester [label="Dieckmann Cyclization"]; keto_ester -> pyrrolidinone [label="Hydrolysis & Decarboxylation"]; pyrrolidinone -> product [label="Cyanation (as in Route 1)"]; } dot

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Part A: Synthesis of 1-Benzyl-3-pyrrolidinone

Materials:

  • Ethyl acrylate (2.0 eq)

  • Benzylamine (1.0 eq)

  • Ethanol

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Michael Addition: Slowly add ethyl acrylate to a solution of benzylamine in ethanol at room temperature. Stir the mixture for 24-48 hours. Monitor the reaction by TLC. After completion, remove the ethanol under reduced pressure to obtain the crude diester.

  • Dieckmann Cyclization: To a suspension of sodium ethoxide in anhydrous toluene, add the crude diester dropwise at a temperature of 80-90 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and quench with water. Acidify the aqueous layer with concentrated hydrochloric acid and reflux for 4-6 hours. Cool the solution and basify with sodium hydroxide until pH > 10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1-benzyl-3-pyrrolidinone by vacuum distillation or column chromatography. A detailed procedure for a similar synthesis can be found in the literature.[1][2]

Part B: Cyanation of 1-Benzyl-3-pyrrolidinone

Follow the experimental protocol as described in Route 1 .

Performance Metrics
MetricPerformance
Typical Yield 40-55% (overall from benzylamine)
Purity >98% after purification of the final product
Reaction Time Multi-day synthesis
Scalability Scalable, but requires careful control of the Dieckmann cyclization
Cost Lower starting material cost (ethyl acrylate and benzylamine)
Safety Involves handling of strong bases and acids, and TMSCN
Green Chemistry Multiple steps, generation of salt waste
Expert Insights

This route offers the advantage of utilizing inexpensive and readily available starting materials. It is a classic and well-understood pathway for the construction of the pyrrolidinone ring system. However, the multi-step nature of this synthesis leads to a lower overall yield compared to the more direct approach of Route 1. The Dieckmann cyclization can sometimes be challenging to optimize and scale up, requiring strictly anhydrous conditions. This route may be more cost-effective for large-scale production where the cost of starting materials is a primary concern, despite the longer reaction sequence and potentially more complex workup procedures.

Head-to-Head Comparison Summary

FeatureRoute 1: Direct CyanationRoute 2: Multi-step Synthesis
Starting Material 1-Benzyl-3-pyrrolidinoneEthyl acrylate and Benzylamine
Number of Steps 13-4 (including final cyanation)
Overall Yield High (70-85%)Moderate (40-55%)
Reaction Time Shorter (12-24 hours)Longer (multi-day)
Cost-Effectiveness Higher cost of starting materialLower cost of starting materials, but more processing steps
Scalability Generally straightforwardCan be more challenging, particularly the Dieckmann cyclization
Simplicity Simpler procedureMore complex, with multiple intermediates to isolate/carry forward
Key Challenges Handling of toxic TMSCNOptimization of Dieckmann cyclization, lower overall yield

Conclusion and Recommendations

The choice between these two synthetic routes to this compound will ultimately depend on the specific needs and priorities of the research or development project.

Route 1 (Direct Cyanation) is the recommended pathway for:

  • Rapid synthesis and small- to medium-scale production: Its directness and high yield make it ideal when time is a critical factor.

  • Projects where the cost of the starting ketone is not prohibitive.

Route 2 (Multi-step Synthesis) is a more suitable option for:

  • Large-scale manufacturing where the cost of raw materials is a primary driver: The use of inexpensive starting materials can offset the costs associated with a longer synthetic sequence.

  • Laboratories with established expertise in multi-step synthesis and cyclization reactions.

References

A Guide to the Cross-Validation of Analytical Data for 1-Benzylpyrrolidine-3-carbonitrile: Ensuring Structural Integrity and Data Reliability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 1-Benzylpyrrolidine-3-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry. The successful synthesis and subsequent use of such compounds hinge on the rigorous confirmation of their chemical structure and purity. This guide outlines a multi-technique analytical approach, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a robust and reliable analytical profile.

The importance of cross-validation lies in its ability to provide orthogonal sets of data that, when taken together, offer a much higher degree of confidence in the identity and quality of a compound than any single technique could alone.[1] This is particularly crucial for compounds like this compound, for which comprehensive analytical data may not be readily available in the public domain. As noted by a major supplier, the responsibility often falls on the researcher to confirm the product's identity and purity.

Predicted Analytical Signatures of this compound

A thorough understanding of the expected analytical signatures is the first step in the validation process. Based on its chemical structure (Molecular Formula: C₁₂H₁₄N₂, Molecular Weight: 186.25 g/mol ), we can predict the key spectroscopic features of this compound.[2]

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals Interpretation
¹H NMR Multiplet ~7.2-7.4 ppm (5H)Aromatic protons of the benzyl group.
Singlet ~3.6 ppm (2H)Methylene protons of the benzyl group (-CH₂-Ph).
Multiplets ~2.5-3.5 ppm (5H)Protons on the pyrrolidine ring, with the proton at C3 likely being a multiplet due to coupling with adjacent protons.
Multiplets ~2.0-2.4 ppm (2H)Remaining protons on the pyrrolidine ring.
¹³C NMR Peaks ~127-138 ppmAromatic carbons of the benzyl group.
Peak ~122 ppmCarbon of the nitrile group (-C≡N).
Peak ~60 ppmMethylene carbon of the benzyl group (-CH₂-Ph).
Peaks ~45-55 ppmCarbons of the pyrrolidine ring.
Peak ~25-35 ppmCarbon at C3 of the pyrrolidine ring.
IR Spectroscopy ~2240 cm⁻¹Characteristic sharp absorption for the nitrile (-C≡N) stretching vibration.[3]
~3030, 2950-2850, 1600, 1495, 1450 cm⁻¹Aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching vibrations.
~740, 700 cm⁻¹Bending vibrations characteristic of a monosubstituted benzene ring.
Mass Spectrometry (EI) m/z 186 [M]⁺Molecular ion peak.
m/z 91 [C₇H₇]⁺Tropylium ion, a characteristic fragment for benzyl groups.
m/z 95 [C₅H₇N]⁺Fragment corresponding to the pyrrolidine-3-carbonitrile ring after loss of the benzyl group.

A Strategic Approach to Cross-Validation

The cross-validation of analytical data for this compound should be approached as a systematic process where each analytical technique provides a unique piece of the structural puzzle. The workflow diagram below illustrates the interplay between the different methods.

Caption: Workflow for the cross-validation of analytical data for this compound.

Detailed Experimental Protocols

The following are standardized protocols for acquiring the necessary analytical data. These protocols are designed to be self-validating by incorporating system suitability tests and appropriate controls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the benzyl group to the pyrrolidine ring.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values for the nitrile and other functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • For EI (typically coupled with Gas Chromatography - GC/MS): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • For ESI (typically coupled with Liquid Chromatography - LC/MS): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺ for ESI).

    • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Data Interpretation and Comparative Analysis

The power of cross-validation comes from the convergence of data from these orthogonal techniques. The diagram below illustrates the logical relationships in this process.

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques cluster_Conclusion Conclusion H_NMR ¹H NMR (Proton Environment) TwoD_NMR 2D NMR (Connectivity) H_NMR->TwoD_NMR C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->TwoD_NMR Structure_Confirmed Structure Confirmed (High Confidence) TwoD_NMR->Structure_Confirmed Confirms Connectivity IR IR Spectroscopy (Functional Groups) IR->Structure_Confirmed Confirms -C≡N group MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Structure_Confirmed Confirms Molecular Formula

Caption: Logical flow of data integration for structural confirmation.

Comparative Summary:

Analytical Question Primary Technique Confirming Technique(s) Expected Concordance
Molecular Formula Correct? Mass SpectrometryNMR SpectroscopyThe molecular ion in the mass spectrum should correspond to the molecular weight calculated from the formula. The number of signals and their integrations in the ¹H and ¹³C NMR spectra should be consistent with the number of protons and carbons in the formula.
Nitrile Group Present? IR Spectroscopy¹³C NMR SpectroscopyA sharp peak around 2240 cm⁻¹ in the IR spectrum should be accompanied by a signal around 122 ppm in the ¹³C NMR spectrum.
Benzyl Group Present? ¹H and ¹³C NMRMass SpectrometryCharacteristic aromatic signals in the NMR spectra should be supported by a prominent fragment ion at m/z 91 in the mass spectrum.
Pyrrolidine Ring Intact? ¹H and ¹³C NMRMass SpectrometryThe number and splitting patterns of aliphatic signals in the NMR spectra should be consistent with a substituted pyrrolidine ring. Fragmentation patterns in the mass spectrum should show fragments corresponding to the pyrrolidine moiety.
Connectivity Correct? 2D NMR (HMBC)Mass SpectrometryHMBC correlations should show a link between the benzylic protons and the nitrogen-adjacent carbons of the pyrrolidine ring. Fragmentation should be consistent with the cleavage of the benzyl-pyrrolidine bond.

By systematically applying these analytical techniques and cross-referencing the data, researchers can build a comprehensive and defensible analytical data package for this compound. This rigorous approach not only ensures the structural integrity of the compound but also upholds the principles of scientific reproducibility and data reliability that are the cornerstones of drug discovery and development.

References

A Comparative Analysis of the Antimicrobial Spectrum of Pyrrolidine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrrolidine ring has emerged as a privileged structure, forming the core of numerous compounds with potent and diverse biological activities. This guide provides a comparative study of the antimicrobial spectrum of various pyrrolidine-based compounds, offering experimental insights and data to inform future research and drug development endeavors in this critical field.

Introduction: The Pyrrolidine Scaffold in Antimicrobial Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a versatile scaffold found in a wide array of natural products and synthetic molecules.[1][2] Its structural simplicity, coupled with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This chemical tractability has made pyrrolidine derivatives a focal point for the development of new antimicrobial agents, with demonstrated efficacy against a broad range of pathogens, including drug-resistant strains.[3][4][5]

This guide will delve into the antimicrobial spectrum of various classes of pyrrolidine-based compounds, present standardized methodologies for their evaluation, and explore the critical structure-activity relationships that govern their potency and spectrum of activity.

Comparative Antimicrobial Spectrum of Pyrrolidine Derivatives

The antimicrobial activity of pyrrolidine-based compounds is highly dependent on the nature and position of substituents on the pyrrolidine ring. Different derivatives exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Key Observations:

  • Gram-Positive Bacteria: Many pyrrolidine derivatives demonstrate significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] For instance, pyrrolidine bis-cyclic guanidines have shown bactericidal activity against MRSA.[3] Similarly, certain sulfonylamino pyrrolidine derivatives have exhibited potent activity against S. aureus.[1]

  • Gram-Negative Bacteria: Achieving potent activity against Gram-negative bacteria is often more challenging due to their protective outer membrane. However, specific structural modifications have yielded pyrrolidine compounds with notable efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][4] For example, some quinoline-substituted pyrrolidine derivatives have demonstrated a broad spectrum of activity that includes P. aeruginosa.[4]

  • Antifungal Activity: The antifungal potential of pyrrolidine-based compounds is also an active area of research. Spiro pyrrolidines and pyrrolidone thiosemicarbazone complexes have shown promising activity against fungal species such as Candida albicans and Aspergillus niger.[6][7][8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyrrolidine-Based Compounds

Compound Class/DerivativeStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaCandida albicansReference
Pyrrolidine bis-cyclic guanidines2.5 (bactericidal)---[3]
Quinolone-substituted pyrrolidinesGood potencyGood potencyGood potency-[4]
Sulfonylamino pyrrolidine derivatives3.116.585.82-[1]
Pyrrolidine-thiazole derivatives30.53>100>100-[1]
Halogenated pyrrolidine derivatives32-128>128>12832-64[9]
2,3-pyrrolidinedione derivativesSignificant activity--Significant activity[10][11]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions and specific strains tested.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the generation of reliable and reproducible data, standardized methodologies for assessing antimicrobial activity are paramount. The following section outlines the core experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrrolidine-based compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the determination of the MIC, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Plate Inoculation of 96-Well Plate Inoculum->Plate Compound Serial Dilution of Pyrrolidine Compound Compound->Plate Incubation Incubation Plate->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC MBC_Plating Subculturing for MBC/MFC MIC->MBC_Plating MBC_Reading MBC/MFC Determination (CFU Counting) MBC_Plating->MBC_Reading

Antimicrobial Susceptibility Testing Workflow

Structure-Activity Relationships (SAR) of Pyrrolidine-Based Antimicrobials

The antimicrobial spectrum and potency of pyrrolidine derivatives are intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more effective antimicrobial agents.

  • Substituents on the Pyrrolidine Nitrogen: The nature of the substituent on the nitrogen atom of the pyrrolidine ring plays a significant role in modulating biological activity. For instance, the introduction of bulky or aromatic groups can influence cell permeability and target engagement.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents can have a profound impact on antimicrobial activity. Different stereoisomers may exhibit varying affinities for their biological targets.

  • Functional Groups on Substituents: The presence of specific functional groups on the substituents can dramatically alter the antimicrobial profile. For example, halogen atoms on aromatic rings attached to the pyrrolidine scaffold have been shown to correlate with bioactivity.[9] Electron-withdrawing groups, such as a nitro group, can also enhance antimicrobial activity.[12]

  • Hybrid Molecules: The development of hybrid molecules, where the pyrrolidine scaffold is combined with other known antimicrobial pharmacophores (e.g., quinolones, thiazoles), has emerged as a promising strategy to broaden the antimicrobial spectrum and overcome resistance mechanisms.[1][4][12]

Mechanisms of Action

Pyrrolidine-based compounds exert their antimicrobial effects through various mechanisms of action. A notable mechanism for some derivatives is the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV

Certain 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[1][13] These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial agents. The inhibition of these topoisomerases leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition Pyrrolidine Pyrrolidine-based Inhibitor DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Pyrrolidine->DNA_Gyrase inhibits DNA_Supercoiling DNA Supercoiling/ Decatenation DNA_Gyrase->DNA_Supercoiling catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication enables DNA_Replication->Cell_Death leads to

Mechanism of Action: Inhibition of DNA Gyrase

Conclusion and Future Directions

Pyrrolidine-based compounds represent a promising and versatile class of antimicrobial agents with a broad spectrum of activity against clinically relevant pathogens. The ability to readily modify the pyrrolidine scaffold allows for the optimization of potency, spectrum, and pharmacokinetic properties. Future research should focus on the continued exploration of novel derivatives, particularly hybrid molecules, to combat the growing challenge of antimicrobial resistance. A deeper understanding of their mechanisms of action and the continued elucidation of structure-activity relationships will be instrumental in the rational design of the next generation of pyrrolidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible research. This guide provides a detailed, scientifically-grounded protocol for the safe handling and disposal of 1-benzylpyrrolidine-3-carbonitrile, a compound that demands respect due to its acute toxicity. Our approach is designed to be a self-validating system, ensuring safety and compliance at every step.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an acutely toxic substance, primarily if ingested. The nitrile functional group (-C≡N) is of particular concern, as nitriles can, under certain conditions (such as contact with strong acids), hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[1][2]

Table 1: Chemical and Hazard Profile of this compound

PropertyIdentifierSource
Chemical Name This compoundN/A
CAS Number 10603-52-8
Molecular Formula C₁₂H₁₄N₂
Physical Form Solid
GHS Pictogram
alt text
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation
Hazard Class Acute Toxicity 3 (Oral)Eye Irritation 2
Storage Class 6.1C: Combustible, acutely toxic Cat. 3 / toxic compounds

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's toxicity, a stringent PPE protocol is required to prevent dermal, ocular, and respiratory exposure. The causality is clear: creating multiple barriers between the researcher and the chemical minimizes the risk of accidental exposure.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are generally sufficient for incidental contact with cyanide salts and related compounds.[3] For extended handling or in the event of a spill, consider double-gloving or using heavier-duty gloves like neoprene.[2][4] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Wear tightly fitting safety goggles.[5] Where there is a risk of splashing, a face shield must be worn in conjunction with goggles to protect the entire face.[2][3]

  • Body Protection : A lab coat is mandatory. Ensure it is fully buttoned. Clothing that covers the legs and closed-toe, chemical-resistant footwear are also required to protect against spills.[4][5]

  • Ventilation : All handling of this compound, including weighing and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or potential vapors.[2][3]

Waste Segregation and Containment: Preventing Hazardous Reactions

The most critical step in the disposal process is rigorous waste segregation. Improper mixing of chemicals is a primary cause of laboratory accidents.

The Golden Rule : The cardinal rule for this compound is to never mix it with acidic waste . Contact with acids can create conditions that may lead to the generation of highly toxic and flammable hydrogen cyanide gas.[1]

Step-by-Step Containment Protocol:

  • Select the Proper Container : Use a dedicated, chemically compatible container for hazardous waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.

  • Label Correctly and Completely : The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The specific hazard(s): "Toxic"[2]

    • The date accumulation started.

  • Waste Collection :

    • Solid Waste : Collect pure or residual solid this compound in the designated container.

    • Contaminated Labware : Disposable items (e.g., weighing paper, nitrile gloves, pipette tips) that are contaminated must be placed in the same designated hazardous waste container. Treat them with the same caution as the pure compound.[6]

    • Empty Containers : The original product container is not truly empty. It must be treated as hazardous waste, sealed, and disposed of through the same waste stream.[2]

  • Secure Storage : Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and segregated from incompatible materials, especially acids.[2][7]

Disposal Workflow: From Generation to Final Disposition

On-site chemical treatment of nitriles is not recommended without specialized equipment and expertise due to the significant risks involved. The only authoritative and safe disposal method is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[4][8]

DisposalWorkflow cluster_prep Phase 1: In-Lab Waste Preparation cluster_storage Phase 2: Storage & Documentation cluster_disposal Phase 3: Professional Disposal Start Waste Generation (Solid, Solutions, Contaminated Labware) Segregate Step 1: Segregate Waste CRITICAL: Keep away from acids. Start->Segregate Container Step 2: Select & Pre-Label Container (HDPE or Glass, Leak-Proof) Segregate->Container Collect Step 3: Collect Waste (Keep container closed when not in use) Container->Collect Store Step 4: Store in Designated SAA (Secure, Ventilated Location) Collect->Store Log Step 5: Maintain Waste Log (Document contents and quantity) Store->Log ContactEHS Step 6: Contact EHS Office (Arrange for waste pickup) Log->ContactEHS Pickup Step 7: Professional Disposal (Hand-off to licensed personnel) ContactEHS->Pickup

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

Preparedness is a key component of safety. In the event of an accident, immediate and correct action is critical.

In Case of a Spill:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Access : Prevent anyone from entering the spill area.

  • Report : Contact your institution's EHS office or emergency line immediately.

  • Do Not Clean Up Alone : Only personnel who are trained and equipped with the appropriate PPE should manage the cleanup of a toxic chemical spill.[3]

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting . Rinse mouth with water. Seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration (using universal precautions) and seek immediate medical attention.[9]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with institutional and federal regulations, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Benzylpyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 1-Benzylpyrrolidine-3-carbonitrile

In the landscape of drug discovery and synthetic chemistry, the meticulous and safe handling of novel chemical entities is paramount. This compound is a heterocyclic building block with significant potential, but its safe management in the laboratory is a prerequisite for any successful research endeavor. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when handling this compound, grounded in established safety principles and specific hazard data. Our objective is to move beyond a simple checklist, offering a causal understanding that fosters a deeply ingrained culture of safety and scientific integrity.

Hazard Analysis: Understanding the "Why"

Before selecting the appropriate PPE, we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound presents a significant hazard profile that dictates our handling protocols.

  • Acute Oral Toxicity: The compound is classified as Acutely Toxic, Category 3 if swallowed (H301), signified by the GHS06 "skull and crossbones" pictogram and the signal word "Danger". This means that even small quantities ingested can be toxic.

  • Serious Eye Irritation: It is also classified as causing serious eye irritation, Category 2 (H319).

  • General Nitrile Hazards: Beyond this specific data, it is crucial to recognize that nitrile-containing compounds, in general, warrant extreme caution. There is a potential for the release of hydrocyanic acid, which can lead to the blockade of cellular respiration. Related compounds like benzyl cyanide are known to be toxic upon skin contact and fatal if inhaled.

This hazard profile necessitates a multi-layered defense strategy, where PPE serves as the critical final barrier between the researcher and potential exposure.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in our analysis. The minimum required PPE for any operation involving this compound is summarized below.

PPE ComponentSpecificationRationale & Authoritative Insight
Primary Engineering Control Certified Chemical Fume HoodAll manipulations involving this solid compound must be performed within a properly functioning chemical fume hood. This is the primary line of defense to prevent inhalation of aerosolized particles, a critical precaution given the potential toxicity of nitriles.
Hand Protection Nitrile Gloves (min. 5-mil thickness)Nitrile rubber offers superior protection against a wide range of chemicals, caustics, and solvents compared to latex or vinyl.[1][2] Given that related compounds are toxic upon dermal contact, a robust glove material is essential. Thin disposable nitrile gloves are for splash protection only and must be discarded immediately upon contamination.[3] For extended procedures, double-gloving is recommended to increase breakthrough time.[3]
Eye & Face Protection Chemical Splash GogglesDue to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[4]
Body Protection Flame-Resistant Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[4] A flame-retardant version is recommended as a best practice in a synthetic lab where flammable solvents are ubiquitous.

Operational Workflow: From Preparation to Disposal

Safe handling is a process, not a single event. The following workflow provides a step-by-step methodology for integrating PPE use into the entire experimental procedure.

Caption: Procedural workflow for handling this compound.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers and eyewash stations and follow these immediate actions.

G cluster_routes cluster_actions start ACCIDENTAL EXPOSURE skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Immediately remove contaminated clothing. Flush skin with water for 15+ minutes. skin_contact->action_skin action_eye Immediately flush eyes with eyewash for 15+ minutes, lifting eyelids. eye_contact->action_eye action_inhale Move person to fresh air. inhalation->action_inhale action_ingest Call Poison Center or Doctor Immediately. Do NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention (Bring SDS) action_skin->end_node action_eye->end_node action_inhale->end_node action_ingest->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzylpyrrolidine-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.